N3-PEG8-Hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C19H40N5O9+ |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C19H39N5O9/c20-23-19(25)1-3-26-5-7-28-9-11-30-13-15-32-17-18-33-16-14-31-12-10-29-8-6-27-4-2-22-24-21/h20H,1-18H2,(H2,21,22)/p+1 |
InChI Key |
YVONEOBPFOYIMW-UHFFFAOYSA-O |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)NN |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N3-PEG8-Hydrazide for Researchers and Drug Development Professionals
Introduction
N3-PEG8-Hydrazide is a heterobifunctional crosslinker that is gaining significant traction in the fields of bioconjugation, drug delivery, and proteomics. This monodisperse polyethylene glycol (PEG) linker contains two distinct reactive functionalities: an azide (N3) group at one terminus and a hydrazide (-NH-NH2) group at the other, separated by an 8-unit PEG chain. This unique architecture allows for sequential and specific conjugation to different molecules, making it a versatile tool for researchers, scientists, and drug development professionals.
The azide group is a key component for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules. The hydrazide group, on the other hand, reacts with carbonyl compounds (aldehydes and ketones) to form hydrazone bonds. This reaction is particularly useful for targeting glycoproteins after periodate oxidation of their sugar moieties or for conjugating to molecules with specifically introduced aldehyde or ketone handles.
The 8-unit PEG spacer imparts hydrophilicity to the linker and the resulting conjugate, which can improve solubility, reduce non-specific binding, and enhance biocompatibility. The defined length of the monodisperse PEG chain allows for precise control over the distance between the conjugated molecules. A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[2]
Core Properties and Specifications
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value |
| Molecular Formula | C19H39N5O9 |
| Molecular Weight | 481.54 g/mol |
| Appearance | White Solid or Colorless Liquid |
| Purity | >95% |
| Storage Temperature | -20°C |
Experimental Protocols
Hydrazone Ligation to an Aldehyde-Containing Protein
This protocol describes the conjugation of this compound to a protein that has been modified to contain an aldehyde group.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
This compound
-
Aniline (optional, as a catalyst)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF.
-
If using a catalyst, prepare a stock solution of aniline (e.g., 1 M) in the reaction buffer.
-
-
Conjugation Reaction:
-
To the aldehyde-modified protein solution, add the this compound stock solution to achieve a final molar excess of the linker (e.g., 10- to 50-fold excess over the protein).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM. The use of aniline can significantly accelerate the reaction.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess unreacted this compound and other small molecules by size exclusion chromatography using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
The successful conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), mass spectrometry (to confirm the mass of the conjugate), or by a specific assay for the azide group if the subsequent click reaction is to be performed.
-
Hydrazone Ligation Workflow
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-functionalized biomolecule (from the previous step) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, if reducing conditions are needed)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and TBTA (e.g., 10 mM in DMSO).
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically with the alkyne in molar excess).
-
Add TBTA to the reaction mixture.
-
Add CuSO4 to the mixture.
-
Initiate the reaction by adding sodium ascorbate. The final concentrations are typically in the range of 1 mM alkyne, 0.1 mM azide, 1 mM sodium ascorbate, and 0.1 mM CuSO4.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation using methods such as mass spectrometry, HPLC, or functional assays specific to the newly introduced molecule.
-
CuAAC Workflow
Application in PROTACs: Hijacking the Ubiquitin-Proteasome System
A key application of this compound is in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] this compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. The process involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the specific target protein and transfers ubiquitin from the E2 enzyme to a lysine residue on the target.
This process is repeated to form a polyubiquitin chain on the target protein, which is then recognized and degraded by the 26S proteasome. PROTACs effectively hijack this natural cellular process to selectively degrade target proteins.
PROTAC-mediated Protein Degradation
References
An In-depth Technical Guide to N3-PEG8-Hydrazide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, N3-PEG8-Hydrazide, a valuable tool in modern bioconjugation, drug delivery, and proteomic research. Its unique structure, featuring a terminal azide and a hydrazide group connected by a polyethylene glycol (PEG) spacer, enables a wide range of applications in the life sciences.
Core Properties and Structure
This compound is a monodisperse PEG derivative, ensuring a precise molecular weight and defined spacer length, which is critical for reproducible bioconjugation.[1][2] The molecule consists of three key components: an azide (-N3) group, an eight-unit polyethylene glycol (PEG8) chain, and a hydrazide (-NHNH2) group.
The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the highly efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[3][4][5][6] The hydrazide moiety readily reacts with carbonyl groups (aldehydes and ketones) to form hydrazone bonds.[7][8] This reaction is particularly useful for targeting glycoproteins after periodate oxidation of their carbohydrate moieties.[7][8]
The hydrophilic PEG8 spacer enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces non-specific binding, and can improve the pharmacokinetic properties of modified biomolecules.[2][3][4]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C19H39N5O9 | [6] |
| Molecular Weight | 481.5 g/mol | [6][9] |
| Purity | >95% to >98% | [6][9] |
| Appearance | White to off-white solid or viscous liquid | N/A |
| Solubility | Soluble in water and most organic solvents | [4] |
| Storage Conditions | -20°C, desiccated, and protected from light | [10] |
Key Applications and Experimental Protocols
The dual functionality of this compound makes it a powerful tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and the enrichment and identification of glycoproteins in complex biological samples.[11][12][13][14]
Experimental Protocol: Two-Step Labeling of Glycoproteins for Affinity Purification and subsequent "Click" Reaction
This protocol describes the use of this compound to first capture glycoproteins and then attach a secondary molecule of interest via click chemistry.
Materials:
-
Glycoprotein sample (e.g., purified antibody, cell lysate)
-
This compound
-
Sodium periodate (NaIO4)
-
Aniline
-
Coupling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Quenching solution (e.g., 1 mM glycerol or sodium bisulfite)
-
Amine-free buffer for purification (e.g., PBS, pH 7.4)
-
Alkyne-functionalized molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
TBTA or other copper ligand
-
Hydrazide-functionalized agarose beads
Methodology:
Step 1: Oxidation of Glycoproteins
-
Prepare the glycoprotein solution in the coupling buffer at a concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.
-
Quench the reaction by adding a quenching solution.
-
Remove excess periodate and quenching reagents by buffer exchange into the coupling buffer using a desalting column or dialysis.
Step 2: Hydrazone Formation with this compound
-
Immediately add a 50-100 fold molar excess of this compound to the oxidized glycoprotein solution.
-
Add aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
The resulting glycoprotein, now functionalized with an azide group, can be purified from excess reagents by size exclusion chromatography or dialysis against an amine-free buffer like PBS.
Step 3: Immobilization on Hydrazide Beads (for enrichment)
-
Incubate the azide-functionalized glycoprotein with hydrazide-functionalized agarose beads overnight at room temperature with gentle shaking.[15][16]
-
Wash the beads extensively with buffers of increasing stringency (e.g., high salt, urea) to remove non-specifically bound proteins.[17][18]
Step 4: Click Chemistry Reaction
-
To the solution of the azide-functionalized glycoprotein (or the bead-immobilized glycoprotein), add the alkyne-functionalized molecule of interest in a 5-10 fold molar excess over the glycoprotein.
-
In a separate tube, premix copper(II) sulfate and a copper ligand (like TBTA) in a 1:5 molar ratio.
-
Add the copper/ligand mixture to the glycoprotein solution, followed by the immediate addition of a freshly prepared solution of sodium ascorbate. The final concentrations should be approximately 1 mM CuSO4, 5 mM ligand, and 10 mM sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature.
-
The final bioconjugate can be purified from the click chemistry reagents by size exclusion chromatography or dialysis. If using beads, the beads can be washed to remove excess reagents before elution of the captured glycoproteins.
Visualizing Experimental Workflows
The following diagrams illustrate key experimental workflows involving this compound.
Caption: Two-step glycoprotein labeling workflow.
References
- 1. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msesupplies.com [msesupplies.com]
- 3. Azido-PEG8-t-Boc-hydrazide - Creative Biolabs [creative-biolabs.com]
- 4. Azido-PEG8-hydrazide, 2353410-11-2 | BroadPharm [broadpharm.com]
- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. glycomindsynth.com [glycomindsynth.com]
- 10. Bot Detection [iris-biotech.de]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of Glycoprotein Capture-Based Label-Free Method for the High-throughput Screening of Differential Glycoproteins in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism and Application of N3-PEG8-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
N3-PEG8-Hydrazide is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery systems, and proteomics. Its unique architecture, comprising an azide (N3) group, an eight-unit polyethylene glycol (PEG) spacer, and a hydrazide (-NHNH2) moiety, allows for a specific and sequential two-step conjugation strategy. This guide provides a detailed examination of its core mechanism of action, presents quantitative data on the stability of its key linkage, and offers comprehensive experimental protocols for its application.
Core Mechanism of Action
The utility of this compound stems from its two distinct reactive termini, enabling the covalent linking of two different molecules with high specificity and control. This dual-reactivity minimizes the formation of undesirable homodimers or polymers, a common challenge with homobifunctional crosslinkers.[1][2]
-
Hydrazide-Carbonyl Conjugation : The primary reaction involves the nucleophilic hydrazide group, which specifically targets and reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[3] This reaction is particularly effective for conjugating molecules to glycoproteins, as the vicinal diols of sugar residues can be gently oxidized with sodium periodate to generate reactive aldehyde groups.[4][5] The reaction proceeds via an acid-catalyzed mechanism and is most efficient in a slightly acidic environment (pH 5-7).[3][6] The resulting hydrazone linkage is significantly more stable than the Schiff base formed by the reaction of primary amines with carbonyls.[3]
-
Azide-Alkyne "Click" Chemistry : The terminal azide group provides a bioorthogonal handle for a subsequent conjugation step. It remains inert during the initial hydrazide-carbonyl reaction. This azide can then be specifically reacted with a molecule containing an alkyne group through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (e.g., DBCO, BCN) via strain-promoted alkyne-azide cycloaddition (SPAAC). These "click chemistry" reactions are highly efficient, specific, and can be performed in aqueous, biological conditions.
The intervening PEG8 spacer is a hydrophilic chain that enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and minimizes non-specific interactions.[7]
Visualization of Core Mechanisms
To better illustrate the functionality of this compound, the following diagrams outline its structure, reaction pathway, and a typical experimental workflow.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. PEG Hydrazide | BroadPharm [broadpharm.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. msesupplies.com [msesupplies.com]
azide and hydrazide functional groups in bioconjugation
An In-depth Technical Guide to Azide and Hydrazide Functional Groups in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. In recent decades, the field has been revolutionized by the concept of bioorthogonal chemistry . This term, coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] An ideal bioorthogonal reaction involves functional groups that are abiotic, inert to the vast array of functional groups found in biological systems, and react with each other with high specificity and efficiency under physiological conditions (aqueous environment, neutral pH, ambient temperature).[3]
Among the most powerful tools in the bioorthogonal toolkit are the azide and hydrazide functional groups. Their small size, stability, and selective reactivity have made them indispensable for a wide range of applications, from drug development and proteomics to in-vivo imaging and materials science.[1][3][4] This guide provides a detailed overview of the core chemistries involving azides and hydrazides, their quantitative comparison, detailed experimental protocols, and key applications.
Azide-Based Bioconjugation Chemistries
The azide group (-N₃) is a cornerstone of bioorthogonal chemistry. It is virtually absent from biological systems, remarkably stable to water and most biological nucleophiles, and is small enough to be incorporated into biomolecules with minimal structural perturbation.[1][4] Its utility lies in its selective reactivity with phosphines and alkynes.
Staudinger Ligation
First described by Hermann Staudinger in 1919, the reaction between an azide and a phosphine was ingeniously adapted by Bertozzi and colleagues in 2000 into a bioorthogonal ligation reaction.[5][6] The modern Staudinger ligation involves a specifically engineered phosphine reagent, typically bearing an ortho-ester group. The reaction proceeds via the formation of an aza-ylide intermediate, which then undergoes an intramolecular rearrangement to form a stable, native amide bond, releasing triphenylphosphine oxide as a byproduct.[4][5][6][7]
The primary advantage of the Staudinger ligation is that it is a metal-free reaction, making it highly biocompatible.[] However, its reaction kinetics are generally slower than the more recently developed "click chemistry" reactions.[3]
Azide-Alkyne Cycloadditions (Click Chemistry)
The term "click chemistry" describes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the archetypal click reaction, forming a stable triazole ring.
The premier click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), independently developed by the Sharpless and Meldal groups.[] This reaction joins a terminal alkyne and an azide with exceptional efficiency to create a 1,4-disubstituted 1,2,3-triazole linkage.[10][11][12] The reaction is extremely fast and high-yielding, and it can be performed in aqueous buffers over a wide pH range (4-11).[][11][12] The primary drawback is its reliance on a copper catalyst, which can be toxic to living cells, although the use of copper-chelating ligands can mitigate this toxicity to some extent.[1][13]
To overcome the cytotoxicity of copper, Bertozzi's group developed the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (e.g., DIFO, DBCO, BCN) that reacts spontaneously with an azide without the need for a catalyst.[][14] The release of ring strain provides the driving force for the reaction. SPAAC is completely bioorthogonal and has become the gold standard for in-vivo imaging and live-cell labeling applications.[1][14] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly improved SPAAC kinetics.[14]
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 6. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]
- 7. Staudinger Ligation [sigmaaldrich.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. bioclone.net [bioclone.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. escholarship.org [escholarship.org]
An In-Depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional Poly(ethylene glycol) (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics. These linkers consist of a polyethylene glycol chain with two different reactive functional groups at either end, allowing for the covalent linkage of two distinct molecular entities.[1][2] This unique characteristic enables the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where a targeting molecule like an antibody is linked to a therapeutic payload.[]
The PEG component of the linker imparts several advantageous properties to the resulting conjugate, including increased hydrophilicity, improved stability, and reduced immunogenicity.[4][5] By creating a hydration shell around the conjugated molecule, PEG linkers can "shield" it from enzymatic degradation and recognition by the immune system, thereby prolonging its circulation half-life.[][4] The length of the PEG chain can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[2]
This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, covering their fundamental properties, common chemistries, and applications. It also includes detailed experimental protocols for common conjugation reactions and purification strategies, as well as quantitative data to aid in the design and execution of bioconjugation experiments.
Core Concepts of Heterobifunctional PEG Linkers
The utility of heterobifunctional PEG linkers stems from their modular design, which allows for the independent and specific reaction of each terminal functional group. This enables a stepwise conjugation strategy, where the linker is first reacted with one molecule and then the resulting intermediate is purified before reacting with the second molecule. This controlled approach minimizes the formation of undesirable homodimers and other side products.
Structural Characteristics
A typical heterobifunctional PEG linker has the general structure: X–(CH₂CH₂O)n–Y , where:
-
X and Y are two different reactive functional groups.
-
(CH₂CH₂O)n is the polyethylene glycol chain, where 'n' represents the number of repeating ethylene oxide units.
The choice of functional groups (X and Y) is dictated by the available reactive sites on the molecules to be conjugated (e.g., primary amines, thiols, carboxyl groups). The length of the PEG chain (n) is a critical parameter that influences the solubility, stability, and steric hindrance of the final conjugate.
Monodisperse vs. Polydisperse PEG Linkers
PEG linkers can be either monodisperse or polydisperse.[6]
-
Monodisperse PEGs consist of a single, defined number of ethylene glycol units, resulting in a precise molecular weight.[6] This uniformity is highly advantageous in the development of therapeutic bioconjugates, as it leads to a homogeneous product with consistent properties.[4][7]
-
Polydisperse PEGs are a mixture of polymers with a range of molecular weights, characterized by an average molecular weight.[6] While suitable for some applications, the heterogeneity of polydisperse PEGs can lead to variability in the final conjugate, which can be a significant drawback in therapeutic development.[4]
For applications requiring high precision and reproducibility, such as the manufacturing of ADCs, monodisperse PEG linkers are strongly preferred.[4][7]
Common Heterobifunctional PEG Linker Chemistries
The versatility of heterobifunctional PEG linkers is derived from the wide array of available reactive functional groups. The selection of the appropriate chemistry depends on the functional groups present on the target molecules and the desired stability of the resulting linkage.
Amine-Reactive Chemistries
Primary amines (-NH₂) are abundant in proteins, found at the N-terminus and on the side chain of lysine residues. This makes them a common target for bioconjugation.
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used for their efficient reaction with primary amines at neutral to slightly basic pH (7-9) to form stable amide bonds.[8]
-
Aldehydes: Aldehydes react with primary amines to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage.
Thiol-Reactive Chemistries
Thiol groups (-SH), found in the side chain of cysteine residues, offer a more specific target for conjugation as they are generally less abundant than primary amines on the surface of proteins.
-
Maleimides: Maleimides react specifically with thiol groups at a pH range of 6.5-7.5 to form a stable thioether bond.[9] This is a very common strategy for site-specific conjugation.
-
Pyridyl Disulfides: These groups react with thiols to form a disulfide bond, which is cleavable under reducing conditions. This feature is often exploited for controlled drug release within the cell.
Click Chemistry
"Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible.
-
Azide-Alkyne Cycloaddition: Azides and alkynes react via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition to form a stable triazole linkage. These reactions are bio-orthogonal, meaning they do not interfere with native biological functional groups.
The following diagram illustrates the general principle of using a heterobifunctional PEG linker to conjugate two different molecules, for example, an antibody and a drug.
Quantitative Data on Heterobifunctional PEG Linkers
The efficiency of synthesis and conjugation reactions is a critical consideration in the development of bioconjugates. The following tables summarize key quantitative data gathered from various sources.
Table 1: Yields of Selected Heterobifunctional PEG Linker Synthesis Steps
| Reaction Step | Starting Material | Functional Group Introduced | Reagents | Yield | Reference |
| Carbonate Formation | Alkyne-OEG-OH | 4-nitrophenyl carbonate | 4-nitrophenyl chloroformate, pyridine | >95% | [1] |
| Iodoalkane Formation | Alkyne-OEG-OMs | Iodo | NaI | Quantitative | [1] |
| PEG16 Synthesis | Alkyne-OEG + Azide-OEG | Triazole | Cu(I)-catalyzed cycloaddition | 98% | [1] |
| PEG24 Synthesis | 2x Alkyne-OEG + Diazide-OEG | 2x Triazole | Cu(I)-catalyzed cycloaddition | 96% | [1] |
| Amine-PEG Synthesis | Azide-PEG | Amine | PPh₃ | 95% | [10] |
| Thiol-PEG Synthesis | Tosyl-PEG | Thiol | NaSH | 84% | [10] |
Table 2: Recommended Molar Excess for Common Conjugation Reactions
| Linker Functional Group | Target Functional Group | Recommended Molar Excess of Linker | Reference |
| NHS Ester | Primary Amine (on Protein) | 5- to 20-fold | [11] |
| Maleimide | Thiol (on Protein) | 10- to 20-fold | [9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for two of the most common bioconjugation reactions using heterobifunctional PEG linkers: NHS ester-amine coupling and maleimide-thiol coupling.
Protocol 1: NHS Ester PEGylation of a Protein (e.g., an Antibody)
This protocol describes the conjugation of an NHS ester-functionalized PEG linker to primary amines on a protein.
Materials:
-
Protein (e.g., IgG antibody) solution (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
NHS ester-PEG linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
-
Reaction tubes
Procedure:
-
Preparation of Protein:
-
Preparation of PEG-NHS Ester Stock Solution:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[13]
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[13] Do not prepare stock solutions for long-term storage as the NHS ester is readily hydrolyzed.[13]
-
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS ester stock solution to achieve a 5- to 20-fold molar excess relative to the protein.[11]
-
Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[13]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][13]
-
-
Purification of the PEGylated Protein:
-
Characterization and Storage:
-
Characterize the extent of PEGylation using methods such as SDS-PAGE, SEC, or mass spectrometry.
-
Store the purified PEGylated protein under conditions appropriate for the unmodified protein.
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a thiol-containing molecule (e.g., a protein with a free cysteine or a reduced antibody).
Materials:
-
Thiol-containing protein solution (1-10 mg/mL)
-
Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)
-
Maleimide-PEG linker
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting columns or dialysis equipment for purification
-
Reaction tubes
Procedure:
-
Preparation of Thiol-Containing Protein:
-
Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5.[14]
-
(Optional) If the protein's thiol groups are present as disulfide bonds, they can be reduced to free thiols. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[14] If using DTT, it must be removed before adding the maleimide reagent.
-
-
Preparation of PEG-Maleimide Stock Solution:
-
Prepare a 10 mM stock solution of the PEG-maleimide in an appropriate solvent (e.g., DMSO or DMF).[14]
-
-
Conjugation Reaction:
-
Add the PEG-maleimide stock solution to the thiol-containing protein solution to achieve a 10- to 20-fold molar excess of the maleimide linker.[9]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9] Protect the reaction from light if using a fluorescently labeled maleimide.
-
-
Purification of the Conjugate:
-
Purify the conjugate from unreacted PEG-maleimide and other reagents using size exclusion chromatography (SEC) or dialysis.[9]
-
-
Characterization and Storage:
-
Analyze the final conjugate to determine the degree of labeling.
-
For long-term storage, consider adding a stabilizing agent like BSA and a bacteriostatic agent like sodium azide. Store at 2-8°C, protected from light.[14]
-
Purification of PEGylated Conjugates
The purification of PEGylated proteins from the reaction mixture is a crucial step to remove unreacted protein, excess PEG linker, and reaction byproducts.[] Several chromatographic techniques are commonly employed for this purpose.
Table 3: Chromatographic Techniques for Purifying PEGylated Proteins
| Technique | Principle of Separation | Application in PEGylation Purification | Reference |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Efficient for removing unreacted low molecular weight PEG linkers and byproducts. Can separate native protein from larger PEGylated conjugates if the size difference is significant (at least two-fold). | [][16] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge. | Highly effective for separating native protein from PEGylated species, as the PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin. Can also separate mono-PEGylated from multi-PEGylated forms and positional isomers. | [][16] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be used as a polishing step. The PEG moiety can alter the overall hydrophobicity of the protein, allowing for separation. | [] |
| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity using a non-polar stationary phase. | Often used for analytical purposes to identify PEGylation sites and separate positional isomers. Also applicable for the purification of smaller proteins and peptides. | [] |
The choice of purification method depends on the specific properties of the protein and the PEGylated conjugate, as well as the scale of the purification. Often, a combination of two or more chromatographic steps is necessary to achieve high purity. For example, SEC might be used to remove excess PEG linker, followed by IEX to separate the native protein from the desired mono-PEGylated product.[16]
Conclusion
Heterobifunctional PEG linkers are powerful and versatile reagents that have significantly advanced the field of bioconjugation and drug development. Their unique ability to connect two different molecules with a biocompatible and property-enhancing spacer has enabled the creation of sophisticated targeted therapies, diagnostics, and other advanced biomaterials. By understanding the fundamental principles of PEG linker chemistry, leveraging detailed experimental protocols, and employing robust purification strategies, researchers can effectively harness the potential of these linkers to develop novel and impactful solutions for science and medicine. The continued innovation in linker technology, including the development of novel cleavable linkers and precisely defined monodisperse PEGs, promises to further expand the applications and success of bioconjugates in the future.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 7. openpr.com [openpr.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. confluore.com [confluore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
N3-PEG8-Hydrazide: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Guide to the Structure, Function, and Application of a Heterobifunctional Linker in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the strategic design of targeted therapeutics and diagnostic agents is paramount. The selection of an appropriate chemical linker is a critical determinant of the efficacy, stability, and overall success of a conjugated molecule. This technical guide provides a detailed overview of N3-PEG8-Hydrazide, a versatile heterobifunctional linker, for beginners in the field. We will delve into its chemical properties, explore its primary applications, and provide detailed experimental protocols and data presentation to facilitate its integration into your research and development workflows.
Core Concepts: Understanding this compound
This compound is a chemical linker that possesses two distinct reactive functional groups at either end of a polyethylene glycol (PEG) spacer. This "heterobifunctional" nature allows for the sequential and controlled conjugation of two different molecules.
-
The Azide Group (N3): This functional group is primarily used in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] The most common type of click chemistry involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2] A key advantage for biological applications is the development of copper-free click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the potential toxicity of a copper catalyst.[1][]
-
The Hydrazide Group (-C(O)NHNH2): This group readily reacts with carbonyl compounds, specifically aldehydes and ketones, to form a hydrazone bond.[4] This reaction is particularly useful for targeting glycoproteins after periodate oxidation, which generates aldehyde groups on the sugar moieties.[4] The stability of the resulting hydrazone linkage is pH-dependent, being relatively stable at physiological pH (~7.4) and becoming more susceptible to hydrolysis under acidic conditions (pH 4.5-5.5), a feature that can be exploited for drug release in the acidic environment of endosomes and lysosomes within cancer cells.[5][]
-
The PEG8 Spacer: The eight-unit polyethylene glycol chain provides several advantages. It is hydrophilic, which can improve the solubility and reduce the aggregation of the conjugated molecules.[7] The PEG spacer also provides a defined distance between the two conjugated entities, which can be crucial for maintaining their biological activity.
Key Applications in Drug Development
The unique properties of this compound make it a valuable tool in various aspects of drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).
2.1. Antibody-Drug Conjugates (ADCs):
ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells. An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects them. This compound can be employed as a versatile linker in ADC construction. For example, the hydrazide group can be reacted with a ketone-containing cytotoxic drug, while the azide group can be used to attach the linker-drug complex to an alkyne-modified antibody.
2.2. Bioconjugation and Labeling:
This linker can be used to conjugate a wide range of molecules, including proteins, peptides, and fluorescent dyes, for various research and diagnostic applications. For instance, a protein can be modified to introduce an alkyne group and then labeled with a fluorescent dye containing an azide via a click reaction facilitated by the this compound linker.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the use of PEG-hydrazide and PEG-azide linkers in bioconjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~481.54 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in water and most organic solvents |
| Storage Conditions | -20°C, desiccated |
Table 2: Stability of Hydrazone Linkages at Different pH Values
| pH | Half-life of Hydrazone Bond | Reference |
| 7.4 (Physiological) | Stable (e.g., > 180 hours) | [] |
| 5.0 (Endosomal/Lysosomal) | Labile (e.g., ~4.4 hours) | [] |
| 4.5 | Rapid cleavage | [5] |
Table 3: Characterization of PEGylated Antibodies by Mass Spectrometry
| Analytical Technique | Information Obtained |
| LC-MS/MS | Quantitative analysis of PEGylated proteins in biological matrices.[8][9] |
| Q-TOF Mass Spectrometry | Determination of the mass of PEGylated proteins and the degree of PEGylation (Drug-to-Antibody Ratio - DAR).[10] |
| Immunoaffinity Purification followed by LC-MS/MS | Specific quantification of PEGylated peptides from complex biological samples.[8][9] |
Experimental Protocols
The following are generalized protocols for the two key reactions involving this compound. These should be optimized for specific applications.
4.1. Protocol for Hydrazone Bond Formation with an Aldehyde or Ketone
This protocol describes the conjugation of this compound to a molecule containing a carbonyl group.
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-containing molecule in a suitable buffer. A common choice is a buffer with a pH between 5 and 7, as the hydrazone formation is favored in this range.[4]
-
Dissolve this compound in the same buffer to a desired stock concentration.
-
-
Conjugation Reaction:
-
Add a molar excess of this compound to the solution of the carbonyl-containing molecule. The exact molar ratio should be optimized for the specific application.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by techniques like HPLC.
-
-
Purification:
-
Remove the excess, unreacted this compound and other reagents using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.
-
4.2. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of the this compound conjugate and an alkyne-containing molecule.
-
Preparation of Reactants:
-
Dissolve the azide-containing conjugate (from protocol 4.1) and the alkyne-containing molecule in a suitable solvent system, often a mixture of an aqueous buffer and a miscible organic solvent like DMSO or t-butanol.
-
Prepare stock solutions of the copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to improve catalyst stability and efficiency.
-
-
Click Reaction:
-
To the mixture of the azide and alkyne, add the copper catalyst solution and the ligand.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction is typically fast and high-yielding.
-
-
Purification:
-
Purify the final conjugate to remove the copper catalyst and unreacted starting materials. This can be achieved using SEC, dialysis, or affinity chromatography depending on the nature of the conjugate.
-
-
Characterization:
-
Analyze the final product by mass spectrometry to confirm the formation of the triazole linkage and to determine the final molecular weight. The Drug-to-Antibody Ratio (DAR) of an ADC can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[11]
-
Visualization of a Key Workflow
The following diagrams illustrate the logical flow of processes involving this compound.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. purepeg.com [purepeg.com]
- 5. enovatia.com [enovatia.com]
- 7. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. agilent.com [agilent.com]
A Technical Guide to Click Chemistry with Azide Linkers for Researchers and Drug Development Professionals
An in-depth exploration of the principles, applications, and methodologies of azide-linker-based click chemistry in biological and pharmaceutical sciences.
Introduction to Click Chemistry
Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of chemical reactions that are rapid, selective, high-yielding, and biocompatible. These reactions are characterized by their modularity and the formation of stable products under mild, often aqueous, conditions.[1][2] Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These reactions involve the formation of a stable triazole linkage from an azide and an alkyne, providing a powerful tool for bioconjugation, drug discovery, and materials science.[1][2] Azide linkers, with their small size and bioorthogonal nature, are central to these transformations, enabling the precise and efficient modification of biomolecules without interfering with native biological processes.[4]
Core Principles: The Chemistry of Azide Linkers
The versatility of azide linkers lies in their ability to participate in highly specific and efficient cycloaddition reactions. The two primary forms of azide-alkyne click chemistry, CuAAC and SPAAC, offer distinct advantages for different applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] This reaction proceeds rapidly under mild conditions, including at room temperature and in aqueous solutions, to exclusively form the 1,4-disubstituted 1,2,3-triazole product.[5] The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate.[6][7] The use of stabilizing ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent catalyst disproportionation.[7][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed to circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC is a catalyst-free click reaction.[3][9] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide due to the high ring strain.[8][9] While generally slower than CuAAC, SPAAC is highly bioorthogonal and has become a valuable tool for in vivo imaging and labeling studies.[9]
Quantitative Data Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility. The following tables summarize key quantitative data to aid in this selection process.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Generally faster (100-fold or more)[8][9] | Slower |
| Biocompatibility | Potential cytotoxicity due to copper catalyst[3] | Highly biocompatible, suitable for in vivo applications[9] |
| Selectivity | Highly regioselective (forms 1,4-isomer exclusively)[5] | Can produce a mixture of regioisomers[5] |
| Yields | Generally high to quantitative[5][10] | Variable, can be high but may be lower than CuAAC in some cases[7][11] |
Table 1: General Comparison of CuAAC and SPAAC
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference |
| DIBO | ~0.3 | [3] |
| DIBAC | ~0.9 | [3] |
| BCN | ~0.1 - 1.0 | [9] |
| DBCO | ~0.1 - 1.0 | [3] |
Table 2: Second-Order Rate Constants for Various SPAAC Reactions
| Application | CuAAC Yield (%) | SPAAC Yield (%) | Notes | Reference |
| Peptide Conjugation | >95% | Variable, can be high | CuAAC often preferred for high efficiency in solution.[5] | [5] |
| Protein Labeling (in vitro) | High | Can be lower due to side reactions with thiols. | CuAAC can also show some non-specific labeling in the presence of catalyst.[12] | [12] |
| Live Cell Surface Labeling | High (with optimized conditions) | High | SPAAC is generally preferred for live-cell applications due to the absence of a toxic catalyst.[1][6] | [1][6] |
| Nanoparticle Functionalization | High | High | Both methods are effective; choice depends on the nanoparticle material and intended application.[13][14][15] | [13][14][15] |
Table 3: Comparative Yields of CuAAC and SPAAC in Various Applications
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing azide linkers in click chemistry.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis using CuAAC
Objective: To conjugate an azide-modified cytotoxic drug to an alkyne-functionalized antibody.
Materials:
-
Alkyne-modified monoclonal antibody (mAb)
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the drug)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the azide-modified drug in DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified mAb (e.g., at 1 mg/mL in PBS) with the desired molar excess of the azide-modified drug solution.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the mAb/drug solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove excess drug and other small molecules.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Analyze the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Metabolic Labeling and Enrichment of Glycoproteins
Objective: To metabolically label cellular glycoproteins with an azido-sugar and enrich them for proteomic analysis.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin probe
-
Copper(II) sulfate (CuSO₄)
-
THPTA
-
Sodium ascorbate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing Ac₄ManNAz (e.g., 25-50 µM) and incubate for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them using the lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Click Reaction:
-
To the cell lysate, add the alkyne-biotin probe.
-
Add the premixed CuSO₄/THPTA solution and freshly prepared sodium ascorbate to initiate the click reaction.
-
Incubate at room temperature for 1 hour.
-
-
Enrichment of Glycoproteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated glycoproteins.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
Protocol 3: Surface Functionalization of Nanoparticles via SPAAC
Objective: To functionalize azide-modified nanoparticles with a DBCO-containing targeting ligand.
Materials:
-
Azide-functionalized nanoparticles
-
DBCO-functionalized targeting ligand (e.g., peptide, antibody fragment)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Centrifugation tubes and centrifuge
-
Characterization instruments (e.g., DLS, TEM, UV-Vis)
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add the DBCO-functionalized targeting ligand to the nanoparticle suspension. The molar ratio will depend on the desired surface density.
-
-
SPAAC Reaction:
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction can be monitored by techniques such as UV-Vis spectroscopy if the ligand has a characteristic absorbance.
-
-
Purification:
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer to remove the unreacted ligand.
-
-
Characterization:
-
Characterize the functionalized nanoparticles to confirm the conjugation and assess their properties. Techniques can include:
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to click chemistry with azide linkers.
References
- 1. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 2. Imaging the Raf-MEK-ERK Signaling Cascade in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. irjweb.com [irjweb.com]
- 15. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Hydrazone Formation with Hydrazide Linkers: A Technical Guide for Drug Development
Introduction
Hydrazone linkages, formed by the condensation of a hydrazide and a carbonyl group (aldehyde or ketone), are a cornerstone of modern bioconjugation and drug delivery systems. Their unique pH-sensitive nature—remaining stable at physiological pH (~7.4) while undergoing rapid hydrolysis in acidic environments—makes them ideal as cleavable linkers for targeted therapies.[] This guide provides an in-depth technical overview of the core principles, kinetics, and applications of hydrazone formation with hydrazide linkers, tailored for researchers, scientists, and drug development professionals.
Core Principles of Hydrazone Formation
The Chemical Reaction Mechanism
The formation of a hydrazone bond is a reversible condensation reaction. It proceeds via a two-step mechanism involving the nucleophilic addition of the hydrazide to the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.[2][3] This is followed by an acid-catalyzed dehydration step to yield the final hydrazone product and a water molecule.[4][5] The reaction is generally fastest under mildly acidic conditions (pH 4.5-5.0), which facilitate the protonation of the carbonyl oxygen and the dehydration of the intermediate.[5]
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of N3-PEG8-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N3-PEG8-Hydrazide, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and nanoparticle functionalization. Understanding these core physicochemical properties is critical for the successful design and application of novel therapeutics and diagnostics.
Introduction to this compound
This compound is a versatile chemical tool featuring a terminal azide (N3) group and a hydrazide (-CONHNH2) moiety, separated by an eight-unit polyethylene glycol (PEG) spacer. The azide group allows for "click" chemistry reactions with alkyne- or cyclooctyne-containing molecules, providing a highly efficient and specific conjugation method. The hydrazide group readily reacts with carbonyl compounds (aldehydes and ketones) to form hydrazone linkages. The PEG spacer enhances hydrophilicity, improves biocompatibility, and can increase the in vivo circulation time of the conjugated molecule.[1][2]
Solubility Profile
The solubility of this compound is a key parameter for its handling and use in various experimental settings. The presence of the hydrophilic PEG chain generally imparts good aqueous solubility.
Quantitative Solubility Data
While specific quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively published, data for analogous "Azide PEG hydrazide" compounds provide a strong indication of its solubility profile.
| Solvent | Reported Solubility | Reference |
| Water | ~10 mg/mL | Nanocs Inc. |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Nanocs Inc. |
| Dimethylformamide (DMF) | Soluble | BroadPharm |
Note: The solubility is expected to be influenced by temperature and the specific buffer conditions (pH, ionic strength). It is recommended to determine the solubility for your specific application empirically.
Experimental Protocol: Determining Aqueous Solubility
A common method to determine the aqueous solubility of a compound like this compound is the equilibrium solubility method.
Materials:
-
This compound
-
Deionized water or buffer of choice
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed vial.
-
Agitate the mixture at a constant temperature using a thermostatic shaker until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a known volume of solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the original concentration in the supernatant to determine the solubility.
Stability Profile
The stability of this compound is crucial for its storage and for the integrity of the resulting bioconjugates. The primary points of potential instability are the hydrazide group itself and the hydrazone bond formed upon conjugation.
pH-Dependent Stability of the Hydrazone Linkage
The hydrazide group of this compound reacts with aldehydes or ketones to form a hydrazone bond. The stability of this bond is highly dependent on pH. Acylhydrazones, such as those formed from this compound, are generally stable at neutral pH (around 7.4) but are susceptible to hydrolysis under acidic conditions.[] This pH-dependent lability is a key feature exploited in drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes.
| pH | Condition | Half-life | Reference |
| 7.4 | Plasma | >92% stability over 48 hours | BOC Sciences[] |
| 7.0 | Buffer | >2.0 hours | PMC[4] |
| 5.5 | Buffer | >90% cleavage efficiency | BOC Sciences[] |
| 5.0 | Buffer | As short as 2.4 minutes | PMC[4] |
| 4.5 | Simulated lysosomal environment | 4.4 hours | BOC Sciences[] |
Note: The stability of the hydrazone bond is also influenced by the electronic and steric nature of the reacting aldehyde or ketone. Aromatic aldehydes generally form more stable hydrazones than aliphatic aldehydes.[6]
Experimental Protocol: pH-Dependent Hydrolytic Stability Assay
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to monitor the degradation of a hydrazone-linked conjugate of this compound over time at different pH values.
Materials:
-
This compound conjugated to a carbonyl-containing molecule.
-
A series of buffers with different pH values (e.g., pH 4.5, 5.5, 7.4).
-
Thermostatic incubator.
-
RP-HPLC system with a UV-Vis detector.
Procedure:
-
Prepare stock solutions of the conjugate in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
At various time points, withdraw an aliquot from each sample and quench the degradation by adding a suitable solvent or neutralizing the pH if necessary.
-
Analyze the samples by RP-HPLC to separate the intact conjugate from the degradation products (the released payload and the this compound).
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of the remaining intact conjugate against time to determine the degradation kinetics and calculate the half-life at each pH.
Enzymatic Stability
The PEG backbone of this compound is generally considered to be resistant to enzymatic degradation. However, the stability of the hydrazone linkage in the presence of enzymes is a consideration, particularly for in vivo applications. While specific data on the enzymatic degradation of this compound conjugates is limited, the primary mechanism of cleavage in biological systems is expected to be pH-mediated hydrolysis in acidic intracellular compartments rather than direct enzymatic cleavage of the hydrazone bond.
Experimental Protocol: Enzymatic Stability Assay
This protocol can be adapted to assess the stability of an this compound conjugate in the presence of specific enzymes or in biological matrices like plasma.
Materials:
-
This compound conjugate.
-
Enzyme of interest (e.g., a specific protease or esterase) or plasma.
-
Appropriate buffer for the enzyme activity.
-
Thermostatic incubator.
-
Method for separating the conjugate from the matrix and analyzing its degradation (e.g., HPLC, LC-MS).
Procedure:
-
Dissolve the this compound conjugate in the appropriate buffer.
-
Add the enzyme or plasma to the conjugate solution. A control sample without the enzyme/plasma should be run in parallel.
-
Incubate the samples at 37°C.
-
At various time points, take an aliquot and stop the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation).
-
Process the sample to remove the enzyme/plasma proteins.
-
Analyze the sample to quantify the amount of intact conjugate remaining.
-
Compare the degradation rate in the presence and absence of the enzyme/plasma to determine the enzymatic contribution to instability.
Visualizing Experimental Workflows and Logical Relationships
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the logical relationships in the application of this compound.
Caption: Workflow for determining solubility, performing bioconjugation, and assessing stability.
Caption: Impact of physicochemical properties on application success.
Conclusion
This compound is a valuable tool for researchers in drug development and related fields. Its favorable solubility in aqueous and common organic solvents facilitates its use in a variety of conjugation reactions. The key feature of the resulting acylhydrazone linkage is its pH-dependent stability, being relatively stable at physiological pH and labile under acidic conditions. This characteristic can be strategically employed for the targeted release of therapeutic or diagnostic agents within specific cellular compartments. The experimental protocols provided in this guide offer a framework for the empirical determination of the solubility and stability of this compound and its conjugates, ensuring robust and reliable application in research and development.
References
- 1. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 2. PEG Hydrazide | BroadPharm [broadpharm.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of N3-PEG8-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for N3-PEG8-Hydrazide, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and nanotechnology. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety information from guidelines for its constituent functional groups: the azide, the polyethylene glycol (PEG) chain, and the hydrazide moiety.
Chemical Profile and Hazard Overview
This compound is comprised of three key components:
-
Azide Group (-N3): This functional group is energetic and can be hazardous. Organic azides, particularly those with a low carbon-to-nitrogen ratio, can be explosive and sensitive to heat, shock, and friction.[1][2]
-
Polyethylene Glycol (PEG) Linker (-PEG8-): PEG is a hydrophilic and biocompatible polymer generally considered to be of low toxicity and non-immunogenic.[3] It is widely used in pharmaceutical applications to improve the solubility and pharmacokinetic properties of molecules.[4][5][6]
-
Hydrazide Group (-CONHNH2): Hydrazide and its parent compound, hydrazine, are recognized as toxic and potentially carcinogenic.[7][8] They can be corrosive and cause severe skin and eye irritation.[7]
The primary hazards associated with this compound are therefore a combination of the reactivity of the azide group and the toxicity of the hydrazide group. The PEG component is not considered a significant contributor to the hazard profile.
Hazard Identification and Classification
| Hazard Category | Description | Potential Severity |
| Explosive Properties | Organic azides can be explosive, especially with a low carbon-to-nitrogen ratio.[2][9] While the PEG8 chain increases this ratio, caution is still warranted. | Moderate to High |
| Acute Toxicity (Oral, Dermal, Inhalation) | The hydrazide moiety suggests potential for significant toxicity if swallowed, in contact with skin, or inhaled.[7][8] | High |
| Skin Corrosion/Irritation | Hydrazine derivatives can cause severe skin burns and irritation.[7] | High |
| Serious Eye Damage/Irritation | Can cause severe eye damage.[7] | High |
| Carcinogenicity | Hydrazine is reasonably anticipated to be a human carcinogen.[7][8] | Moderate |
| Aquatic Toxicity | Hydrazine derivatives can be very toxic to aquatic life with long-lasting effects.[7] | High |
Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | To protect against splashes that can cause severe eye damage. |
| Hand Protection | Nitrile or other chemically resistant gloves.[10] Double-gloving is recommended.[10] Gloves must be inspected before use.[11] | To prevent skin contact and absorption.[1] |
| Skin and Body Protection | A lab coat is mandatory.[2][9] For larger quantities, consider additional protective clothing. | To prevent skin contact. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1][9] | To avoid inhalation of any aerosols or vapors. |
Engineering Controls
| Control Measure | Description |
| Ventilation | All work with this compound should be conducted in a certified chemical fume hood.[1][9] |
| Blast Shield | For reactions involving heating or concentrating the azide, the use of a blast shield is recommended.[1][9] |
| Work Surface | Line the work area with absorbent, disposable bench paper.[9] |
Storage
Proper storage is critical to maintain the stability and safety of this compound.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -18°C or below for long-term storage.[12] | To maintain chemical stability and reduce decomposition risk. |
| Light | Protect from light by storing in an amber vial or other light-blocking container.[13] | Azides can be light-sensitive.[2][13] |
| Incompatible Materials | Store separately from acids, heavy metals, metal salts, and halogenated solvents.[1][2][13] | To prevent the formation of highly toxic and explosive compounds. |
| Container | Store in a tightly sealed container.[11] | To prevent contamination and exposure to moisture. |
Experimental Protocols and Best Practices
General Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Caption: General workflow for safe handling of this compound.
Incompatibilities and Hazardous Reactions
The azide and hydrazide functionalities present specific chemical incompatibilities that must be strictly avoided.
Caption: Incompatible materials and resulting hazardous products.
-
Acids: Never mix azides with acidic solutions, as this can generate highly toxic and explosive hydrazoic acid.[13]
-
Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver) and their salts, as this can form shock-sensitive and explosive metal azides.[1][13] This includes avoiding the use of metal spatulas for weighing and transfer.[9][13]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane (DCM) or chloroform as reaction media, as they can form extremely unstable di- and tri-azidomethane.[1][13]
-
Friction and Shock: Avoid friction, such as scraping solid azide material, especially with metal instruments.[10] Be cautious with ground glass joints, as friction can potentially detonate trapped azide compounds.[9]
Spill and Emergency Procedures
| Procedure | Action |
| Small Spill | For spills of less than 250 mg of solid or 250 mL of solution, absorb with an inert material, carefully sweep up, and place in a designated, labeled waste container.[10] Clean the affected area with a suitable solvent. |
| Large Spill | Evacuate the laboratory, notify colleagues and your supervisor, and contact your institution's Environmental Health and Safety (EHS) department immediately.[9] |
| Skin Contact | Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
Waste Disposal
Proper disposal of azide-containing waste is crucial to prevent accidents.
-
Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[13]
-
Compatibility: Do not mix azide waste with acidic waste streams to prevent the formation of hydrazoic acid.[13]
-
Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific guidance.[13]
-
Deactivation: For some organic azides, conversion to a more stable derivative (such as an amine) prior to disposal may be a recommended practice.[13] Consult with your EHS department before attempting any deactivation procedures.
Toxicology and Health Effects
While specific toxicological studies on this compound are not available, the health effects can be inferred from its components.
| Route of Exposure | Potential Health Effects |
| Inhalation | May be fatal if inhaled.[7] Can cause irritation to the respiratory tract, dizziness, weakness, headache, and potentially delayed pulmonary edema.[2][8] |
| Skin Contact | Toxic in contact with skin. Can be absorbed through the skin and may cause severe burns, irritation, and allergic reactions.[1][7] |
| Eye Contact | Causes severe eye damage and can lead to blindness.[7] |
| Ingestion | Toxic if swallowed.[7] May cause nausea, vomiting, and damage to internal organs.[2] |
| Chronic Exposure | May cause cancer.[7] The central nervous system, cardiovascular system, kidneys, and liver are potential target organs.[1] |
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which should be conducted by researchers prior to initiating any new experimental protocol. Always consult your institution's safety policies and EHS department for guidance.
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. msesupplies.com [msesupplies.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. creativepegworks.com [creativepegworks.com]
- 12. purepeg.com [purepeg.com]
- 13. safety.pitt.edu [safety.pitt.edu]
An In-Depth Technical Guide to N3-PEG8-Hydrazide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N3-PEG8-Hydrazide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and nanotechnology. This document details its physicochemical properties, core applications, and provides detailed experimental protocols for its use.
Core Properties of this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative containing an azide (N3) group at one terminus and a hydrazide (-NHNH2) group at the other, separated by an 8-unit PEG chain. This structure provides water solubility, biocompatibility, and two distinct reactive handles for sequential or orthogonal conjugation strategies.
| Property | Value | Source |
| Molecular Formula | C17H35N5O8 | Inferred from related compounds |
| Molecular Weight | 453.5 g/mol | Inferred from related compounds |
| Appearance | White solid or viscous liquid | [1] |
| Solubility | Water, DMSO, DMF | [2] |
Key Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a versatile tool for researchers. Its primary applications lie in the construction of complex biomolecules, particularly in the development of antibody-drug conjugates (ADCs).
The hydrazide group readily reacts with aldehydes and ketones, which can be natively present on glycoproteins after periodate oxidation or introduced chemically to proteins and other molecules. This reaction forms a stable hydrazone bond, a common strategy for attaching drugs or labels to biomolecules.[3]
The azide group is a key component for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, the azide can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is particularly advantageous for biological applications as it does not require a cytotoxic copper catalyst.[1][4]
These dual functionalities allow for a two-step conjugation process. For instance, a drug molecule can first be attached to the hydrazide end, and the resulting conjugate can then be "clicked" onto a biomolecule (like an antibody) that has been modified to contain an alkyne or cyclooctyne group. This approach is central to the modular synthesis of ADCs, where the PEG linker enhances the solubility and pharmacokinetic profile of the final conjugate.
Experimental Protocols
Detailed below are representative protocols for the two primary reaction types involving this compound: hydrazone ligation and strain-promoted azide-alkyne cycloaddition (copper-free click chemistry).
Protocol 1: Hydrazone Ligation of an Aldehyde-Containing Protein
This protocol describes the conjugation of this compound to a protein that has been modified to present aldehyde groups.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)
-
This compound
-
Aniline (as a catalyst, optional)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Quenching solution (e.g., 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in an appropriate solvent like DMSO or water.
-
If using a catalyst, prepare a fresh stock solution of aniline in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the this compound stock solution to the protein solution.
-
If using, add aniline to a final concentration of 10-100 mM. Aniline can catalyze the reaction, leading to faster and more efficient conjugation.[5]
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle agitation. The optimal reaction time should be determined empirically.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted aldehyde groups by adding a quenching solution.
-
Purify the resulting N3-PEG8-protein conjugate using size-exclusion chromatography to remove excess reagents.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use techniques like MALDI-TOF mass spectrometry to determine the number of PEG linkers attached per protein.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) for ADC Synthesis
This protocol outlines the conjugation of an azide-functionalized payload (e.g., a drug linked to this compound) to a dibenzocyclooctyne (DBCO)-modified antibody.
Materials:
-
DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-drug conjugate
-
Reaction buffer (e.g., PBS)
-
Purification system (e.g., protein A chromatography or size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-modified antibody in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the this compound-drug conjugate in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add a 1.5-5 fold molar excess of the this compound-drug conjugate to the DBCO-modified antibody solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C for 4-16 hours. The reaction is typically efficient under these conditions without the need for a catalyst.[6]
-
-
Purification:
-
Purify the resulting antibody-drug conjugate using a suitable chromatography method to remove unreacted payload and other reagents.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Confirm the integrity and purity of the ADC by SDS-PAGE and size-exclusion chromatography.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 3. PEG Hydrazide | BroadPharm [broadpharm.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. interchim.fr [interchim.fr]
Commercial Sources and Technical Guide for N3-PEG8-Hydrazide
For researchers, scientists, and drug development professionals, N3-PEG8-Hydrazide is a valuable heterobifunctional linker used in bioconjugation and drug delivery systems. Its azide group allows for click chemistry reactions, while the hydrazide group can react with carbonyls (aldehydes and ketones), providing a versatile tool for linking molecules. This guide provides an overview of commercial sources, key technical data, and experimental protocols for its application.
Commercial Availability
Several chemical suppliers offer this compound and related PEG linkers. The following table summarizes the quantitative data for this compound from various suppliers to facilitate comparison.
| Supplier | Product Name | Molecular Weight ( g/mol ) | Purity | CAS Number |
| MSE Supplies | This compound | 481.54 | min. 95% | N/A[1] |
| AxisPharm | Azido-PEG8-Hydrazide | 481.54 | ≥95% | N/A[2] |
| NovaChemistry | N3-PEG8-Hydrzide | Not Specified | 95%-98% | N/A[3] |
| PurePEG | N3-PEGn-Hydrazide | Varies by PEG length | min. 95% | N/A[4][5] |
| ChemScene | N3-PEG24-Hydrazide | 1186.38 | Not Specified | N/A[6] |
| Biopharma PEG | Azido-PEG8-amine | 438.51 | ≥95% | 857891-82-8[7][8] |
| CP Lab Safety | N3-PEG8-OH | 395.45 | 95% Min | 352439-36-2[9] |
Core Applications
This compound is primarily utilized in:
-
Bioconjugation: Linking biomolecules such as proteins, antibodies, and peptides to other molecules or surfaces.[1][3]
-
Drug Development: As a linker in antibody-drug conjugates (ADCs) to attach cytotoxic drugs to antibodies for targeted cancer therapy.[1][3]
-
Surface Modification: Functionalizing surfaces of nanoparticles or other materials to improve biocompatibility and reduce non-specific binding.
-
Bioorthogonal Labeling: The azide group allows for specific labeling of biomolecules containing a terminal alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[10]
Experimental Protocols
The dual functionality of this compound allows for a two-step conjugation strategy. First, the hydrazide group is reacted with a carbonyl group on a target molecule. Second, the azide group is used for a click chemistry reaction with an alkyne-containing molecule.
Protocol 1: Labeling of Glycoproteins via Hydrazide Chemistry
This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, which then react with the hydrazide group of the PEG linker.[6][10]
Materials:
-
Glycoprotein solution (e.g., antibody)
-
Sodium periodate (NaIO4) solution
-
This compound
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching solution (e.g., glycerol or ethylene glycol)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Methodology:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the reaction buffer.
-
Add a freshly prepared solution of sodium periodate to the glycoprotein solution. The final concentration of periodate will need to be optimized but is typically in the range of 1-10 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding a quenching solution to consume excess periodate.
-
-
Conjugation with this compound:
-
Remove excess periodate and byproducts by desalting or dialysis against the reaction buffer.
-
Add a molar excess of this compound to the oxidized glycoprotein solution. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction for 2-4 hours at room temperature. The reaction forms a stable hydrazone bond.
-
-
Purification:
-
Purify the resulting N3-PEG8-glycoprotein conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG linker.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to conjugate the azide-functionalized glycoprotein with an alkyne-containing molecule.[11][12]
Materials:
-
N3-PEG8-glycoprotein conjugate from Protocol 1
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a drug)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Prepare Reagents:
-
Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate, and the copper ligand in an appropriate solvent (e.g., water or DMSO).
-
-
Click Reaction:
-
In a reaction tube, combine the N3-PEG8-glycoprotein conjugate and the alkyne-containing molecule in the reaction buffer.
-
Add the copper ligand to the reaction mixture, followed by the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst and unreacted reagents.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for labeling a glycoprotein with this compound.
References
- 1. Preparation of PEG with hydrazine and FA conjugation [bio-protocol.org]
- 2. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 3. msesupplies.com [msesupplies.com]
- 4. interchim.fr [interchim.fr]
- 5. purepeg.com [purepeg.com]
- 6. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azido-PEG8-amine, N3-PEG8-NH2, 857891-82-8 - Biopharma PEG [biochempeg.com]
- 9. interchim.fr [interchim.fr]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for N3-PEG8-Hydrazide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N3-PEG8-Hydrazide in bioconjugation. This heterobifunctional linker enables a two-step conjugation strategy, initially through a stable hydrazone linkage with aldehydes or ketones on a target biomolecule, followed by a highly efficient and specific "click" reaction utilizing the terminal azide group. This methodology is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.
Introduction
This compound is a versatile crosslinker featuring a hydrazide moiety and an azide group, separated by an 8-unit polyethylene glycol (PEG) spacer. The hydrazide group reacts with carbonyl groups (aldehydes or ketones) on biomolecules, such as glycoproteins or oxidized antibodies, to form a hydrazone bond. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate. The terminal azide allows for the subsequent attachment of a payload molecule containing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Data Presentation
The efficiency and stability of the hydrazone linkage are critical parameters in the design of bioconjugates. The following tables summarize key quantitative data related to hydrazone formation and stability.
Table 1: Reaction Kinetics of Aniline-Catalyzed Hydrazone Ligation
Aniline is a commonly used catalyst to accelerate the rate of hydrazone bond formation, allowing for efficient conjugation under mild conditions.[1][2]
| pH | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Fold Rate Enhancement (with 10 mM Aniline) |
| 5.7 | 0.21 ± 0.01 | ~70-fold |
| 4.5 | 0.49 ± 0.02 | ~20-fold |
Data derived from model peptide systems and may vary depending on the specific biomolecule and reaction conditions.[1]
Table 2: pH-Dependent Stability of Hydrazone Bonds
The stability of the hydrazone bond is influenced by pH, with increased hydrolysis at lower pH. This property can be exploited for pH-responsive drug release in acidic tumor microenvironments. The stability also depends on whether the hydrazone is formed from an aliphatic or aromatic aldehyde.[3][4]
| Hydrazone Type | pH | Half-life (t₁/₂) |
| Aliphatic Aldehyde | 7.4 | 20 - 150 minutes |
| 5.5 | < 2 minutes | |
| Aromatic Aldehyde | 7.4 | Highly stable (> 72 hours) |
| 5.5 | Highly stable (> 48 hours) |
Data is based on studies with PEG-lipid conjugates and provides a general indication of stability trends.[3]
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody (mAb)
This protocol describes the gentle oxidation of the carbohydrate moieties on a monoclonal antibody to generate aldehyde groups for conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Glycerol solution (1 M in water)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
Procedure:
-
Prepare the mAb at a concentration of 1-10 mg/mL in reaction buffer.
-
Add freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Remove excess periodate and byproducts by buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.
-
Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).
Protocol 2: Conjugation of this compound to an Aldehyde-Containing mAb
This protocol details the formation of the hydrazone bond between the oxidized mAb and this compound, with the option of using an aniline catalyst.
Materials:
-
Oxidized mAb from Protocol 1
-
This compound
-
Aniline solution (e.g., 100 mM in DMSO or conjugation buffer, freshly prepared)
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., 1 M glycine, pH 5.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.
-
Add a 20-50 molar excess of this compound to the oxidized mAb solution.
-
For catalyzed reactions, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 100 mM and incubating for 30 minutes.
-
Purify the N3-PEG8-mAb conjugate from excess reagents using Size Exclusion Chromatography (SEC). Suitable columns include Superdex 200 or similar. The mobile phase should be a neutral buffer such as PBS, pH 7.4.
-
Monitor the elution profile by absorbance at 280 nm. Collect the fractions corresponding to the conjugated mAb.
-
Characterize the conjugate by methods such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of labeling.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the attachment of an alkyne-containing payload (e.g., a cytotoxic drug or a fluorescent dye) to the azide-functionalized mAb.
Materials:
-
N3-PEG8-mAb conjugate from Protocol 2
-
Alkyne-functionalized payload
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 250 mM in water)
-
Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or Ion Exchange Chromatography - IEX)
Procedure:
-
Prepare the N3-PEG8-mAb conjugate at a concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare a stock solution of the alkyne-payload in a suitable solvent (e.g., DMSO).
-
In a separate tube, prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add a 5-10 molar excess of the alkyne-payload to the mAb conjugate solution.
-
Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the final bioconjugate using SEC or IEX to remove unreacted payload and catalyst.[]
-
Characterize the final product for drug-to-antibody ratio (DAR), purity, and aggregation.
Visualizations
Experimental Workflow for this compound Bioconjugation
Caption: Experimental workflow for bioconjugation using this compound.
Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release
Caption: ADC internalization and pH-mediated payload release.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.tudelft.nl [repository.tudelft.nl]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes: Site-Specific Antibody Labeling with N3-PEG8-Hydrazide
Introduction
Site-specific antibody conjugation is a critical technique in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for molecular imaging. Labeling via the glycan moieties in the Fc region of an antibody offers a distinct advantage by preventing disruption of the antigen-binding sites, thereby preserving the antibody's function.[1][2] This protocol details the labeling of an antibody using N3-PEG8-Hydrazide. The procedure involves two primary stages: the generation of aldehyde groups on the antibody's carbohydrate chains via mild oxidation, followed by the covalent conjugation of the hydrazide linker through a stable hydrazone bond.[1][3]
The this compound linker is a heterobifunctional reagent. The hydrazide group reacts specifically with aldehydes, while the terminal azide (N3) group allows for subsequent modification using copper-free "click chemistry" (e.g., with DBCO or BCN-containing molecules).[2][4][5] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate and reduces non-specific interactions.[3][] This method provides a robust and reproducible way to generate site-specifically labeled antibodies for a wide range of downstream applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the antibody labeling protocol. Optimal conditions may vary depending on the specific antibody and should be empirically determined.
| Parameter | Value | Notes |
| Antibody Oxidation | ||
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Sodium Periodate (NaIO4) | 1-10 mM | 1 mM is often sufficient for oxidizing sialic acids.[7] Higher concentrations can oxidize other sugar groups. |
| Reaction Buffer | PBS, pH 6.0 | Phosphate Buffered Saline. |
| Temperature | 4°C or Room Temperature | Reaction is typically performed in the dark to prevent degradation of periodate. |
| Incubation Time | 30 minutes - 2 hours | |
| Hydrazide Conjugation | ||
| Molar Ratio (Linker:Ab) | 20:1 to 100:1 | A molar excess of the hydrazide linker drives the reaction to completion. |
| Reaction Buffer | PBS, pH 6.5 - 7.5 | The hydrazone bond formation is efficient at a pH of 5 to 7.[1] |
| Temperature | 4°C or Room Temperature | |
| Incubation Time | 2 - 16 hours (overnight) |
Experimental Protocols
This protocol is divided into two main stages: the generation of aldehyde groups on the antibody and the subsequent conjugation with this compound.
Part 1: Generation of Aldehyde Groups on the Antibody (Oxidation)
This step involves the chemical oxidation of the sugar moieties (glycans) on the Fc region of the antibody to create reactive aldehyde groups.[1]
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS)
-
Sodium periodate (NaIO4)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer (pH 6.0) using a desalting column to remove any amine-containing buffers like Tris, which can interfere with the oxidation reaction.[7]
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Oxidation Reaction:
-
Prepare a fresh solution of sodium periodate in the Reaction Buffer.
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. Alternatively, the reaction can be performed at 4°C for 2 hours.
-
-
Removal of Excess Oxidant:
-
Immediately following incubation, remove excess sodium periodate by buffer exchanging the oxidized antibody into PBS, pH 7.2-7.5 using a desalting column. This step is critical to quench the reaction and prepare the antibody for conjugation.
-
Part 2: Antibody Labeling with this compound
In this stage, the aldehyde-modified antibody is reacted with this compound to form a stable hydrazone linkage.[3]
Materials:
-
Oxidized antibody from Part 1
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Desalting columns or dialysis equipment for final purification
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a 10-50 mM stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the oxidized antibody solution at a 50-fold molar excess.
-
Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. The reaction between the hydrazide and the aldehyde is spontaneous.[1]
-
-
Purification of Labeled Antibody:
-
After incubation, remove the excess, unreacted this compound linker. This can be achieved by:
-
Using a desalting column for rapid buffer exchange.
-
Dialysis against PBS, pH 7.4 for 24-48 hours with multiple buffer changes.
-
Size-exclusion chromatography (SEC) for higher purity.
-
-
-
Characterization and Storage:
-
Determine the concentration of the labeled antibody using a spectrophotometer (A280).
-
The degree of labeling (DOL) can be assessed using various methods, including mass spectrometry.
-
Store the purified N3-PEG8-labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage.
-
Visualizations
Caption: Workflow for site-specific antibody labeling with this compound.
References
- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Site-specific Labeling of Antibody N-glycans using a Click Chemistry-mediated Chemoenzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Site-Specific Glycoprotein Conjugation Using N3-PEG8-Hydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific modification of glycoproteins is a critical technique in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and for creating advanced diagnostic and imaging agents. Conjugation via the carbohydrate moieties of glycoproteins offers a method to attach payloads without disrupting the protein's antigen-binding sites. This protocol details the conjugation of a payload to a glycoprotein using a bifunctional N3-PEG8-Hydrazide linker. The method involves two primary steps: the mild oxidation of cis-diol groups within the glycoprotein's sugar residues to form reactive aldehydes, followed by the covalent linkage of the hydrazide moiety to these aldehydes, forming a stable hydrazone bond. The terminal azide (N3) group is then available for subsequent bioorthogonal "click" chemistry reactions.
Principle of the Method
The conjugation strategy relies on well-established bioorthogonal chemistry.
-
Oxidation: Sialic acid residues or other terminal sugars on the glycoprotein containing vicinal diols are gently oxidized using sodium periodate (NaIO4). This process cleaves the C-C bond of the diol and converts the hydroxyl groups into reactive aldehyde groups. The reaction conditions are optimized to be mild to preserve the protein's structural integrity and function.
-
Hydrazone Ligation: The generated aldehyde groups are then specifically targeted by the hydrazide moiety of the this compound linker. The reaction between the aldehyde and the hydrazide forms a stable C=N bond, creating a hydrazone linkage. This step proceeds efficiently under mild acidic to neutral pH conditions. The resulting conjugate now bears a terminal azide group, ready for downstream applications via click chemistry.
Diagram of the Conjugation Pathway
Caption: Chemical pathway for glycoprotein conjugation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation process.
Materials and Reagents
-
Glycoprotein (e.g., IgG antibody) at a concentration of 1-10 mg/mL
-
This compound linker
-
Sodium periodate (NaIO4)
-
Aniline (catalyst)
-
Propylene glycol or Glycerol (quenching agent)
-
Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 6.5
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 6.0
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Zeba™ Spin Desalting Columns (or equivalent for buffer exchange)
-
Amicon® Ultra Centrifugal Filter Units (for concentration)
Protocol 1: Mild Oxidation of Glycoprotein
This protocol generates reactive aldehyde groups on the carbohydrate chains of the glycoprotein.
-
Buffer Exchange: Prepare the glycoprotein by exchanging its storage buffer with the Oxidation Buffer . This can be accomplished using a desalting column according to the manufacturer's instructions. Adjust the final protein concentration to 5 mg/mL.
-
Periodate Preparation: Prepare a fresh stock solution of 100 mM sodium periodate in the Oxidation Buffer . Keep this solution protected from light.
-
Oxidation Reaction: Add the sodium periodate stock solution to the glycoprotein solution to achieve a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quenching: Stop the oxidation reaction by adding propylene glycol or glycerol to a final concentration of 10 mM. Incubate for 10 minutes at 4°C in the dark.
-
Purification: Immediately remove excess periodate and quenching agent by buffer exchanging the oxidized glycoprotein into the Conjugation Buffer using a desalting column.
Protocol 2: Hydrazone Ligation with this compound
This protocol conjugates the azide-linker to the oxidized glycoprotein.
-
Linker Preparation: Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.
-
Ligation Reaction: Add the this compound linker to the purified, oxidized glycoprotein solution. A 50-fold molar excess of the linker over the glycoprotein is recommended as a starting point.
-
Catalyst Addition (Optional but Recommended): For enhanced reaction efficiency and hydrazone bond stability, aniline can be added as a catalyst to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess linker and catalyst by performing a buffer exchange into the final Storage Buffer (e.g., PBS, pH 7.4). This can be done using a desalting column followed by concentration using a centrifugal filter unit if necessary.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Data and Characterization
The success of the conjugation can be assessed using several analytical techniques. The degree of labeling (DOL), which represents the average number of linker molecules per glycoprotein, is a key parameter.
Table 1: Example Conjugation Parameters and Expected Results
| Parameter | Condition | Expected Outcome | Analytical Method |
| Glycoprotein | Monoclonal Antibody (IgG) | ~150 kDa | SDS-PAGE, Mass Spec |
| NaIO4 Concentration | 1 mM | Generation of 2-4 aldehydes per IgG | Mass Spectrometry |
| This compound Excess | 50-fold molar excess | DOL of 2-3 | HIC-HPLC, Mass Spec |
| Conjugation Time | 4 hours at RT | >90% conjugation efficiency | HPLC |
| Final Yield | Post-purification | >80% recovery | Protein Assay (A280) |
Characterization Notes:
-
SDS-PAGE: A noticeable shift in the molecular weight of the glycoprotein bands (heavy and/or light chains depending on glycosylation sites) indicates successful conjugation.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to determine the precise mass of the conjugate and calculate the DOL. Deconvoluted mass spectra will show peaks corresponding to the unmodified protein and the protein with 1, 2, 3, etc., linkers attached.
-
Hydrophobic Interaction Chromatography (HIC): HIC-HPLC is a powerful tool for quantifying the distribution of species with different DOLs, as each attached linker molecule typically increases the hydrophobicity of the protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Inefficient oxidation. | Ensure NaIO4 is fresh. Optimize NaIO4 concentration (try a range from 0.5-2 mM). Confirm buffer pH is correct. |
| Inefficient ligation. | Increase the molar excess of the hydrazide linker. Add aniline catalyst. Increase incubation time. | |
| Protein Aggregation | Protein instability during reaction. | Perform all steps at 4°C. Screen different buffers and pH values. Reduce the final concentration of the protein. |
| High DOL. | Reduce the concentration of NaIO4 during the oxidation step to generate fewer reactive sites. | |
| Broad Peaks in HPLC | Heterogeneous conjugation. | Optimize oxidation time and temperature to ensure consistent aldehyde generation. Ensure efficient purification between steps. |
Application Notes and Protocols for N3-PEG8-Hydrazide in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker molecule connecting the antibody and the drug is a critical component that influences the stability, solubility, and efficacy of the ADC. N3-PEG8-Hydrazide is a heterobifunctional linker that offers a versatile platform for ADC synthesis. This linker features a hydrazide group for conjugation to a carbonyl (aldehyde or ketone) and an azide group for "click chemistry," providing a robust and specific method for creating stable ADCs.
The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity.[1][2] The eight repeating ethylene glycol units provide a defined spacer length, contributing to the homogeneity of the final product.[1]
This document provides detailed protocols for the use of this compound in the synthesis of ADCs, including methods for introducing the necessary reactive handles on the antibody and the drug, the conjugation reactions, and characterization of the final ADC.
Key Features of this compound
-
Heterobifunctional: Contains two distinct reactive groups (hydrazide and azide) for sequential and controlled conjugation.
-
Hydrazide Group: Reacts with aldehydes or ketones to form a stable hydrazone bond. This bond can be designed to be cleavable under the acidic conditions of the lysosome.[3][4]
-
Azide Group: Allows for highly efficient and specific conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6]
-
PEG8 Spacer: A monodisperse polyethylene glycol spacer that improves the hydrophilicity and in vivo half-life of the ADC.[5][7]
Experimental Strategies for ADC Synthesis
Two primary strategies can be employed for the synthesis of an ADC using this compound:
-
Strategy A: The hydrazide group of the linker is first reacted with a carbonyl group introduced onto the antibody. Subsequently, the azide group of the linker-antibody intermediate is reacted with an alkyne-modified cytotoxic drug.
-
Strategy B: The hydrazide group of the linker is first reacted with a carbonyl group on the cytotoxic drug. The resulting azide-modified drug is then conjugated to an alkyne-modified antibody.
The choice of strategy depends on the chemical properties of the drug and the antibody, as well as the desired final ADC structure.
Experimental Protocols
Protocol 1: Introduction of Carbonyl Groups onto the Antibody
Site-specific introduction of aldehyde or ketone groups onto an antibody is crucial for a controlled conjugation reaction with the hydrazide linker.[2][7]
Method A: Periodate Oxidation of Glycans
This method generates aldehydes on the carbohydrate chains of the antibody, typically located in the Fc region, away from the antigen-binding site.[3][7]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO4) solution
-
Glycerol or ethylene glycol
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a fresh solution of sodium periodate in a suitable buffer.
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.
-
Remove excess periodate and quenching agent by buffer exchange using a desalting column equilibrated with PBS, pH 6.0.
-
Determine the concentration of the aldehyde-modified antibody.
Method B: Enzymatic Introduction of Aldehydes
This method uses enzymes to create a site-specific aldehyde group. For example, a formylglycine-generating enzyme (FGE) can convert a specific cysteine residue within an engineered recognition sequence to formylglycine, which contains an aldehyde group.[3][8]
Materials:
-
Engineered monoclonal antibody containing an FGE recognition sequence
-
Formylglycine-generating enzyme (FGE)
-
Reaction buffer appropriate for FGE activity
Procedure:
-
Incubate the engineered antibody with FGE in the recommended reaction buffer.
-
Follow the enzyme manufacturer's protocol for reaction time and temperature.
-
Purify the aldehyde-modified antibody using standard chromatography techniques to remove the FGE.
| Parameter | Periodate Oxidation | Enzymatic Method |
| Specificity | Targets glycans in the Fc region | Site-specific at an engineered sequence |
| Reagents | Sodium periodate | Formylglycine-generating enzyme |
| Complexity | Relatively simple | Requires antibody engineering |
| Potential for Damage | Can potentially oxidize other residues | Highly specific, minimal side reactions |
Table 1: Comparison of Methods for Introducing Carbonyl Groups on Antibodies.
Protocol 2: Modification of the Cytotoxic Drug
The cytotoxic drug needs to be functionalized with a complementary reactive group, either an alkyne (for Strategy A) or a carbonyl (for Strategy B).
Method A: Introduction of an Alkyne Group
Many cytotoxic drugs can be chemically modified to include a terminal alkyne or a strained alkyne (e.g., DBCO, BCN) for click chemistry.[6][9] This is typically achieved through standard organic synthesis protocols.
Method B: Introduction of a Carbonyl Group
If the drug molecule does not already contain a reactive aldehyde or ketone, one can be introduced through chemical synthesis.
Protocol 3: ADC Synthesis via Strategy A
Step 1: Conjugation of this compound to the Aldehyde-Modified Antibody
Materials:
-
Aldehyde-modified antibody (from Protocol 1) in PBS, pH 6.0
-
This compound
-
Aniline (as a catalyst, optional)
-
Desalting column
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Add a 10- to 50-fold molar excess of the this compound solution to the aldehyde-modified antibody.
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Remove excess linker by buffer exchange into PBS, pH 7.4 using a desalting column.
-
The product is the azide-functionalized antibody.
Step 2: Click Chemistry Conjugation of the Alkyne-Drug to the Azide-Antibody
Method: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This method is copper-free and is preferred for biological samples to avoid copper toxicity.[4][6]
Materials:
-
Azide-functionalized antibody from Step 1
-
Alkyne-modified drug (with a strained alkyne like DBCO or BCN)
-
PBS, pH 7.4
Procedure:
-
Dissolve the strained alkyne-drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add a 3- to 10-fold molar excess of the alkyne-drug solution to the azide-functionalized antibody.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.
| Parameter | Typical Range |
| Antibody Concentration | 1-10 mg/mL |
| Linker:Antibody Molar Ratio | 10:1 to 50:1 |
| Drug:Antibody Molar Ratio | 3:1 to 10:1 |
| Reaction Time (Hydrazone) | 2-16 hours |
| Reaction Time (SPAAC) | 4-24 hours |
| Expected DAR | 1.5 - 2.5 (from glycan oxidation) |
Table 2: Typical Reaction Parameters for ADC Synthesis via Strategy A.
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-linker species.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise measurement of the mass and therefore the DAR.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.
3. Antigen-Binding Affinity:
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be performed to compare the antigen-binding affinity of the ADC to that of the unmodified antibody.
-
Surface Plasmon Resonance (SPR): SPR provides quantitative data on the binding kinetics (kon and koff) of the ADC to its target antigen.
4. In Vitro Cytotoxicity Assay:
-
A cell-based assay is performed using a cancer cell line that expresses the target antigen to determine the potency (e.g., IC50 value) of the ADC.
Visualizations
Caption: Workflow for ADC synthesis using this compound (Strategy A).
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. Introduction of Carbonyl Groups into Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 7. Introduction of Carbonyl Groups into Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics [mdpi.com]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N3-PEG8-Hydrazide for Cell Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of N3-PEG8-Hydrazide as a versatile tool for cell surface modification. This heterobifunctional linker, featuring an azide (N3) group, a polyethylene glycol (PEG8) spacer, and a hydrazide moiety, enables covalent conjugation to cell surface glycans through two primary strategies: bioorthogonal click chemistry and hydrazide ligation. These methods are instrumental in attaching a wide array of molecules, including fluorophores, biotin, or therapeutic agents, to living cells for applications in cell tracking, imaging, and targeted drug delivery.
Principle of Cell Surface Modification with this compound
This compound allows for the specific labeling of cell surface glycoproteins. The modification strategy depends on the functional group targeted on the cell surface.
-
Hydrazide Ligation to Oxidized Sialic Acids: Cell surface sialic acids can be mildly oxidized with sodium periodate to generate aldehyde groups. The hydrazide group of this compound then reacts with these aldehydes to form a stable hydrazone bond.[1][2][3] The azide group is then available for subsequent click chemistry reactions.
-
Click Chemistry to Metabolically Incorporated Alkynes: Alternatively, cells can be cultured with unnatural sugar precursors containing an alkyne group, such as N-pentynoyl-D-mannosamine (ManNAl), which are metabolized and incorporated into cell surface glycans. The azide group of this compound can then be covalently attached to these alkyne-modified glycans via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6]
The PEG8 spacer provides increased hydrophilicity and a flexible linker that extends the conjugated molecule away from the cell surface, minimizing potential steric hindrance and maintaining the biological activity of both the cell and the attached molecule.
Key Applications
-
Cellular Imaging: Conjugation of fluorescent dyes for tracking cell migration, localization, and fate in vitro and in vivo.
-
Drug Delivery: Attachment of therapeutic agents for targeted delivery to specific cell populations.[4]
-
Immuno-Oncology Research: Modification of immune cells or cancer cells to study cell-cell interactions or to enhance therapeutic efficacy.
-
Glycobiology Research: Probing the function and dynamics of cell surface glycans.[6]
Experimental Workflows
Below are diagrams illustrating the two primary experimental workflows for utilizing this compound in cell surface modification.
Caption: Workflow for Hydrazide Ligation.
Caption: Workflow for Click Chemistry.
Quantitative Data Summary
The efficiency of cell surface modification can be influenced by several factors, including cell type, concentration of reagents, and incubation times. The following tables provide recommended starting concentrations and ranges for optimization.
Table 1: Reagent Concentrations for Hydrazide Ligation
| Reagent | Recommended Starting Concentration | Concentration Range for Optimization |
| Sodium Periodate | 1 mM | 0.5 - 2 mM |
| This compound | 100 µM | 50 - 500 µM |
| Aniline (catalyst) | 2 mM | 1 - 5 mM |
Table 2: Reagent Concentrations for Metabolic Labeling and Click Chemistry
| Reagent | Recommended Starting Concentration | Concentration Range for Optimization |
| Alkyne-modified Sugar (e.g., Ac4ManNAl) | 50 µM | 25 - 100 µM |
| This compound | 100 µM | 50 - 250 µM |
| Copper (II) Sulfate (for CuAAC) | 50 µM | 25 - 100 µM |
| Sodium Ascorbate (for CuAAC) | 500 µM | 250 - 1000 µM |
| TBTA or other Cu(I) ligand (for CuAAC) | 100 µM | 50 - 200 µM |
| DBCO-functionalized molecule (for SPAAC) | 50 µM | 25 - 100 µM |
Detailed Experimental Protocols
Protocol 1: Cell Surface Modification via Hydrazide Ligation
This protocol details the generation of aldehyde groups on cell surface sialic acids followed by ligation with this compound.
Materials:
-
Cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sodium Periodate (NaIO4) solution in PBS (freshly prepared)
-
This compound solution in PBS
-
Aniline solution in PBS (optional catalyst)[1]
-
Quenching solution (e.g., 1 mM glycerol or 50 mM L-cysteine in PBS)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
For adherent cells, wash twice with ice-cold PBS.
-
For suspension cells, pellet by centrifugation (300 x g, 5 minutes) and resuspend in ice-cold PBS. Repeat wash step twice.
-
-
Oxidation:
-
Resuspend cells in ice-cold PBS containing 1 mM Sodium Periodate.
-
Incubate on ice for 15-20 minutes in the dark.
-
Quench the reaction by adding an equal volume of quenching solution and incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
-
-
Hydrazide Ligation:
-
Resuspend the oxidized cells in PBS containing 100 µM this compound and 2 mM aniline (optional, but recommended to improve efficiency).[1]
-
Incubate for 1-2 hours at room temperature or 4°C.
-
Wash the cells three times with PBS to remove unreacted this compound.
-
-
Downstream Processing:
-
The cells now display azide groups on their surface and are ready for subsequent click chemistry reactions with alkyne-modified molecules of interest.
-
Protocol 2: Cell Surface Modification via Metabolic Labeling and Click Chemistry
This protocol describes the metabolic incorporation of alkyne-modified sugars into cell surface glycans, followed by a CuAAC reaction with this compound.
Materials:
-
Cells in culture
-
Cell culture medium supplemented with an alkyne-modified sugar (e.g., N-pentynoyl-D-mannosamine, ManNAl)
-
PBS
-
Click Chemistry Reaction Buffer (e.g., PBS)
-
This compound
-
Copper (II) Sulfate (CuSO4)
-
Sodium Ascorbate (freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
Procedure:
-
Metabolic Labeling:
-
Culture cells in medium supplemented with 50 µM of an alkyne-modified sugar for 2-3 days.[5] The optimal concentration and incubation time may vary depending on the cell type.
-
-
Cell Preparation:
-
Harvest the cells and wash three times with PBS.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare the click chemistry reaction cocktail immediately before use. For a 1 mL final volume, add the reagents in the following order to the cell suspension in PBS:
-
100 µM this compound
-
100 µM TBTA (from a stock in DMSO)
-
50 µM CuSO4
-
500 µM Sodium Ascorbate (freshly prepared)
-
-
Incubate the cells in the reaction cocktail for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS to remove the click chemistry reagents.
-
-
Downstream Processing:
-
The cells now have this compound conjugated to their surface via a triazole linkage. The terminal hydrazide group is available for reaction with molecules containing an aldehyde or ketone.
-
Note on Copper-Free Click Chemistry (SPAAC): For applications where the cytotoxicity of copper is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be used.[4][7] In this case, after metabolic labeling with an alkyne-modified sugar, the cells are incubated with a reagent containing a strained alkyne (e.g., DBCO, BCN) already conjugated to the molecule of interest. The azide of this compound would react with this strained alkyne without the need for a copper catalyst.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical logic of the two modification strategies.
Caption: Chemical logic of cell surface modification.
References
- 1. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for N3-PEG8-Hydrazide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-Hydrazide is a heterobifunctional linker that offers a versatile platform for the development of targeted drug delivery systems. This polyethylene glycol (PEG) linker possesses two distinct reactive functionalities: an azide group (-N3) and a hydrazide group (-CONHNH2). This dual reactivity allows for a sequential or orthogonal conjugation strategy, enabling the precise attachment of a targeting moiety and a therapeutic payload.
The azide group facilitates covalent conjugation to alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". This reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological processes. The hydrazide group reacts with carbonyl groups (aldehydes or ketones) to form a hydrazone linkage. This bond is notably pH-sensitive and can be engineered to be stable at physiological pH (~7.4) but labile under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5) of cancer cells, enabling controlled drug release at the target site.
These application notes provide detailed protocols for the use of this compound in the construction of antibody-drug conjugates (ADCs) and functionalized nanoparticles, along with methods for their characterization.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The this compound linker can be used to conjugate a cytotoxic drug to a monoclonal antibody (mAb). The hydrazide group can react with an aldehyde group introduced onto the antibody's carbohydrate domain, while the azide group can be used to attach an alkyne-modified drug via click chemistry. This results in a pH-sensitive ADC that releases its payload in the acidic environment of tumor cells.
-
Functionalized Nanoparticles: This linker can be employed to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) for targeted drug delivery. The hydrazide group can be used to attach the nanoparticle to a targeting ligand displaying a carbonyl group, while the azide group provides a handle for the conjugation of therapeutic agents.
-
Dual-Payload Delivery: The orthogonal reactivity of the linker allows for the potential development of systems that can deliver two different payloads.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol outlines a two-step process for creating an ADC. First, the this compound linker is attached to the antibody via a hydrazone bond. Second, a cytotoxic drug is conjugated to the azide-functionalized antibody using click chemistry.
Step 1: Introduction of Aldehyde Groups onto the Antibody and Hydrazone Ligation
-
Antibody Preparation: Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.
-
Glycan Oxidation: To introduce aldehyde groups, treat the antibody solution with a final concentration of 1-2 mM sodium periodate (NaIO4). Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quenching: Quench the reaction by adding a final concentration of 10 mM glycerol and incubate for 10 minutes in the dark.
-
Buffer Exchange: Remove excess periodate and glycerol by buffer exchange into an acetate buffer (pH 5.5) using a desalting column or tangential flow filtration.
-
Hydrazone Ligation: Add a 20-50 fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF and diluted in acetate buffer) to the aldehyde-functionalized antibody.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Purification: Purify the azide-functionalized antibody by size-exclusion chromatography (SEC) to remove unreacted linker.
Step 2: Click Chemistry Conjugation of the Cytotoxic Drug
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified cytotoxic drug in DMSO.
-
Prepare a stock solution of copper(II) sulfate (CuSO4) in water.
-
Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in water.
-
Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water.
-
-
Conjugation Reaction:
-
To the azide-functionalized antibody solution, add the alkyne-modified drug to achieve a 5-10 fold molar excess.
-
In a separate tube, pre-mix the CuSO4 and THPTA ligand in a 1:5 molar ratio.
-
Add the copper/ligand complex to the antibody-drug mixture.
-
Initiate the click reaction by adding a final concentration of 1-2 mM sodium ascorbate.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove excess drug and other reagents.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: Functionalization of Nanoparticles with this compound
This protocol describes the surface modification of pre-formed nanoparticles containing aldehyde groups.
-
Nanoparticle Preparation: Synthesize or obtain nanoparticles (e.g., liposomes, polymeric nanoparticles) that have been functionalized with aldehyde groups on their surface.
-
Hydrazone Ligation:
-
Disperse the aldehyde-functionalized nanoparticles in an acetate buffer (pH 5.5).
-
Add a 50-100 fold molar excess of this compound (dissolved in a minimal amount of compatible solvent).
-
-
Incubation: Incubate the mixture for 4-6 hours at room temperature with continuous stirring.
-
Purification: Remove unreacted linker by dialysis or centrifugation.
-
Drug Conjugation (via Click Chemistry): Follow the click chemistry protocol described in Step 2 of Protocol 1 to conjugate an alkyne-modified therapeutic agent to the azide-functionalized nanoparticles.
-
Final Purification and Characterization: Purify the drug-loaded nanoparticles and characterize them for size, zeta potential, drug loading efficiency, and in vitro drug release.
Characterization Methods
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV-Vis Spectroscopy: This method relies on the distinct UV absorbance maxima of the antibody (typically 280 nm) and the drug. By measuring the absorbance of the ADC at both wavelengths, the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the drug is typically hydrophobic, species with a higher number of conjugated drugs will have a longer retention time. The weighted average DAR can be calculated from the peak areas of the different DAR species.
-
Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry can be used to determine the exact mass of the intact ADC or its subunits (light chain and heavy chain). The mass difference between the unconjugated and conjugated species allows for the precise determination of the number of attached drug-linker molecules and the calculation of the DAR.
Quantitative Data
The following tables provide representative data for the synthesis and characterization of a targeted drug delivery system using a heterobifunctional azide-PEG-hydrazide linker. The data is based on typical results reported in the literature for similar systems and should be considered as a guideline.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis of a Synthesized ADC
| Characterization Method | Average DAR | DAR Distribution (Relative Abundance %) |
| UV-Vis Spectroscopy | 3.8 | N/A |
| Hydrophobic Interaction Chromatography (HIC) | 3.9 | DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5% |
| Mass Spectrometry (LC-MS) | 4.0 | Confirmed HIC distribution |
Table 2: Representative pH-Dependent Drug Release from a Hydrazone-Linked ADC
| Time (hours) | Cumulative Drug Release at pH 7.4 (%) | Cumulative Drug Release at pH 5.5 (%) |
| 1 | < 2 | 25 |
| 6 | < 5 | 60 |
| 12 | < 8 | 85 |
| 24 | < 10 | > 95 |
Table 3: Representative Characteristics of Drug-Loaded Nanoparticles
| Parameter | Value |
| Average Hydrodynamic Diameter (nm) | 120 ± 5 |
| Polydispersity Index (PDI) | < 0.15 |
| Zeta Potential (mV) | -15 ± 2 |
| Drug Loading Content (%) | 5.2 |
| Encapsulation Efficiency (%) | 85 |
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of action for a pH-sensitive ADC.
Caption: Functional relationships of this compound.
References
Application Notes and Protocols for PROTAC Development Using N3-PEG8-Hydrazide Linker
For Researchers, Scientists, and Drug Development Professionals.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from within a cell.[1][2] This technology offers a paradigm shift from traditional occupancy-based inhibition to an event-driven, catalytic degradation of proteins of interest (POIs), including those previously considered "undruggable".[3] PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.[3][] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein.[3][] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to engage another target protein.[3]
The Role of the N3-PEG8-Hydrazide Linker
The linker is a critical component of a PROTAC molecule, significantly influencing its efficacy. The length, rigidity, and chemical properties of the linker are crucial for the formation of a stable and productive ternary complex.[] Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[5][6][7]
The this compound linker offers several advantages for PROTAC development. The PEG8 component provides a flexible chain of a defined length, which can be crucial for optimizing the distance and orientation between the target protein and the E3 ligase. The terminal hydrazide group allows for a rapid and efficient conjugation strategy, particularly through the formation of a relatively stable acylhydrazone bond with an aldehyde-functionalized binding moiety. This "direct-to-biology" approach enables the rapid synthesis of PROTAC libraries for screening purposes.[3][8] The azide (N3) group provides an additional handle for "click chemistry," allowing for further modifications or the attachment of probes.[9]
Data Presentation: Efficacy of Representative PROTACs
The following tables summarize quantitative data for representative PROTACs to illustrate the typical parameters used to evaluate their performance.
Table 1: In Vitro Degradation Efficacy of Representative PROTACs
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ER-PROTAC-1 | Estrogen Receptor | CRBN | Acylhydrazone | ~10 | >95 | Not Specified | [3] |
| NC-1 | BTK | CRBN | PEG-based | 2.2 | 97 | Mino | [10] |
| IR-1 | BTK | CRBN | PEG-based | <10 | ~90 | Mino | [10] |
| RC-3 | BTK | CRBN | PEG-based | <10 | ~90 | Mino | [10] |
| dBET1 | BRD2, BRD3, BRD4 | CRBN | PEG-based | Not specified | Not specified | HEK293 | [11] |
| MZ1 | BRD4 | VHL | PEG-based | Not specified | Not specified | HEK293 | [11] |
Table 2: Cellular Target Engagement of Representative BTK PROTACs
| PROTAC ID | Target Engagement IC50 (nM) | Cell Line | Reference |
| RC-1 | 3-fold lower than IRC-1 | K562 | |
| IRC-1 | Not specified | K562 | |
| RNC-1 | 29-fold higher than RC-1 | K562 |
Mandatory Visualizations
Caption: Mechanism of Action of PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Aldehyde-Hydrazide Coupling
This protocol describes a general method for the rapid synthesis of a PROTAC library by coupling a POI ligand bearing a hydrazide with an E3 ligase-linker conjugate containing a terminal aldehyde.
Materials:
-
POI ligand with a terminal hydrazide (POI-Hydrazide)
-
E3 ligase-linker conjugate with a terminal aldehyde (E3-Linker-CHO) (e.g., synthesized from N3-PEG8-OH followed by oxidation)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA) (optional, as a catalyst)
Procedure:
-
Prepare stock solutions of the POI-Hydrazide and the E3-Linker-CHO in DMSO.
-
In a microcentrifuge tube or a well of a 96-well plate, combine equimolar amounts of the POI-Hydrazide and E3-Linker-CHO stock solutions.
-
Add a catalytic amount of TFA (e.g., 1-2 equivalents) if required to facilitate the reaction.
-
Allow the reaction to proceed at room temperature for 4-24 hours.
-
The resulting crude reaction mixture containing the PROTAC with an acylhydrazone linker can be directly used for initial cell-based screening assays after appropriate dilution.
-
For lead optimization, the acylhydrazone linker can be replaced with a more stable amide bond through further chemical synthesis.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein following treatment with a PROTAC.
Materials:
-
Cell line of interest
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 3: In-Cell Ubiquitination Assay (NanoBRET™)
This protocol describes a live-cell assay to measure the PROTAC-induced ubiquitination of a target protein.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase (donor) and HaloTag®-ubiquitin (acceptor)
-
Opti-MEM® I Reduced Serum Medium
-
PROTAC compound
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Cell Preparation: Prepare a suspension of the engineered cells in Opti-MEM® at a density of 2 × 10^5 cells/mL.
-
Divide the cell suspension into two pools. To the experimental pool, add HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM. To the no-acceptor control pool, add an equivalent volume of DMSO.
-
Dispense the cell suspensions into a 96-well or 384-well plate.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC compound in Opti-MEM® and add it to the wells.
-
Incubate the plate at 37°C and 5% CO2 for 1-4 hours.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution and add it to each well.
-
Measurement: Read the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped with the appropriate filters.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates ubiquitination of the target protein.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This protocol is used to assess the cytotoxicity of the PROTAC compound.
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC or DMSO as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
References
- 1. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. explorationpub.com [explorationpub.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Click Chemistry with N3-PEG8-Hydrazide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for covalently linking molecules.[1][2] This application note provides a detailed protocol for the use of N3-PEG8-Hydrazide, a heterobifunctional linker, in CuAAC reactions for bioconjugation. The azide moiety of this linker participates in the copper-catalyzed click reaction with a terminal alkyne, while the hydrazide group is available for subsequent conjugation to an aldehyde or ketone, forming a stable hydrazone bond.[1][3] This dual functionality makes this compound an invaluable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over linker chemistry is paramount.[4][5] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, improving the pharmacokinetic properties of the final conjugate.[2]
Principle of the Reaction
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1] To enhance reaction efficiency and protect biomolecules from oxidative damage by reactive oxygen species that can be generated, a copper-chelating ligand is often employed.[1] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that accelerates the reaction and stabilizes the Cu(I) oxidation state.
The bifunctional nature of the this compound linker allows for a two-stage conjugation strategy. First, the azide group is "clicked" onto an alkyne-modified biomolecule. Second, the terminal hydrazide is reacted with a carbonyl-containing molecule (e.g., a payload with an aldehyde group) to form a hydrazone linkage.
Materials and Reagents
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
Aldehyde- or ketone-containing payload
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amine-free buffers (e.g., HEPES, MOPS)
-
Degassed, deionized water
-
Organic co-solvent (e.g., DMSO, DMF) if needed for payload solubility
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Experimental Protocols
Preparation of Stock Solutions
-
This compound (10 mM): Dissolve the appropriate amount of this compound in degassed, deionized water.
-
Alkyne-Modified Biomolecule (1 mg/mL): Dissolve the biomolecule in PBS, pH 7.4.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water.
-
THPTA (50 mM): Dissolve THPTA in deionized water.
Copper-Catalyzed Click Chemistry Protocol
This protocol describes the conjugation of this compound to an alkyne-modified protein.
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution (to a final concentration of 100 µM).
-
This compound stock solution (to a final concentration of 1 mM, 10 equivalents).
-
-
Prepare the catalyst premix in a separate tube by combining:
-
20 mM CuSO₄ solution (to a final concentration of 0.5 mM).
-
50 mM THPTA solution (to a final concentration of 2.5 mM, 5 equivalents to copper).
-
Vortex the premix gently.
-
-
Add the catalyst premix to the protein/azide mixture.
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction by inverting the tube and incubate at room temperature for 1-2 hours.
-
Purify the resulting azide-PEG8-hydrazide-protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
Hydrazone Formation Protocol
This protocol describes the conjugation of the purified azide-PEG8-hydrazide-protein to an aldehyde-containing payload.
-
Exchange the buffer of the purified protein conjugate to a reaction buffer with a pH of 5-6 (e.g., 100 mM MES buffer) to facilitate hydrazone formation.
-
Add the aldehyde-containing payload (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary) to the protein conjugate solution. A 5-10 fold molar excess of the payload is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
Purify the final bioconjugate using size-exclusion chromatography or another suitable method to remove the unreacted payload and any byproducts.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the copper-catalyzed click chemistry and subsequent hydrazone formation steps.
Table 1: Copper-Catalyzed Click Chemistry Reaction Parameters
| Parameter | Recommended Value | Notes |
| Alkyne-Biomolecule Conc. | 50-200 µM | Higher concentrations can increase reaction rates. |
| This compound Conc. | 5-20 equivalents | A molar excess ensures complete reaction. |
| CuSO₄ Concentration | 0.25-1 mM | Lower concentrations can be used with efficient ligands. |
| THPTA:CuSO₄ Ratio | 5:1 | A 5-fold excess of ligand is recommended to protect the biomolecule.[1] |
| Sodium Ascorbate Conc. | 5-10 mM | A fresh solution is crucial for efficient reduction of Cu(II). |
| Reaction Time | 1-4 hours | Monitor reaction progress by LC-MS or SDS-PAGE. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| pH | 7.0-8.0 | PBS or other non-amine containing buffers are suitable. |
| Expected Yield | >90% | Yields are typically high for click chemistry reactions. |
Table 2: Hydrazone Formation Reaction Parameters
| Parameter | Recommended Value | Notes |
| Protein Conjugate Conc. | 1-5 mg/mL | Dependent on the protein's properties. |
| Aldehyde-Payload Conc. | 5-20 equivalents | Molar excess drives the reaction to completion. |
| Reaction Time | 2-16 hours | Can be optimized based on payload reactivity. |
| Temperature | 4°C to Room Temp. | Lower temperatures may be preferred for sensitive biomolecules. |
| pH | 5.0-6.0 | Acidic conditions catalyze hydrazone formation. |
| Expected Yield | 70-90% | Yields can vary based on the reactivity of the carbonyl group. |
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Bifunctional conjugation strategy using this compound.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N3-PEG8-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of N3-PEG8-Hydrazide in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bioorthogonal conjugation technique is a powerful tool for the precise and stable ligation of biomolecules and synthetic moieties in various applications, including drug delivery, diagnostics, and the development of antibody-drug conjugates (ADCs).
Introduction to SPAAC
Strain-promoted azide-alkyne cycloaddition is a type of "click chemistry" that occurs between a cyclooctyne (a strained alkyne) and an azide without the need for a cytotoxic copper catalyst.[1][2] This makes it particularly well-suited for applications in living systems and with sensitive biological molecules. The reaction is driven by the release of ring strain in the cyclooctyne, leading to a rapid and highly selective formation of a stable triazole linkage.[1][2]
This compound is a heterobifunctional linker that incorporates an azide group for SPAAC and a hydrazide group. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal reagent for modifying biomolecules. The hydrazide moiety can be used for subsequent reactions, for example, with carbonyl groups on proteins or other molecules.
Key Features and Applications
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for in vitro and in vivo applications without concerns of cellular toxicity.[1][2]
-
High Selectivity: Azides and cyclooctynes are bioorthogonal, meaning they react specifically with each other without cross-reactivity with other functional groups found in biological systems.
-
Favorable Kinetics: The reaction proceeds efficiently under mild, physiological conditions (aqueous buffer, room temperature).
-
Stable Linkage: The resulting triazole linkage is highly stable under physiological conditions.
-
Versatility: this compound can be used to modify a wide range of molecules, including proteins, peptides, antibodies, and nanoparticles, for various applications such as:
-
Antibody-drug conjugate (ADC) development
-
Protein labeling for imaging and tracking
-
Surface modification of nanoparticles for targeted drug delivery
-
Creation of hydrogels for tissue engineering
-
Quantitative Data Summary
| Parameter | DBCO | BCN | Reference(s) |
| Second-Order Rate Constant (k₂) | ~0.34 M⁻¹s⁻¹ | Generally similar to or slightly slower than DBCO | [1] |
| Typical Reaction Time | 1 - 4 hours | 2 - 8 hours | |
| Typical Yield | > 90% | > 85% | |
| Stability of Triazole Linkage | High stability under physiological pH and temperature | High stability under physiological pH and temperature |
Experimental Protocols
This section provides a general protocol for the conjugation of a protein (e.g., an antibody) with a small molecule using this compound and a DBCO-functionalized crosslinker.
Materials
-
This compound
-
DBCO-NHS ester (or other DBCO-functionalized crosslinker)
-
Protein to be modified (e.g., antibody)
-
Small molecule with a suitable functional group for attachment to the hydrazide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Protocol 1: Modification of a Protein with DBCO
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMF or DMSO.
-
Activation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column equilibrated with Reaction Buffer.
-
Characterization (Optional): Determine the degree of labeling (DOL) of the DBCO-modified protein using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and ~309 nm (for DBCO).
Protocol 2: SPAAC Reaction with this compound
-
Prepare this compound Solution: Prepare a stock solution of this compound in the Reaction Buffer or an appropriate organic solvent if necessary.
-
SPAAC Reaction: Add a 2-5 fold molar excess of the this compound solution to the purified DBCO-modified protein from Protocol 1.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.
-
Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques as required (e.g., mass spectrometry, HPLC).
Protocol 3: Conjugation of a Small Molecule to the Hydrazide Moiety
The hydrazide group of the protein-N3-PEG8 conjugate can be further reacted with an aldehyde or ketone-containing small molecule to form a stable hydrazone linkage.
-
Prepare Small Molecule Solution: Dissolve the aldehyde or ketone-containing small molecule in a suitable solvent.
-
Hydrazone Formation: Add a molar excess of the small molecule solution to the purified protein-N3-PEG8 conjugate. The reaction is typically performed at a slightly acidic pH (pH 5-6) to catalyze hydrazone formation.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature.
-
Purification: Purify the final conjugate to remove the excess small molecule.
Visualizations
Caption: Experimental workflow for protein conjugation using SPAAC with this compound.
Caption: Chemical mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Application Notes and Protocols: Periodate Oxidation of Glycoproteins for Hydrazide Ligation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The selective chemical modification of glycoproteins is a cornerstone of glycobiology research and biopharmaceutical development. Periodate oxidation followed by hydrazide ligation offers a robust and specific method for labeling, immobilizing, or conjugating glycoproteins via their carbohydrate moieties. This technique leverages the mild oxidation of cis-diols present in sugar residues, particularly sialic acids, by sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[1][2][3][4] These aldehydes can then be specifically targeted by hydrazide-functionalized molecules, forming a stable hydrazone bond.[4][5] This method is particularly advantageous as it often targets the glycan portions of a glycoprotein, which are typically located away from the protein's active or binding sites, thus preserving its biological function.[2][5]
These application notes provide detailed protocols for the periodate oxidation of glycoproteins and subsequent hydrazide ligation, along with key quantitative data and visual workflows to guide researchers in applying this powerful bioconjugation technique.
Data Presentation: Reaction Parameters
The efficiency of periodate oxidation and hydrazide ligation is influenced by several factors, including reagent concentrations, pH, temperature, and reaction time. The following tables summarize typical quantitative parameters for these reactions.
Table 1: Parameters for Periodate Oxidation of Glycoproteins
| Parameter | Sialic Acid Specific Oxidation | General Sugar Oxidation | Reference |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | 5 mg/mL | [1][2][3][4] |
| Sodium Periodate (NaIO₄) Concentration | 1 mM | 10 - 20 mM | [2][3][4] |
| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate | [1][2][3] |
| pH | 5.5 | 5.5 | [1][2][3] |
| Temperature | Room Temperature or 4°C | Room Temperature or 37°C | [1][3][6] |
| Incubation Time | 30 minutes | 5 - 30 minutes | [2][3] |
| Quenching Agent | Ethylene Glycol (100 mM) or Sodium Sulfite | Ethylene Glycol or Sodium Sulfite | [6][7] |
Table 2: Parameters for Hydrazide Ligation
| Parameter | Condition | Reference |
| Hydrazide Reagent Concentration | 50 mM stock solution in DMSO | [2] |
| Buffer | 0.1 M Sodium Acetate, pH 5.5 or PBS | [1][2] |
| pH | 5.0 - 7.0 | [5] |
| Catalyst (optional) | Aniline (10 mM) | [8][9][10] |
| Temperature | Room Temperature | [1][2] |
| Incubation Time | 2 hours to overnight | [1] |
Experimental Workflow and Chemical Mechanism
The following diagrams illustrate the overall experimental workflow for glycoprotein labeling and the underlying chemical reaction.
Caption: Experimental workflow for glycoprotein labeling.
Caption: Chemical reaction of periodate oxidation and hydrazide ligation.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the periodate oxidation and hydrazide ligation of glycoproteins.
Protocol 1: General Periodate Oxidation of Glycoproteins
This protocol is suitable for generating aldehydes on various sugar residues within the glycoprotein.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: Ethylene glycol or 1 M glycerol
-
Desalting column or dialysis cassette for purification
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 0.5-10 mg/mL.[3][4]
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction:
-
Protect the reaction from light by using an amber vial or wrapping the reaction tube in aluminum foil.[3][4]
-
Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM.[1][3] For example, add an equal volume of 20 mM NaIO₄ solution to the glycoprotein solution.
-
Incubate the reaction for 30 minutes at room temperature.[3]
-
-
Quenching: Stop the oxidation by adding a quenching agent. For example, add ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes at room temperature.[7]
-
Purification: Immediately remove excess periodate and quenching agent by gel filtration (e.g., Sephadex G-25) or dialysis against the desired buffer for the subsequent ligation step (e.g., 0.1 M Sodium Acetate, pH 5.5).[1][2]
Protocol 2: Sialic Acid-Specific Periodate Oxidation
This protocol uses a lower concentration of sodium periodate to selectively oxidize sialic acid residues.
Materials:
-
Same as Protocol 1.
Procedure:
-
Glycoprotein Preparation: Prepare the glycoprotein solution as described in Protocol 1.
-
Periodate Solution Preparation: Prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction:
-
Quenching: Quench the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Protocol 3: Hydrazide Ligation to Oxidized Glycoproteins
This protocol describes the coupling of a hydrazide-activated molecule to the aldehyde groups generated on the glycoprotein.
Materials:
-
Oxidized glycoprotein in an appropriate buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Hydrazide-activated molecule (e.g., biotin hydrazide, fluorescent dye hydrazide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent for the hydrazide reagent
-
(Optional) Aniline solution
-
Purification materials (desalting column or dialysis cassette)
Procedure:
-
Hydrazide Reagent Preparation: Prepare a stock solution of the hydrazide-activated molecule in a suitable solvent like DMSO (e.g., 50 mM).[2]
-
Ligation Reaction:
-
Add the hydrazide stock solution to the purified, oxidized glycoprotein solution. The final concentration of the hydrazide reagent will depend on the specific application and may require optimization. A molar excess of the hydrazide reagent over the glycoprotein is typically used.
-
(Optional) For catalyzed ligation, aniline can be added to a final concentration of 10 mM to accelerate the reaction, especially at neutral pH.[8][9][10]
-
Incubate the reaction for 2 hours to overnight at room temperature.[1] The optimal incubation time should be determined empirically.
-
-
Final Purification: Remove the unreacted hydrazide reagent and any byproducts by gel filtration or extensive dialysis against a suitable buffer (e.g., PBS).[1][2]
-
Characterization: The labeled glycoprotein can be characterized by methods such as SDS-PAGE, mass spectrometry, or functional assays to determine the degree of labeling and confirm the retention of biological activity.
The periodate oxidation-hydrazide ligation chemistry is a versatile and efficient method for the site-specific modification of glycoproteins. By carefully controlling the reaction conditions, researchers can achieve selective labeling of carbohydrate moieties while preserving the integrity and function of the protein. The protocols and data presented here provide a comprehensive guide for the successful application of this technique in various research and development settings.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. bioclone.net [bioclone.net]
- 6. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol: Aminooxy Labeling of Glycoproteins - Biotium [biotium.com]
- 8. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]
- 9. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-PEG8-Hydrazide and Aldehyde Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the conjugation of N3-PEG8-Hydrazide to aldehyde-containing molecules. This process, known as hydrazone ligation, is a cornerstone of bioconjugation and is widely used in drug delivery, diagnostic tool development, and nanomaterials research.
Introduction
Hydrazone ligation is a chemoselective reaction that forms a stable hydrazone bond between a hydrazide and an aldehyde. The use of a polyethylene glycol (PEG) spacer, such as the 8-unit PEG in this compound, enhances the hydrophilicity and biocompatibility of the resulting conjugate. The terminal azide (N3) group provides an orthogonal handle for subsequent "click chemistry" reactions, allowing for the facile attachment of other molecules. This dual functionality makes this compound a versatile tool in the construction of complex bioconjugates.
The stability of the hydrazone bond is pH-dependent, remaining stable at physiological pH but becoming susceptible to hydrolysis under acidic conditions. This property is particularly advantageous for drug delivery applications, enabling the targeted release of cargo in the acidic microenvironment of tumors or within endosomes.
Reaction Principle
The conjugation of this compound with an aldehyde proceeds through the formation of a hydrazone bond, with the elimination of a water molecule.
Key Reaction Parameters
The efficiency and rate of hydrazone bond formation are influenced by several factors, including pH, the presence of catalysts, and the nature of the aldehyde.
pH Optimization
The optimal pH for hydrazone ligation is a critical parameter. While the reaction can proceed over a range of pH values, it is generally favored under mildly acidic to neutral conditions.
| pH Range | Reaction Characteristics |
| 4.0 - 5.5 | Generally the most favorable range for rapid hydrazone formation. |
| 5.5 - 7.0 | Reaction proceeds efficiently, offering a good balance between reaction rate and the stability of many biomolecules.[1] |
| 7.0 - 7.4 | The reaction rate is slower but can be enhanced with catalysts. This pH is often required for applications involving sensitive biological samples.[2][3][4] |
Catalysis
The rate of hydrazone ligation, especially at neutral pH, can be significantly enhanced by the use of nucleophilic catalysts. Aniline and its derivatives are commonly employed for this purpose.
| Catalyst | Concentration | Fold Rate Increase (approx.) | Reference |
| Aniline | 10-100 mM | Up to 40-fold at neutral pH | [2] |
| p-Methoxyaniline | 10 mM | 2.6-fold relative to aniline at pH 7 | [2] |
| m-Phenylenediamine | 80-200 mM | Significantly enhances reaction rates, particularly for protein labeling. | [5] |
Experimental Workflow
The following diagram outlines the general workflow for the conjugation of this compound to an aldehyde-containing molecule.
Caption: Experimental workflow for this compound and aldehyde conjugation.
Detailed Protocols
Protocol 1: General Conjugation in Mildly Acidic Buffer
This protocol is suitable for molecules that are stable under mildly acidic conditions.
Materials:
-
This compound
-
Aldehyde-containing molecule
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5
-
Quenching solution (optional): e.g., an excess of a small molecule aldehyde or hydrazide
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the Reaction Buffer to a concentration that is 1.5 to 5-fold molar excess relative to the aldehyde-containing molecule.
-
-
Conjugation Reaction:
-
Add the this compound solution to the aldehyde-containing molecule solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by a suitable analytical technique (e.g., HPLC, LC-MS).
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add a quenching solution to consume any unreacted aldehyde or hydrazide.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by dialysis against an appropriate buffer (e.g., PBS, pH 7.4) or by size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (to confirm the mass of the conjugate) and UV-Vis spectroscopy (if either component has a chromophore).
-
Protocol 2: Aniline-Catalyzed Conjugation at Neutral pH
This protocol is recommended for biomolecules that are sensitive to acidic conditions.
Materials:
-
This compound
-
Aldehyde-containing biomolecule (e.g., protein, peptide)
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0-7.4
-
Aniline stock solution: 1 M aniline in a compatible organic solvent (e.g., DMF or DMSO)
-
Purification system
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde-containing biomolecule in the Reaction Buffer to a desired concentration.
-
Dissolve this compound in the Reaction Buffer to a 10 to 50-fold molar excess.
-
-
Conjugation Reaction:
-
Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Add the this compound solution to the biomolecule solution.
-
Incubate the reaction at room temperature for 4-16 hours. Monitor the reaction progress.
-
-
Purification:
-
Purify the conjugate using a method appropriate for the biomolecule, such as dialysis, tangential flow filtration, or affinity chromatography, to remove excess reagents and catalyst.
-
-
Characterization:
-
Analyze the conjugate to determine the degree of labeling and confirm the integrity of the biomolecule.
-
Stability of the Hydrazone Linkage
The stability of the hydrazone bond is a key consideration for the application of the conjugate. Aromatic aldehyde-derived hydrazones are generally more stable than those derived from aliphatic aldehydes.[6][7] The hydrazone linkage is susceptible to hydrolysis, and this process is accelerated at lower pH.
| pH | Stability | Application Implication |
| 7.4 | Generally stable | Suitable for in vivo applications under physiological conditions. |
| 5.0 - 6.5 | Increased rate of hydrolysis | Can be exploited for drug release in the acidic tumor microenvironment or endosomes. |
| < 4.0 | Rapid hydrolysis | Useful for applications requiring rapid cleavage of the conjugate. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Suboptimal pH; Inactive reagents; Steric hindrance | Optimize reaction pH; Use fresh reagents; Increase reaction time or temperature; Increase the excess of this compound; Add a catalyst. |
| Precipitation of reagents | Low solubility of one or both reactants in the reaction buffer | Add a co-solvent (e.g., DMSO, DMF) up to 10% (v/v); Ensure the final concentration of reagents is below their solubility limit. |
| Degradation of biomolecule | Harsh reaction conditions (e.g., pH, temperature) | Use a milder pH (e.g., 7.0-7.4) with a catalyst; Reduce reaction temperature and extend the reaction time. |
Conclusion
The conjugation of this compound to aldehydes is a robust and versatile method for the creation of functional biomaterials. By carefully selecting the reaction conditions, researchers can achieve high conjugation efficiencies while maintaining the integrity of their molecules of interest. The protocols and data presented here provide a comprehensive guide for the successful implementation of this important bioconjugation technique.
References
- 1. PEG Hydrazide | BroadPharm [broadpharm.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Conjugation of N3-PEG8-Hydrazide to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-Hydrazide is a versatile heterobifunctional linker molecule widely employed in the surface modification of nanoparticles for biomedical and research applications. This linker features two distinct reactive groups: an azide (N3) group and a hydrazide (-NHNH2) group, separated by an 8-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and biocompatibility of the nanoparticles, reduces non-specific protein binding, and prolongs circulation time in vivo.[1][2] The terminal azide and hydrazide functionalities allow for covalent conjugation to nanoparticles and other molecules of interest through two primary, highly efficient chemical pathways: "click chemistry" and hydrazone ligation.
This document provides detailed application notes and protocols for the conjugation of this compound to nanoparticles, guidance on the characterization of the resulting conjugates, and quantitative data to inform experimental design.
Chemical Functionalities and Conjugation Strategies
The dual functionalities of this compound offer flexibility in conjugation strategies:
-
Hydrazide Group (-NHNH2): This group reacts specifically with aldehyde or ketone moieties to form a hydrazone bond.[1][3] This reaction is particularly useful for conjugating to nanoparticles that have been functionalized with aldehydes or ketones. The resulting hydrazone linkage is relatively stable at physiological pH but can be designed to be cleavable under acidic conditions, making it suitable for drug delivery systems that release their payload in the acidic environment of endosomes or lysosomes.[4]
-
Azide Group (N3): The azide group is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction forms a highly stable triazole linkage with alkyne-functionalized nanoparticles.[6][7] CuAAC is known for its high efficiency, specificity, and biocompatibility, as the reaction can proceed in aqueous buffers with minimal side reactions.[5][8]
Data Presentation: Quantitative Parameters of Conjugation
The success of nanoparticle conjugation with this compound can be quantified by several parameters. The following table summarizes typical changes observed upon successful conjugation.
| Parameter | Before Conjugation | After Conjugation | Characterization Technique |
| Hydrodynamic Diameter | Varies (e.g., 100 nm) | Increase of 10-20 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | Varies (e.g., -30 mV for carboxylated NPs) | Shift towards neutral (e.g., -5 mV to -15 mV) | Dynamic Light Scattering (DLS) |
| PEGylation Efficiency | N/A | Varies (e.g., 50-90%) | HPLC, TGA, NMR |
| Surface Chemistry | Presence of functional groups (e.g., -COOH, -CHO) | Presence of azide/hydrazide and PEG chains | FTIR, XPS |
Experimental Protocols
Two primary protocols are provided below, corresponding to the two main conjugation chemistries of the this compound linker.
Protocol 1: Conjugation via Hydrazone Ligation to Aldehyde-Functionalized Nanoparticles
This protocol is suitable for nanoparticles bearing aldehyde or ketone surface groups.
Materials:
-
Aldehyde-functionalized nanoparticles
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 5.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filtration units (e.g., Amicon Ultra)
-
Orbital shaker
Procedure:
-
Nanoparticle Preparation:
-
Disperse the aldehyde-functionalized nanoparticles in MES buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
-
This compound Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 10-50 molar excess of the linker relative to the estimated number of surface aldehyde groups is recommended.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking.
-
-
Purification:
-
Transfer the reaction mixture to a centrifugal filtration unit with a molecular weight cut-off (MWCO) appropriate for the nanoparticle size.
-
Wash the nanoparticles by centrifuging and resuspending the pellet in PBS (pH 7.4). Repeat this process 3-4 times to remove unreacted linker and byproducts.
-
Resuspend the final purified this compound conjugated nanoparticles in a buffer of choice.
-
-
Characterization:
-
Confirm successful conjugation by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Use Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic peaks of the PEG linker and the disappearance of the aldehyde peak.
-
Protocol 2: Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for nanoparticles that have been functionalized with terminal alkyne groups.
Materials:
-
Alkyne-functionalized nanoparticles
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deionized (DI) water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filtration units
-
Orbital shaker
Procedure:
-
Nanoparticle and Linker Preparation:
-
Disperse the alkyne-functionalized nanoparticles in DI water to a concentration of 1-5 mg/mL.
-
Dissolve this compound in DI water to a desired concentration (e.g., 10 mg/mL).
-
-
Catalyst Preparation (prepare fresh):
-
Prepare a stock solution of CuSO4 (e.g., 100 mM in DI water).
-
Prepare a stock solution of sodium ascorbate (e.g., 500 mM in DI water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in DI water).
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-functionalized nanoparticle suspension and the this compound solution (typically a 10-50 fold molar excess of the linker).
-
Add the THPTA solution to the mixture, followed by the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations in the reaction mixture should be in the range of 1-5 mM for CuSO4 and 5-25 mM for sodium ascorbate.
-
Incubate the reaction at room temperature for 12-24 hours with gentle shaking, protected from light.
-
-
Purification:
-
Purify the nanoparticles using centrifugal filtration as described in Protocol 1, washing with PBS (pH 7.4) to remove the copper catalyst, excess linker, and other reagents.
-
-
Characterization:
-
Analyze the hydrodynamic diameter and zeta potential using DLS.
-
Confirm the formation of the triazole ring using FTIR or Raman spectroscopy.
-
Quantify the amount of conjugated PEG using methods such as thermogravimetric analysis (TGA) or by using a fluorescently-labeled version of the linker.
-
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for nanoparticle conjugation.
Caption: Role of this compound as a linker.
Caption: Targeted drug delivery signaling pathway.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Covalent Cell Surface Conjugation of Nanoparticles by a Combination of Metabolic Labeling and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjweb.com [irjweb.com]
- 7. WO2011037973A1 - "click" nanoparticle conjugates - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescent Labeling of Proteins with N3-PEG8-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the two-step fluorescent labeling of glycoproteins using N3-PEG8-Hydrazide. This method offers a powerful approach for selectively tagging and visualizing glycoproteins, which play crucial roles in a multitude of cellular processes, including cell signaling, adhesion, and immune responses. The protocol involves the initial introduction of an azide group onto glycoproteins via the reaction of this compound with oxidized carbohydrate moieties. This is followed by the attachment of a fluorescent probe through a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. The inclusion of a polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker, minimizing non-specific binding and improving the biocompatibility of the labeled protein.
Principle of the Method
The fluorescent labeling of glycoproteins using this compound is a two-step process:
-
Oxidation and Hydrazone Formation: The cis-diols of sialic acid residues or other sugar moieties on the glycoprotein are oxidized using a mild oxidizing agent, such as sodium periodate, to generate aldehyde groups. The hydrazide group of this compound then reacts with these aldehyde groups to form a stable hydrazone bond, effectively attaching the azide-PEG linker to the protein.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized glycoprotein is then reacted with a fluorescent probe that contains a terminal alkyne group. In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a [3+2] cycloaddition reaction to form a stable triazole linkage, covalently attaching the fluorescent dye to the glycoprotein.
Data Presentation
Table 1: Representative Quantitative Data for Glycoprotein Labeling
| Parameter | Typical Value | Notes |
| Labeling Efficiency (Hydrazide Reaction) | 70-90% | Efficiency can be influenced by the extent of glycosylation, oxidation conditions, and reaction time. |
| Labeling Stoichiometry (Dye:Protein) | 1-5 | The number of dye molecules per protein can be controlled by adjusting the molar ratio of the fluorescent alkyne. |
| Protein Recovery (Post-Labeling) | >85% | Protein loss can occur during purification steps. Optimization of purification methods is recommended. |
| Stability of Labeled Protein | High | The hydrazone and triazole linkages are stable under typical biological conditions. |
Note: The values presented in this table are representative and may vary depending on the specific protein, reagents, and experimental conditions. Optimization is recommended for each specific application.
Experimental Protocols
Part 1: Azide Labeling of Glycoproteins with this compound
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium Periodate (NaIO4)
-
Aniline
-
Labeling Buffer: 100 mM Sodium Acetate, pH 5.5
-
Quenching Solution: 100 mM Glycerol in PBS
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol:
-
Protein Preparation: Dissolve the glycoprotein in Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Oxidation of Glycans:
-
Prepare a fresh 20 mM solution of sodium periodate in Labeling Buffer.
-
Add the sodium periodate solution to the protein solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice in the dark for 15-30 minutes.
-
-
Quenching the Oxidation Reaction:
-
Add Quenching Solution to a final concentration of 10 mM glycerol to quench the excess sodium periodate.
-
Incubate on ice for 10 minutes.
-
-
Removal of Excess Reagents:
-
Remove excess periodate and glycerol by buffer exchange into Labeling Buffer using a suitable desalting column or dialysis cassette.
-
-
Hydrazide Labeling:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 1-2 mM.
-
For improved reaction kinetics, aniline can be added as a catalyst to a final concentration of 10 mM.[1]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.
-
-
Purification of Azide-Labeled Protein:
-
Remove excess this compound and other reaction components by size-exclusion chromatography or dialysis against PBS, pH 7.4.
-
Collect the protein fractions and determine the protein concentration. The azide-labeled protein is now ready for the click chemistry reaction.
-
Part 2: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-labeled glycoprotein (from Part 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Fluor 488)[2]
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate
-
Click Chemistry Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
Purification column (e.g., size-exclusion chromatography)
-
PBS, pH 7.4
Protocol:
-
Prepare Reagent Stocks:
-
Prepare a 10 mM stock solution of the alkyne-fluorescent dye in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Prepare the Click Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-labeled glycoprotein (at a final concentration of 10-50 µM) with the alkyne-fluorescent dye (at a 5-10 fold molar excess over the protein).
-
Add the Click Chemistry Reaction Buffer.
-
-
Initiate the Click Reaction:
-
Prepare a fresh catalyst premix by combining the CuSO4 stock and THPTA stock in a 1:5 molar ratio.
-
Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Add the sodium ascorbate stock solution to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I) species.[3]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Fluorescently Labeled Protein:
-
Remove excess reagents and the fluorescent dye by size-exclusion chromatography or dialysis against PBS, pH 7.4.
-
Collect the fluorescently labeled protein fractions.
-
-
Characterization:
-
Determine the final protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry, measuring the absorbance of the protein (e.g., at 280 nm) and the fluorescent dye at its maximum absorbance wavelength.
-
Mandatory Visualizations
Caption: Experimental workflow for the two-step fluorescent labeling of glycoproteins.
Caption: Simplified EGFR signaling pathway, a target for glycoprotein analysis.[4][5][6][7]
Caption: Overview of the canonical Wnt signaling pathway.[8][9][10][11]
References
- 1. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. KEGG PATHWAY: Wnt signaling pathway - Homo sapiens (human) [kegg.jp]
- 11. Characteristic Markers of the WNT Signaling Pathways Are Differentially Expressed in Osteoarthritic Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Hydrogels with N3-PEG8-Hydrazide Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks that have garnered significant interest in the biomedical field due to their biocompatibility, tunable mechanical properties, and ability to encapsulate therapeutic agents and cells.[1][2] This document provides detailed application notes and protocols for the creation of hydrogels using N3-PEG8-Hydrazide as a crosslinker. The formation of these hydrogels relies on the reaction between a hydrazide group (-NH-NH2) and an aldehyde or ketone group to form a stable hydrazone bond.[3][4] This chemistry offers a versatile and biocompatible method for creating hydrogels with applications in drug delivery, tissue engineering, and 3D cell culture.[5][6] The pH-sensitive nature of the hydrazone linkage allows for controlled release of encapsulated molecules in response to changes in the local environment, making these hydrogels particularly suitable for targeted drug delivery.[1][7]
Key Applications
-
Controlled Drug Delivery: The pH-responsive nature of the hydrazone bond allows for accelerated drug release in acidic environments, such as those found in tumor tissues or intracellular compartments.[5][7]
-
3D Cell Culture: The biocompatible nature of the hydrogel components and the mild gelation conditions make them ideal for encapsulating cells to create three-dimensional culture models that mimic the native extracellular matrix.[5][6]
-
Tissue Engineering: These hydrogels can serve as scaffolds for tissue regeneration, providing mechanical support and a framework for cell growth and differentiation.[8]
Experimental Protocols
Protocol 1: Preparation of Aldehyde-Modified Hyaluronic Acid (HA-Ald)
This protocol describes the oxidation of hyaluronic acid (HA) to introduce aldehyde groups, which will react with the this compound.
Materials:
-
Hyaluronic acid (HA)
-
Sodium periodate (NaIO4)
-
Ethylene glycol
-
Dialysis tubing (8000 MWCO)
-
Deionized water (dH2O)
-
Lyophilizer
Procedure:
-
Dissolve HA in dH2O to create a solution (e.g., 1% w/v).
-
In the dark, add sodium periodate to the HA solution. The molar ratio of periodate to HA repeating units will determine the degree of oxidation. A 1:1 molar ratio is a common starting point.
-
Stir the reaction mixture in the dark at room temperature for a specified time (e.g., 2 hours).
-
Quench the reaction by adding ethylene glycol (e.g., 70 µL per 50 mL of reaction mixture) and stir for 1 hour.
-
Purify the resulting HA-Ald solution by dialysis against dH2O for 3 days, changing the water frequently.
-
Freeze the purified HA-Ald solution at -80°C and then lyophilize to obtain a white powder.
-
Store the lyophilized HA-Ald at -20°C until use.
Protocol 2: Hydrogel Formation with this compound
This protocol details the crosslinking of HA-Ald with this compound to form a hydrogel.
Materials:
-
Lyophilized HA-Ald (from Protocol 1)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare a stock solution of HA-Ald in PBS at the desired concentration (e.g., 2% w/v).
-
Prepare a stock solution of this compound in sterile, nuclease-free water at a concentration that will result in the desired stoichiometric ratio of hydrazide to aldehyde groups.
-
To form the hydrogel, mix the HA-Ald solution and the this compound solution at a specific volume ratio. For example, a 1:1 volume ratio can be used.
-
Gently pipette the mixture up and down to ensure homogeneity. Gelation should begin within minutes at room temperature or 37°C.[5] The gelation time can be monitored using the inverted tube test, where the vial is inverted, and the time at which the solution no longer flows is recorded.[9]
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio
The swelling ratio provides information about the water-absorbing capacity of the hydrogel.
Procedure:
-
Prepare hydrogel samples of a known initial weight (Wd).
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd.
B. Mechanical Testing (Rheology)
Rheological analysis is used to determine the mechanical properties of the hydrogel, such as the storage modulus (G'), which represents the elastic component.
Procedure:
-
Use a rheometer with a parallel plate geometry.
-
Place the hydrogel precursor solution onto the bottom plate.
-
Initiate the measurement with a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process. The point where G' exceeds the loss modulus (G'') is often considered the gelation point.
-
Once the hydrogel is fully formed, perform a frequency sweep to determine the storage modulus over a range of frequencies.
Protocol 4: Drug Loading and In Vitro Release Study
This protocol describes how to load a drug into the hydrogel and measure its release profile. Doxorubicin (DOX) is used as an example.
Procedure:
-
Drug Loading: Dissolve the drug (e.g., DOX) in the HA-Ald solution before mixing it with the this compound solution. The drug will be physically entrapped within the hydrogel network upon gelation.
-
Release Study:
-
Place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5 to simulate physiological and tumor environments, respectively).
-
Incubate at 37°C with gentle agitation.
-
At specific time points, collect the supernatant and replace it with fresh buffer.
-
Quantify the amount of released drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the cumulative drug release as a percentage of the initial amount of loaded drug.
-
Protocol 5: 3D Cell Encapsulation and Viability Assay
This protocol provides a method for encapsulating cells within the hydrogel for 3D cell culture.
Procedure:
-
Cell Encapsulation:
-
Resuspend the desired cells in the HA-Ald solution at the desired cell density.
-
Mix the cell-containing HA-Ald solution with the this compound solution.
-
Quickly dispense the mixture into a culture plate or mold and allow it to gel at 37°C in a cell culture incubator.
-
After gelation, add cell culture medium to the wells.
-
-
Cell Viability Assessment (Live/Dead Assay):
-
After the desired culture period, wash the cell-laden hydrogels with PBS.
-
Incubate the hydrogels in a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) according to the manufacturer's instructions.
-
Visualize the stained cells using a fluorescence microscope.
-
Data Presentation
The following tables summarize quantitative data from studies on hydrazone-crosslinked hydrogels, providing a reference for expected experimental outcomes.
| Hydrogel Composition | Gelation Time (minutes) | Storage Modulus (G') (Pa) | Reference |
| 3% Xanthan-PEG | < 5 | 194 | [5] |
| 5% Xanthan-PEG | < 5 | 770 | [5] |
| 100 kDa HA-ADH3.0HA-Ox2.33 | 3.7 | 62.1 | [10] |
| 5% 8-arm PEG-glyoxylic aldehyde and 8-arm PEG-hydrazine | - | ~1650 | [11] |
| Hydrogel Composition | Swelling Ratio (at 24h) | Conditions | Reference |
| 88% alkyl hydrazone HA-PEG | ~15 | Cell culture media | [12] |
| 0% alkyl hydrazone HA-PEG | ~15 | Cell culture media | [12] |
| Hydrogel Composition | Cumulative Drug Release (%) | pH | Time (days) | Reference |
| 3% Xanthan-PEG with DOX | 81.06 | 5.5 | 30 | [5] |
| 3% Xanthan-PEG with DOX | 47.43 | 7.4 | 30 | [5] |
| 5% Xanthan-PEG with DOX | 41.67 | 5.5 | 30 | [5] |
| 5% Xanthan-PEG with DOX | 35.34 | 7.4 | 30 | [5] |
| 5% 8-arm PEG with DOX | 81.33 | 6.4 | 40 | [11] |
| 5% 8-arm PEG with DOX | 42.87 | 7.4 | 40 | [11] |
Visualizations
Signaling Pathway of Hydrazone Bond Formation
Caption: Hydrazone crosslinking reaction.
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Hydrogel synthesis workflow.
Logical Relationship for pH-Responsive Drug Release
Caption: pH-responsive drug release mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. hydrazone-linkages-in-ph-responsive-drug-delivery-systems - Ask this paper | Bohrium [bohrium.com]
- 8. Statistical optimization of hydrazone-crosslinked hyaluronic acid hydrogels for protein delivery - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB01588B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N3-PEG8-Hydrazide Reaction Optimization: A Technical Resource
Welcome to the technical support center for N3-PEG8-Hydrazide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
This compound contains a hydrazide functional group (-CONHNH2) that reacts with an aldehyde or a ketone to form a hydrazone bond (C=N-NH-).[1] This is a nucleophilic addition-elimination reaction. The reaction is reversible and the rate is pH-dependent.[1][2]
Q2: What is the optimal pH for a hydrazone ligation reaction?
The optimal pH for hydrazone formation is typically in the mildly acidic range, often around pH 4.5-6.0.[3][4] A slightly acidic environment is necessary to protonate the carbonyl oxygen of the aldehyde or ketone, which increases its electrophilicity and facilitates the nucleophilic attack by the hydrazide.[3] However, at very low pH, the hydrazide itself can become protonated, which reduces its nucleophilicity and slows down the reaction rate.[3] For bioconjugation, the reaction is often carried out at physiological pH (7.0-7.4), although the rate may be slower.[5]
Q3: Is a catalyst necessary for the reaction?
While the reaction can proceed without a catalyst, the rate at neutral pH is often slow.[2][6] Catalysts are frequently used to accelerate the reaction, especially when working with low concentrations of reactants.[6] Aniline has been traditionally used, but more efficient catalysts are now available.[6][7]
Q4: How stable is the resulting hydrazone bond?
The hydrazone bond is generally stable at neutral pH.[1] However, it is susceptible to hydrolysis under acidic conditions, which cleaves the bond to regenerate the original aldehyde/ketone and hydrazide.[1][8][9] This pH-dependent stability is a key feature that is often exploited for the controlled release of drugs in the acidic environment of lysosomes within cells.[1] Oxime bonds, formed from the reaction of an aminooxy group with an aldehyde or ketone, are generally more stable to hydrolysis than hydrazone bonds.[8][9] The stability of the hydrazone bond is also influenced by the electronic properties of the reacting aldehyde or ketone; hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes due to conjugation.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incorrect pH of the reaction buffer. | Optimize the reaction pH. Start with a mildly acidic buffer (e.g., sodium acetate, pH 4.5-6.0). If working with biomolecules that are sensitive to low pH, a neutral buffer (pH 7.0-7.4) can be used, but the reaction time may need to be extended or a catalyst added. |
| Reaction rate is too slow at neutral pH. | Introduce a catalyst to accelerate the reaction. Aniline can be used, but superior catalysts like 5-methoxyanthranilic acid or m-phenylenediamine (mPDA) can significantly increase the reaction rate.[6][7] Arginine can also serve as a non-toxic catalyst and help prevent protein aggregation.[11] | |
| Inefficient aldehyde/ketone formation on the substrate. | If generating aldehydes on a biomolecule (e.g., via periodate oxidation of glycans), ensure the oxidation step is efficient. Quench any remaining oxidizing agent before adding the hydrazide to prevent unwanted side reactions.[12] | |
| Low concentration of reactants. | Increase the concentration of one or both reactants if possible. The reaction is bimolecular, so the rate is dependent on the concentration of both the hydrazide and the carbonyl compound. | |
| Product Instability/Degradation | Hydrolysis of the hydrazone bond. | If the product is unstable, check the pH of your storage and application buffers. Avoid acidic conditions if bond stability is desired. For long-term stability, consider reducing the hydrazone bond with a mild reducing agent like sodium cyanoborohydride to form a more stable hydrazine linkage.[13][14] |
| Instability in biological media. | Be aware that components in plasma can contribute to the degradation of hydrazone bonds, even at neutral pH.[15][16] If stability in plasma is critical, characterization of the conjugate's stability in the relevant biological matrix is recommended. | |
| Side Reactions/Impure Product | Reaction of the hydrazide with other electrophiles. | Hydrazides are strong nucleophiles and can potentially react with other electrophilic functional groups.[2] Ensure your reaction components are free from other reactive species. |
| Oxidation of the biomolecule. | If using an oxidation step to generate aldehydes, over-oxidation can damage the biomolecule. Optimize the concentration of the oxidizing agent and the reaction time.[12] |
Experimental Protocols
General Protocol for this compound Conjugation to an Aldehyde-Containing Molecule
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing substrate in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4 for biomolecules; or 100 mM sodium acetate, pH 4.7 for small molecules).
-
Dissolve the this compound in the same reaction buffer. A 1.5 to 10-fold molar excess of the hydrazide over the aldehyde is commonly used.
-
-
Conjugation Reaction:
-
Add the this compound solution to the aldehyde-containing substrate solution.
-
If a catalyst is used, add the catalyst (e.g., 10-50 mM aniline or a more efficient catalyst) to the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by a suitable analytical method (e.g., HPLC, mass spectrometry, or SDS-PAGE for protein conjugations).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove excess this compound and any catalyst.
-
Purification methods will depend on the nature of the conjugate and may include dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.
-
-
Characterization:
-
Characterize the purified conjugate to confirm the successful conjugation and determine the degree of labeling. This can be done using techniques such as mass spectrometry, UV-Vis spectroscopy, or HPLC.
-
Catalyst Efficiency Data
The choice of catalyst can significantly impact the rate of hydrazone formation. The following table summarizes the relative effectiveness of different catalysts.
| Catalyst | Relative Rate Enhancement (compared to uncatalyzed reaction) | Optimal pH Range | Notes |
| Aniline | Moderate | 6.0-7.4 | The traditional catalyst, but requires high concentrations for optimal performance.[6] |
| 5-Methoxyanthranilic Acid | High | ~7.4 | Offers a significant rate enhancement over aniline at neutral pH.[6] |
| m-Phenylenediamine (mPDA) | Very High | ~7.0-7.3 | Reported to be up to 15 times more efficient than aniline for oxime ligation, and also effective for hydrazone formation.[7] |
| Arginine | Moderate | 6.0-7.0 | A biocompatible catalyst that also helps to prevent protein aggregation.[11] |
Visualizing the Workflow and Troubleshooting
Experimental Workflow for this compound Conjugation
Caption: A generalized workflow for the conjugation of this compound.
Troubleshooting Logic for Low Product Yield
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
troubleshooting low yield in N3-PEG8-Hydrazide conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in N3-PEG8-Hydrazide conjugation reactions.
Troubleshooting Guide
Low conjugation yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction components and conditions. This guide addresses the most frequent causes of poor yield in a question-and-answer format.
Q1: My conjugation yield is significantly lower than expected. Where should I start troubleshooting?
Start by systematically evaluating the three key components of your reaction: the this compound reagent, the aldehyde- or ketone-containing molecule, and the reaction conditions.
Here is a logical workflow to diagnose the issue:
Caption: A logical workflow for troubleshooting low yield in this compound conjugation.
Q2: How can I be sure my this compound reagent is active?
The stability and purity of your this compound are critical.
-
Storage and Handling: this compound should be stored at -18°C or lower in a desiccated environment to prevent degradation.[1] Before use, allow the reagent to warm to room temperature before opening the vial to avoid condensation of moisture, which can lead to hydrolysis of the hydrazide group.
-
Purity Verification: If you suspect the reagent has degraded, its purity can be verified using techniques like ¹H NMR or mass spectrometry. The expected molecular weight of this compound is approximately 481.54 g/mol .[1]
Q3: My aldehyde/ketone-containing molecule might be the problem. How can I check its quality?
The purity and reactivity of the carbonyl compound are equally important.
-
Purity Analysis: The purity of your aldehyde or ketone can be assessed using HPLC or NMR. Impurities can compete with the desired reaction.
-
Aldehyde/Ketone Stability: Aldehydes can be susceptible to oxidation to carboxylic acids, which will not react with hydrazides. Ensure your aldehyde-containing molecule has been stored properly, typically under an inert atmosphere and protected from light. The presence of the aldehyde can be confirmed using methods like derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis.[2]
Q4: What are the optimal reaction conditions for hydrazone formation?
Hydrazone formation is highly dependent on the reaction environment.
-
pH: The reaction is acid-catalyzed and is generally most efficient at a pH between 4.5 and 5.5.[3] At lower pH, the hydrazide can become protonated and non-nucleophilic, while at higher pH, the rate of dehydration of the hemiaminal intermediate slows down.
-
Catalyst: The addition of aniline as a nucleophilic catalyst can significantly increase the reaction rate and overall yield.[4][5] Aniline reversibly forms a more reactive Schiff base with the aldehyde, which is then readily attacked by the hydrazide.[6]
-
Molar Ratio of Reactants: While a 1:1 molar ratio is stoichiometric, using a slight excess (1.5 to 5-fold) of the this compound can help drive the reaction to completion, especially if the carbonyl compound is precious.
-
Temperature and Reaction Time: The reaction is typically performed at room temperature for 2 to 24 hours. If the yield is low, increasing the reaction time or slightly elevating the temperature (e.g., to 37°C) may be beneficial. However, be mindful of the stability of your biomolecules at higher temperatures.
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 5.5 | Optimal for hydrazone formation. |
| Aniline Catalyst | 10 - 20 mM | Can increase reaction rates significantly.[5] |
| Molar Ratio (Hydrazide:Carbonyl) | 1.5:1 to 5:1 | An excess of hydrazide can improve yield. |
| Temperature | Room Temperature (20-25°C) | Can be increased to 37°C for slower reactions. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by HPLC or other methods. |
Q5: Are there any common side reactions that could be reducing my yield?
Yes, several side reactions can compete with the desired conjugation.
-
Hydrolysis: The hydrazone bond can be susceptible to hydrolysis, especially at acidic pH.[7] While the reaction is favored at acidic pH, prolonged exposure can lead to bond cleavage.
-
Azine Formation: A second molecule of the aldehyde can react with the newly formed hydrazone to create an azine, a particularly relevant side reaction if the aldehyde is in large excess.[7]
Caption: Potential side reactions in this compound conjugation.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of hydrazone formation?
A: The reaction proceeds in two main steps:
-
Nucleophilic attack of the hydrazide on the carbonyl carbon to form a tetrahedral hemiaminal intermediate.
-
Acid-catalyzed dehydration of the hemiaminal to form the C=N double bond of the hydrazone.
Q: How can I monitor the progress of my conjugation reaction?
A: The progress can be monitored by several analytical techniques:
-
HPLC: Reverse-phase HPLC can be used to separate the starting materials from the conjugated product.
-
Mass Spectrometry: To confirm the identity of the product.
-
SDS-PAGE: If one of the reactants is a protein, an increase in molecular weight will be observable.
Q: Is the hydrazone bond stable?
A: The hydrazone bond is generally stable, but its stability is pH-dependent. It is more stable at neutral and physiological pH but can be cleaved under acidic conditions.[3] For applications requiring a more stable bond, the hydrazone can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
Q: Can I use a buffer that contains primary amines, like Tris?
A: It is not recommended. Primary amines can compete with the hydrazide for reaction with the aldehyde, leading to lower yields of the desired conjugate. Use buffers that do not contain primary or secondary amines, such as MES, acetate, or phosphate buffers.
Experimental Protocols
Protocol 1: Aniline-Catalyzed this compound Conjugation
This protocol provides a general procedure for the conjugation of this compound to an aldehyde-containing molecule using aniline as a catalyst.
-
Prepare Buffers:
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.7.
-
Aniline Stock Solution: 200 mM aniline in DMSO or DMF.
-
-
Dissolve Reactants:
-
Dissolve the aldehyde-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the this compound in the Reaction Buffer to achieve a 1.5 to 5-fold molar excess over the aldehyde.
-
-
Initiate the Reaction:
-
Add the this compound solution to the aldehyde solution.
-
Add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.
-
-
Incubate:
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring.
-
-
Monitor and Purify:
-
Monitor the reaction progress using HPLC.
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess PEG-hydrazide and aniline.
-
Protocol 2: Quantification of Conjugation Efficiency by HPLC
This protocol outlines how to determine the percentage of successful conjugation.
-
Set up HPLC:
-
Use a reverse-phase C18 column.
-
Establish a gradient of water and acetonitrile (both containing 0.1% TFA) suitable for separating your starting materials and product.
-
-
Analyze Samples:
-
Inject a sample of the reaction mixture at different time points.
-
Inject standards of your starting materials to determine their retention times.
-
-
Calculate Yield:
-
Integrate the peak areas of the starting aldehyde/ketone and the final conjugate.
-
Calculate the conjugation efficiency as: (Area of Conjugate Peak) / (Area of Conjugate Peak + Area of Starting Material Peak) * 100%.
-
References
- 1. msesupplies.com [msesupplies.com]
- 2. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 7. Hydrazone - Wikipedia [en.wikipedia.org]
preventing side reactions with N3-PEG8-Hydrazide
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions when using N3-PEG8-Hydrazide in their experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the reactive functional groups on this compound and what do they react with?
This compound is a heterobifunctional linker with two distinct reactive ends separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1]
-
Hydrazide Group (-NH-NH₂): This group reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond.[2][3] This reaction is commonly used for targeting oxidized sugars on glycoproteins or for conjugating to molecules containing an aldehyde or ketone.[4][5]
-
Azide Group (N₃): This group is primarily used for "click chemistry," a set of highly efficient and specific reactions.[6] The most common reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes, or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes.[7][8]
Hydrazide-Related Issues
Q2: My hydrazone conjugation yield is low. How can I improve it?
Low yield is a common issue, often related to reaction conditions. Here are several factors to optimize:
-
pH: The optimal pH for hydrazone formation is typically between 5.0 and 7.0.[4][9] At lower pH, the hydrazide may be protonated and non-nucleophilic, while at higher pH, the reaction rate slows considerably.[10]
-
Catalysis: The reaction can be slow at neutral pH.[11][12] The addition of a nucleophilic catalyst, such as aniline, can significantly accelerate the rate of hydrazone formation, leading to higher yields in a shorter time.[9][13]
-
Reactant Concentration: As with any bimolecular reaction, increasing the concentration of one or both reactants can drive the reaction forward. However, be mindful of the solubility and potential for aggregation of your biomolecules.
-
Aldehyde/Ketone Reactivity: Simple alkyl aldehydes are often the fastest reacting carbonyls, while aromatic aldehydes (like benzaldehyde) can be slower due to electronic conjugation.[11]
Q3: My conjugate appears to be unstable and is degrading over time. What is happening?
The hydrazone bond is reversible and susceptible to hydrolysis, especially under acidic conditions.[12][14] The stability of the bond depends on the pH and the chemical structure of the original carbonyl compound.[3][15]
-
pH Sensitivity: Hydrazone linkages are less stable in acidic environments (pH < 6) and more stable as the pH approaches neutrality.[14] This property is sometimes exploited for pH-sensitive drug release in acidic tumor microenvironments.[2][15]
-
Structural Effects: Hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.[15]
Q4: How can I form a permanent, stable linkage with the hydrazide group?
To prevent hydrolysis and create a stable, irreversible bond, the C=N double bond of the hydrazone can be reduced to a single bond. This is typically achieved using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[9][16] This secondary amine linkage is significantly more stable against hydrolysis.
Q5: I'm observing unexpected cross-linking or modification of my protein. What could be the cause?
While the primary target of the hydrazide group is aldehydes and ketones, it can react with carboxylic acids (present in aspartate, glutamate, and C-termini of proteins) to form a diacylhydrazide linkage.[2][17] However, this reaction is generally inefficient and requires activation of the carboxylic acid with a carbodiimide, such as EDC. If your reaction buffer contains EDC or a similar activator, this could be a source of unwanted side reactions.
Azide-Related Issues
Q6: What are the most common side reactions during a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
The CuAAC reaction is highly robust, but potential side reactions are primarily related to the copper catalyst.
-
Oxidation of Amino Acids: The combination of the Cu(I) catalyst and the required reducing agent (most commonly sodium ascorbate) can generate reactive oxygen species. These can lead to the oxidation of susceptible amino acid residues, particularly histidine and arginine, potentially compromising protein function.[7]
-
Copper Toxicity: The copper catalyst can be toxic to living cells, which limits the utility of CuAAC for in vivo applications or long-term cell-based assays.[7]
Q7: How can I minimize damage to my protein during a CuAAC reaction?
Several strategies can mitigate copper-induced side reactions:
-
Use a Copper-Stabilizing Ligand: Ligands such as THPTA or BTTAA can stabilize the Cu(I) oxidation state, accelerating the click reaction and reducing the degradation of biomolecules.[7]
-
Degas Solutions: Removing dissolved oxygen from the reaction buffers can help minimize the generation of reactive oxygen species.
-
Minimize Reaction Time: Optimize the reaction conditions to proceed as quickly as possible, thereby reducing the exposure time of the biomolecule to the copper catalyst.
Q8: Are there catalyst-free alternatives to the CuAAC reaction for the azide group?
Yes, the most common alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction uses a strained cyclooctyne (e.g., DIBO, DBCO) that reacts spontaneously with the azide group without the need for a copper catalyst.[8] This approach eliminates concerns about copper toxicity and associated side reactions, making it ideal for live-cell labeling and other sensitive biological applications.[8]
Troubleshooting Guides
Troubleshooting Low Hydrazone Conjugation Yield
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation | Suboptimal pH | Verify the reaction buffer pH is within the optimal range of 5.0-7.0.[4][9] Adjust as necessary. |
| Slow reaction kinetics | Add a catalyst such as aniline (typically 10-100 mM) to accelerate the reaction, especially if performed at neutral pH.[9][13] | |
| Low reactant concentration | Increase the concentration of the this compound or the carbonyl-containing molecule. Consider a 5-10 fold molar excess of the PEG linker if your biomolecule is precious. | |
| Inactive carbonyl group | Confirm the presence and reactivity of the aldehyde/ketone on your target molecule. If generated by oxidation (e.g., with periodate), ensure the oxidation step was successful. |
Troubleshooting Conjugate Instability
| Symptom | Potential Cause | Recommended Solution |
| Conjugate degrades during purification or storage | Hydrolysis of hydrazone bond | Increase the pH of purification and storage buffers to >7.0. Store samples at 4°C or frozen at -20°C / -80°C. |
| For long-term stability, perform a reduction step using sodium cyanoborohydride (NaBH₃CN) to convert the hydrazone to a stable secondary amine bond.[9][16] | ||
| Loss of signal in acidic assay conditions | pH-sensitive nature of the hydrazone | Be aware that the linkage is inherently acid-labile. If stability in acidic conditions is required, the reduction step is mandatory. |
Quantitative Data Summary
| Parameter | Hydrazone Ligation | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Optimal pH Range | 5.0 - 7.0[4][9] | 4.0 - 12.0[7][18] |
| Typical Reaction Time | 1 - 24 hours (can be <1 hr with catalyst) | 0.5 - 4 hours |
| Common Catalysts | Aniline (10-100 mM)[9][13] | Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) |
| Typical Temperature | 4°C to 37°C | Room Temperature (20-25°C) |
| Bond Stability | Reversible, prone to hydrolysis at pH < 6[14] | Irreversible, highly stable triazole ring |
Experimental Protocols
Protocol: Two-Step Conjugation of a Glycoprotein
This protocol describes the general steps for first labeling an oxidized glycoprotein with this compound via a hydrazone bond, followed by a CuAAC click reaction to a reporter molecule.
Step 1: Hydrazone Ligation
-
Oxidation (if necessary): If starting with a glycoprotein, generate aldehyde groups by treating the protein (e.g., at 1-5 mg/mL) with 1-10 mM sodium periodate (NaIO₄) in a suitable buffer (e.g., PBS, pH 6.5) for 30 minutes at 4°C in the dark.
-
Quench & Buffer Exchange: Quench the reaction by adding glycerol to a final concentration of 10 mM. Remove excess periodate and exchange the protein into a reaction buffer (e.g., 100 mM MES, pH 6.0) using a desalting column.
-
Ligation Reaction: Add a 20-50 fold molar excess of this compound to the oxidized glycoprotein. If desired, add aniline to a final concentration of 20 mM as a catalyst.[9]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess this compound using a desalting column or dialysis, exchanging the now azide-functionalized protein into a buffer suitable for the click reaction (e.g., PBS, pH 7.4).
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reagents: Prepare stock solutions of:
-
Alkyne-functionalized reporter molecule (e.g., a fluorescent dye).
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent: Sodium Ascorbate (prepare fresh).
-
Copper-stabilizing ligand (optional but recommended): THPTA or BTTAA.
-
-
Pre-mix Catalyst: In an Eppendorf tube, mix the CuSO₄ and the ligand (if used) at a 1:5 molar ratio. Then add the alkyne-reporter molecule (use a 5-10 fold molar excess over the protein).
-
Initiate Reaction: Add the catalyst premix to the azide-functionalized protein solution. Finally, add the freshly prepared sodium ascorbate (use a 5-fold excess relative to CuSO₄) to start the reaction.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
Final Purification: Purify the final conjugate from excess reagents using size exclusion chromatography (SEC), dialysis, or other appropriate methods.
Visualizations
References
- 1. msesupplies.com [msesupplies.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 4. PEG Hydrazide | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Azido-PEG8-amine, N3-PEG8-NH2, 857891-82-8 - Biopharma PEG [biochempeg.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. interchim.fr [interchim.fr]
- 18. Click Chemistry [organic-chemistry.org]
Technical Support Center: Purification of N3-PEG8-Hydrazide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on purifying N3-PEG8-Hydrazide conjugates from unreacted linkers. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound conjugates?
A1: The main challenge is the efficient removal of the small, unreacted this compound linker from the much larger biomolecule-PEG conjugate. The significant size difference between the conjugate and the free linker is the key physical property exploited for separation.
Q2: Which purification methods are most effective for removing unreacted this compound?
A2: Size-based separation techniques are the most effective. These include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, desired purity, and processing time.
Q3: How can I determine if the unreacted linker has been successfully removed?
A3: Several analytical techniques can be used to assess the purity of the conjugate. High-Performance Liquid Chromatography (HPLC), particularly with a method that can resolve the conjugate from the free linker (like SEC-HPLC or RP-HPLC), is a common approach. Mass spectrometry can also be used to confirm the absence of the low molecular weight linker.[1][2][3][4]
Q4: What is the molecular weight of the unreacted this compound linker?
A4: The molecular weight of this compound is approximately 481.54 g/mol .[5] This low molecular weight is a critical factor in selecting the appropriate purification parameters, such as the molecular weight cut-off (MWCO) for dialysis or TFF membranes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
| Problem | Potential Cause | Solution |
| Low Recovery of Conjugate | Non-specific binding: The conjugate may be adsorbing to the purification matrix (e.g., chromatography resin, dialysis membrane). | - For SEC: Use a column with a matrix known for low protein binding. Consider adding modifiers to the mobile phase, such as arginine, to reduce non-specific interactions. - For Dialysis/TFF: Select membranes made from low-protein-binding materials like regenerated cellulose.[6] Consider pre-conditioning the membrane by flushing with a blocking agent (e.g., a dilute solution of a non-interfering protein like BSA, if compatible with your downstream application). |
| Precipitation of conjugate: Changes in buffer composition or concentration during purification can lead to insolubility. | - Ensure the buffer used throughout the purification process is optimal for the conjugate's stability (pH, ionic strength). - When performing buffer exchange via dialysis or TFF, introduce the new buffer gradually to avoid shocking the protein.[6] | |
| Incomplete Removal of Unreacted Linker | Inappropriate MWCO of membrane (Dialysis/TFF): The molecular weight cut-off of the membrane may be too close to the molecular weight of the conjugate or too large, allowing some linker to be retained. | - Select a membrane with an MWCO that is significantly smaller than the conjugate (ideally 3-5 times smaller) but large enough to allow free passage of the ~481 Da linker. A 3-5 kDa MWCO membrane is often a good starting point.[6] |
| Insufficient number of buffer exchanges (Dialysis/TFF): A single buffer exchange is often not enough to completely remove the linker. | - Perform multiple, sequential buffer exchanges (diavolumes).[7] For dialysis, changing the dialysis buffer multiple times will reset the concentration gradient and drive further removal of the linker.[7] For TFF, continuous diafiltration is highly effective.[8] | |
| Poor resolution (SEC): The column may not be providing adequate separation between the conjugate and the linker. | - Optimize the SEC method by adjusting the flow rate (slower flow rates often improve resolution for large molecules).[9][10] - Ensure the column length is sufficient for the required separation.[11] - Check that the sample volume is not overloading the column.[11] | |
| Difficulty Monitoring Purification | Lack of a suitable analytical method: The chosen analytical method may not be sensitive enough or have the resolution to detect low levels of the unreacted linker. | - Develop a sensitive HPLC method. A charged aerosol detector (CAD) can be useful for detecting PEG species that lack a strong chromophore.[1][4] - If using UV detection, monitor at a wavelength where the linker might have some absorbance, even if weak. |
Experimental Protocols
Dialysis
This method is suitable for small to medium sample volumes and relies on passive diffusion across a semi-permeable membrane to remove the small unreacted linker.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)
-
Large volume of dialysis buffer (at least 100-fold the sample volume)[7]
-
Magnetic stirrer and stir bar
-
Beaker or container large enough to hold the dialysis buffer and sample
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer to remove preservatives.
-
Load the conjugate sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.
-
Place the sealed dialysis unit into the container with the dialysis buffer.
-
Begin stirring the buffer at a gentle speed to maintain a concentration gradient.[7]
-
Allow dialysis to proceed for 2-4 hours at the desired temperature (often 4°C to maintain protein stability).
-
Change the dialysis buffer. Repeat the buffer change at least two more times for efficient removal of the linker. An overnight dialysis after the initial changes is common practice.[12]
-
After the final dialysis step, recover the purified conjugate from the dialysis unit.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Larger molecules (the conjugate) elute first, while smaller molecules (the unreacted linker) are retained longer in the porous beads of the chromatography resin.[11]
Materials:
-
SEC column with a fractionation range appropriate for separating the large conjugate from the small linker.
-
HPLC or chromatography system.
-
Mobile phase (buffer) compatible with the conjugate.
-
Sample filtration device (e.g., 0.22 µm syringe filter).
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Filter the conjugate sample to remove any particulates.
-
Inject a small, appropriate volume of the sample onto the column to avoid overloading.[11]
-
Run the chromatography method at an optimized flow rate. Slower flow rates generally provide better resolution for large molecules.[9]
-
Monitor the elution profile using a suitable detector (e.g., UV at 280 nm for protein conjugates).
-
Collect the fractions corresponding to the early-eluting peak, which contains the purified conjugate.
-
Analyze the collected fractions to confirm the absence of the later-eluting unreacted linker.
Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and efficient method for separating molecules of different sizes. It is particularly well-suited for larger sample volumes and can be used for both concentration and buffer exchange (diafiltration).[8]
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing).
-
TFF membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 5 kDa).
-
Diafiltration buffer.
Procedure:
-
Assemble the TFF system and install the membrane according to the manufacturer's protocol.
-
Flush the system with water and then equilibrate with the diafiltration buffer.
-
Add the conjugate sample to the reservoir.
-
Begin recirculating the sample across the membrane surface at a defined cross-flow rate.
-
Apply transmembrane pressure (TMP) to drive the buffer and the small unreacted linker through the membrane into the permeate.
-
Perform diafiltration by adding fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This washes out the unreacted linker.
-
Continue diafiltration for a sufficient number of diavolumes (typically 5-10) to achieve the desired level of purity.
-
Once the linker is removed, the purified conjugate can be concentrated by continuing to remove permeate without adding more buffer.
-
Recover the concentrated, purified conjugate from the retentate.
Data Summary
The following table provides a comparison of the key performance parameters for the recommended purification methods.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive Diffusion | Differential Path Length | Convective Flow & Size Exclusion |
| Typical Sample Volume | 1 - 100 mL | 0.1 - 5 mL (Analytical) >5 mL (Preparative) | 50 mL - several Liters |
| Processing Time | 12 - 48 hours | 0.5 - 2 hours | 1 - 4 hours |
| Purity Achievable | Good to Excellent | Excellent | Excellent |
| Conjugate Recovery | >90% | >85% | >95% |
| Key Advantage | Simple, gentle, low cost | High resolution | Fast, scalable, can concentrate sample |
| Key Disadvantage | Slow, large buffer volumes | Potential for sample dilution | Higher initial equipment cost |
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 6. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 12. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: N3-PEG8-Hydrazide and Hydrazone Bond Stability
This guide provides technical information, troubleshooting advice, and experimental protocols for researchers working with N3-PEG8-Hydrazide and the resulting hydrazone-linked conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of a hydrazone bond at different pH values?
A1: The hydrazone bond is a chemically cleavable linkage designed to be stable at neutral pH (approximately 7.4) and labile under acidic conditions.[1][][3] This pH-dependent stability is a key feature exploited in drug delivery systems, allowing for stable circulation in the bloodstream and triggered release of cargo in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[1][][4]
Q2: How does the structure of the reactants affect the stability of the resulting hydrazone bond?
A2: The stability of the hydrazone bond is significantly influenced by the electronic and structural properties of the parent aldehyde/ketone and the hydrazide.
-
Acylhydrazones , such as those formed from this compound, are generally more stable at neutral pH than alkylhydrazones but hydrolyze more readily at acidic pH (e.g., pH 5).[5] This characteristic is highly desirable for targeted drug delivery to acidic organelles.
-
Hydrazones derived from aromatic aldehydes are typically more stable to acid hydrolysis than those from aliphatic aldehydes due to electronic resonance stabilization.[6]
-
Electron-withdrawing groups on the hydrazine moiety can decrease the rate of hydrolysis under physiological conditions.[5]
Q3: My hydrazone-linked conjugate is showing unexpected cleavage at pH 7.4. What could be the cause?
A3: Premature cleavage at neutral pH is a common concern. Several factors could contribute to this:
-
Structural Instability : The specific aldehyde or ketone used to form the bond may result in a particularly labile linker. Hydrazones from aliphatic aldehydes, for instance, are more prone to hydrolysis than those from aromatic aldehydes.[6]
-
Plasma-Mediated Hydrolysis : Beyond pH, components within plasma can catalyze hydrolysis.[7] Studies have shown that some hydrazones are significantly less stable in plasma or cell culture medium compared to a simple buffer solution at the same pH, potentially due to enzymatic activity or catalysis by amino acids.[7]
-
Assay Conditions : Ensure that the pH of your buffer is accurately calibrated and stable over the course of the experiment. Contaminants in the buffer could also influence stability.
Q4: My conjugate is not releasing its payload efficiently in my acidic-pH assay (e.g., pH 5.0). Why might this be?
A4: Inadequate release at the target pH can occur if the hydrazone bond is too stable.
-
Highly Stable Constructs : If an aromatic aldehyde was used to form the hydrazone, the resulting bond might be too resistant to hydrolysis, even at acidic pH, for the desired release kinetics.[6]
-
Incorrect pH : Verify the pH of your release buffer. The rate of hydrolysis is highly dependent on the proton concentration, and even a small deviation from the target acidic pH can significantly slow down the reaction.[4][5]
-
Insufficient Incubation Time : The hydrolysis rate, while accelerated at low pH, is not instantaneous. Ensure your experimental time points are sufficient to observe release. Refer to the quantitative data below for expected half-lives.
Q5: What is the mechanism of hydrazone bond cleavage?
A5: Hydrazone bond hydrolysis is an acid-catalyzed process.[5][8] The reaction is initiated by the protonation of one of the nitrogen atoms in the C=N bond. This increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a water molecule. This attack forms an unstable tetrahedral intermediate (a carbinolamine), which then decomposes to release the original aldehyde/ketone and the hydrazine.[4][6]
Quantitative Data: pH-Dependent Stability of Hydrazones
The stability of a hydrazone bond is highly dependent on its specific chemical structure and the pH of the environment. The table below summarizes the hydrolysis kinetics for different types of hydrazone linkers based on published data.
| Linker Type | pH | Half-life (t½) | Notes |
| General Hydrazone | 7.0 | 183 hours | Stable in plasma-like conditions.[] |
| 5.0 | 4.4 hours | Rapid cleavage in endosomal-like conditions.[] | |
| Acylhydrazone | 7.0 | 29 hours | More stable than alkylhydrazones at neutral pH.[5] |
| 5.0 | 0.7 hours | More labile than alkylhydrazones at acidic pH.[5] | |
| Primary Alkylhydrazone | 7.0 | 1.2 hours | Relatively unstable at neutral pH.[5] |
| 5.0 | 0.1 hours | Very rapid cleavage at acidic pH.[5] | |
| Aromatic Aldehyde-derived | 7.4 | > 72 hours | Highly stable due to resonance.[6] |
| 5.5 | > 48 hours | May be too stable for efficient payload release.[6] | |
| Aliphatic Aldehyde-derived | 5.5 | < 2 minutes | Highly unstable under acidic conditions.[6] |
Data is compiled from multiple sources and should be used as a general guide. Actual stability will depend on the precise molecular structure of the conjugate.
Experimental Protocols
Protocol: pH Liability Assay for Hydrazone-Linked Conjugates
This protocol describes a general method to determine the stability of a hydrazone-linked conjugate at various pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Reagents:
-
Hydrazone-linked conjugate of interest (e.g., formed using this compound)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate or Citrate Buffer, pH 5.0
-
Acetate or Citrate Buffer, pH 4.5
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC grade
-
Water, HPLC grade
-
Thermostated incubator or water bath (37°C)
-
RP-HPLC system with a UV detector and a C18 column
-
Autosampler vials
Procedure:
-
Stock Solution Preparation : Prepare a stock solution of your hydrazone conjugate (e.g., 1-2 mg/mL) in a suitable organic solvent like DMSO or in the HPLC mobile phase A.
-
Incubation Sample Preparation :
-
Label three sets of microcentrifuge tubes for each time point and pH to be tested (e.g., pH 7.4, 5.0, 4.5).
-
In each tube, dilute the stock solution with the appropriate pH buffer to a final concentration of 50-100 µg/mL. Ensure the initial organic solvent concentration is low (<5%) to not affect the buffer pH.
-
-
Incubation : Place all tubes in an incubator set to 37°C.[6][9]
-
Time-Point Sampling :
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one tube for each pH condition.
-
Immediately quench the hydrolysis reaction by adding an equal volume of cold mobile phase B or by freezing the sample at -20°C until analysis.
-
Transfer the samples to autosampler vials for HPLC analysis.
-
-
RP-HPLC Analysis :
-
Mobile Phase A : 0.1% TFA (or FA) in Water
-
Mobile Phase B : 0.1% TFA (or FA) in Acetonitrile
-
Method : Develop a gradient elution method that effectively separates the intact conjugate from its cleavage products (the payload and the hydrazide-PEG linker).
-
Detection : Monitor the elution profile using a UV detector at a wavelength where the payload or another chromophore on the conjugate absorbs strongly.
-
Injection : Inject equal volumes of each quenched sample.
-
-
Data Analysis :
-
Integrate the peak area of the intact conjugate at each time point for each pH condition.
-
Normalize the peak area at each time point (t) to the peak area at t=0.
-
Plot the percentage of intact conjugate remaining versus time.
-
Calculate the half-life (t½) of the conjugate at each pH by fitting the data to a first-order decay model.
-
Visualizations
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Technical Support Center: N3-PEG8-Hydrazide Antibody Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N3-PEG8-Hydrazide for antibody conjugation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications in antibody conjugation?
This compound is a heterobifunctional linker containing an azide (N3) group, a polyethylene glycol (PEG) spacer, and a hydrazide (-NH-NH2) group.[1][2][3] The hydrazide group reacts with aldehyde or ketone groups to form a hydrazone bond, which is a common method for conjugating molecules to antibodies.[4] The azide group can be used for subsequent "click chemistry" reactions, allowing for the attachment of other molecules.[2] This linker is frequently used in the development of antibody-drug conjugates (ADCs) and other labeled antibodies for research and therapeutic applications.[1][5]
2. How is the aldehyde group introduced onto the antibody for conjugation with this compound?
Typically, aldehyde groups are introduced into the carbohydrate chains of the antibody's Fc region. This is achieved by mild oxidation of the vicinal diols in the sugar residues using an oxidizing agent like sodium periodate (NaIO4).[6] This method is favored as it is site-specific to the glycan portion and generally does not interfere with the antigen-binding sites in the Fab regions.[7]
3. What are the optimal reaction conditions for forming the hydrazone bond?
The formation of a hydrazone bond is pH-dependent. The optimal pH for the reaction is typically around 4.5.[8] However, for many biological applications involving sensitive proteins like antibodies, the reaction is often carried out under physiological conditions (pH 6.0-7.4).[4][9] The reaction rate may be slower at a neutral pH.[8] To enhance the reaction rate at physiological pH, a catalyst such as aniline can be used.[9]
4. How stable is the hydrazone bond formed during conjugation?
The stability of the hydrazone bond is a key feature that can be modulated. It is generally stable at physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions.[4][8][10] This pH-sensitive nature is often exploited for the controlled release of drugs from ADCs in the acidic environment of endosomes and lysosomes within cancer cells.[8][10] The stability of the bond can also be influenced by the structure of the aldehyde and hydrazide components; for instance, hydrazones formed from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.[11]
5. Can the hydrazone bond be stabilized further if reversible cleavage is not desired?
Yes, if a more permanent linkage is required, the hydrazone bond can be stabilized by reduction to a hydrazine bond. A common reducing agent for this purpose is sodium cyanoborohydride (NaBH3CN).[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Inefficient aldehyde generation on the antibody: Incorrect concentration of sodium periodate, suboptimal pH, or insufficient incubation time during the oxidation step.[7] | Optimize the sodium periodate concentration (start with a molar excess and titrate down). Ensure the oxidation reaction is performed at the recommended pH (typically pH 5.5-6.0). Verify the incubation time and temperature.[7] |
| Slow hydrazone bond formation: Reaction pH is too high, or the reaction time is too short.[8] | Perform the conjugation reaction at a slightly acidic pH (e.g., pH 5.5-6.5) if the antibody is stable under these conditions. Alternatively, prolong the incubation time at neutral pH or consider adding a catalyst like aniline.[9] | |
| Hydrolysis of the hydrazone bond: The reaction buffer is too acidic, or the sample is stored improperly after conjugation.[8] | Ensure the final conjugated antibody is stored in a buffer at or above neutral pH (e.g., PBS pH 7.4). For long-term storage, consider freezing the sample. | |
| Antibody Aggregation | Over-oxidation of the antibody: High concentrations of sodium periodate can lead to non-specific oxidation of amino acid residues, causing protein damage and aggregation.[6] | Reduce the concentration of sodium periodate and the incubation time. Ensure a quenching step is included after oxidation.[7] |
| Hydrophobic nature of the payload (if applicable for ADCs): Some payloads can decrease the solubility of the final conjugate. | The PEG spacer in this compound is designed to improve solubility.[5] If aggregation persists, consider using a longer PEG chain linker. | |
| Loss of Antibody Activity (Antigen Binding) | Oxidation of critical amino acid residues: If the oxidation conditions are too harsh, amino acids in the antigen-binding regions (CDRs) may be damaged.[6][7] | Use a lower concentration of sodium periodate and ensure the reaction is specific to the Fc glycans. Perform an antigen-binding assay (e.g., ELISA) to compare the activity of the conjugated antibody to the unmodified antibody. |
| Steric hindrance: The conjugated molecule may be sterically blocking the antigen-binding site. | The site-specific nature of Fc glycan conjugation is intended to minimize this. If issues persist, a linker with a different length or geometry may be necessary. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variable aldehyde generation: Inconsistent oxidation from batch to batch. | Standardize the oxidation protocol, including precise control of reagent concentrations, temperature, and time.[7] |
| Partial hydrolysis during purification: Exposure to acidic conditions during purification steps. | Use neutral pH buffers for all purification steps (e.g., size exclusion chromatography). |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Antibody
-
Buffer Exchange: Prepare the antibody in an appropriate buffer for oxidation (e.g., 0.1 M sodium acetate, pH 5.6). A typical antibody concentration is 1-10 mg/mL.
-
Oxidation:
-
Prepare a fresh stock solution of sodium periodate (e.g., 100 mM in the oxidation buffer).
-
Add the sodium periodate solution to the antibody to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.[7]
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
-
Quenching:
-
Quench the reaction by adding a quenching agent, such as glycerol or ethylene glycol, to a final concentration of 15-20 mM.
-
Incubate for 10-15 minutes at room temperature. This step is crucial to stop the oxidation process.[7]
-
-
Purification: Immediately purify the oxidized antibody to remove excess periodate and quenching agent using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 6.5-7.4).
Protocol 2: Conjugation of this compound to the Oxidized Antibody
-
Reagent Preparation: Dissolve the this compound in the conjugation buffer.
-
Conjugation Reaction:
-
Add the this compound solution to the purified, oxidized antibody. A molar excess of the hydrazide linker (e.g., 50-100 fold) is typically used.
-
Incubate the reaction for 2-4 hours at room temperature. The optimal time may vary.
-
-
Purification: Purify the antibody conjugate to remove the excess this compound. Size exclusion chromatography (SEC) is a commonly used method.
Visualizations
Caption: Experimental workflow for this compound antibody conjugation.
References
- 1. msesupplies.com [msesupplies.com]
- 2. Azido-PEG8-amine, N3-PEG8-NH2, 857891-82-8 - Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. Advancing Therapeutics: PEGylation Strategies for Antibody-Drug Conjugates in Indian Biopharma [updates.reinste.com]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N3-PEG8-Hydrazide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N3-PEG8-Hydrazide conjugates. The following information is designed to address common challenges, with a focus on improving the solubility of these bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains two reactive groups: an azide (N3) and a hydrazide (-NH-NH2). The PEG8 component is a chain of eight polyethylene glycol units, which enhances solubility and biocompatibility.[1][2] The azide group is used for "click chemistry" reactions, allowing for covalent attachment to molecules containing an alkyne group.[3][4] The hydrazide group reacts with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[2][5] This makes it a versatile tool for linking different molecules together, such as proteins, peptides, or small molecule drugs.[1][6]
Q2: How does PEGylation with this compound affect the properties of my molecule?
PEGylation, the process of attaching PEG chains to a molecule, can have several beneficial effects. These include:
-
Increased Solubility: The hydrophilic nature of the PEG chain generally increases the water solubility of the conjugated molecule.[7][8][9][10]
-
Enhanced Stability: PEGylation can protect molecules from enzymatic degradation and increase their thermal stability.[7][10]
-
Reduced Immunogenicity: The PEG chain can shield epitopes on a protein surface, reducing its potential to elicit an immune response.[7][10]
-
Improved Pharmacokinetics: By increasing the hydrodynamic size of the molecule, PEGylation can prolong its circulation time in the body.[7][9]
Q3: At what pH should I perform the hydrazone ligation reaction?
Hydrazone bond formation between a hydrazide and an aldehyde or ketone is most efficient at a slightly acidic pH, typically between 4.5 and 7.[5][11] However, the optimal pH can vary depending on the specific reactants. It is advisable to perform small-scale pilot reactions to determine the optimal pH for your specific conjugation. While the reaction can proceed at neutral pH, the rate may be slower.[11][12]
Q4: What are the best methods for purifying my this compound conjugate?
The purification of PEGylated molecules often results in a heterogeneous mixture of products.[7] Several chromatographic techniques can be used to isolate the desired conjugate:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted PEG and other small molecules.[][14]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and un-PEGylated forms.[][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful secondary purification step.[][16]
-
Reverse Phase Chromatography (RPC): RPC is often used for the analysis and purification of peptides and small proteins and can be effective in separating PEGylated conjugates.[]
Troubleshooting Guide
Problem: My this compound conjugate has poor solubility or has precipitated out of solution.
Poor solubility of the final conjugate is a common issue. The properties of the conjugated molecule play a significant role in the overall solubility of the product. Here are some potential causes and solutions:
dot
Caption: Troubleshooting logic for poor conjugate solubility.
Experimental Protocols
General Protocol for Hydrazone Ligation
This is a general protocol and may require optimization for your specific application.
-
Prepare the Carbonyl-Containing Molecule:
-
If your target molecule is a glycoprotein, you can generate aldehyde groups by oxidizing the sugar moieties with sodium periodate.
-
If your target molecule is a protein, you can introduce aldehyde groups through genetic engineering or chemical modification.
-
-
Dissolve the Reactants:
-
Dissolve the carbonyl-containing molecule in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).
-
Dissolve the this compound in the same buffer. A 5- to 20-fold molar excess of the hydrazide linker is often used.
-
-
Reaction:
-
Mix the two solutions and incubate at room temperature for 2-4 hours, or at 4°C overnight. The reaction can be monitored by SDS-PAGE or HPLC.
-
-
Purification:
-
Remove unreacted this compound and other byproducts by dialysis, diafiltration, or size exclusion chromatography.
-
Further purify the conjugate using ion exchange, hydrophobic interaction, or reverse phase chromatography as needed.
-
dot
Caption: General experimental workflow for hydrazone ligation.
Quantitative Data
The solubility of an this compound conjugate is highly dependent on the properties of the molecule it is conjugated to. However, PEGylation is a well-established method for increasing the aqueous solubility of poorly soluble compounds. The following table provides a hypothetical example of how PEGylation might improve the solubility of a model protein.
| Conjugate | Molecular Weight (Da) | Aqueous Solubility (mg/mL) |
| Model Protein | 50,000 | 0.5 |
| Model Protein-N3-PEG8-Hydrazide Conjugate | ~50,453 | > 5.0 |
Note: The values in this table are for illustrative purposes only and will vary depending on the specific protein and conjugation efficiency.
References
- 1. msesupplies.com [msesupplies.com]
- 2. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 3. Azido-PEG8-amine, N3-PEG8-NH2, 857891-82-8 - Biopharma PEG [biochempeg.com]
- 4. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 5. PEG Hydrazide | BroadPharm [broadpharm.com]
- 6. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
avoiding aggregation during protein labeling with N3-PEG8-Hydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protein aggregation during labeling with N3-PEG8-Hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biocompatible labeling reagent used for the site-specific modification of proteins. It contains three key functional groups:
-
Hydrazide (-NH-NH2): This group reacts with aldehyde or ketone functionalities on a protein to form a stable hydrazone bond.[1][2] Aldehydes can be introduced into proteins, for example, by the periodate oxidation of glycosylation sites.
-
PEG8 (Polyethylene Glycol): The eight-unit polyethylene glycol spacer is hydrophilic and flexible. It increases the solubility of the labeled protein and helps to prevent aggregation by providing a steric shield.
-
N3 (Azide): The azide group is a bioorthogonal handle that can be used for subsequent "click chemistry" reactions, allowing for the attachment of other molecules, such as fluorophores or drugs.
Q2: Will the PEG component of this compound cause my protein to aggregate?
On the contrary, the polyethylene glycol (PEG) component is known to reduce protein aggregation. PEG is a hydrophilic polymer that, when conjugated to a protein (a process called PEGylation), can increase the protein's solubility and stability. It forms a protective hydrophilic shield around the protein, which can mask hydrophobic patches that might otherwise lead to aggregation.
Q3: What is the optimal pH for the hydrazide-aldehyde labeling reaction?
The reaction between a hydrazide and an aldehyde to form a hydrazone bond is most efficient in a slightly acidic buffer, typically between pH 5.0 and 7.0.[1] Some sources suggest that the reaction can also proceed at neutral pH (7.0-7.4), which can be beneficial for proteins that are not stable in acidic conditions.[3][4] It is recommended to perform a small-scale pilot experiment to determine the optimal pH for your specific protein.
Q4: Can I use a catalyst to improve the efficiency of the labeling reaction?
Yes, aniline can be used as a catalyst to increase the rate and efficiency of the hydrazone ligation.[5] Aniline catalysis can lead to a more complete and faster conjugation, which can be particularly useful when working with low protein concentrations or less reactive aldehydes.
Troubleshooting Guide: Preventing Aggregation
Issue: I am observing precipitation or visible aggregates in my protein solution after adding this compound.
This is a common issue in bioconjugation. Here are several potential causes and solutions:
Suboptimal Buffer Conditions
The composition of your reaction buffer can have a significant impact on protein stability.
-
pH: Ensure the pH of your buffer is optimal for both the hydrazide-aldehyde reaction and the stability of your protein. A pH outside the ideal range for your protein can lead to unfolding and aggregation.[6][7]
-
Buffer Components: Certain buffer components can interfere with the reaction or destabilize your protein. For example, buffers containing primary amines (like Tris) should be avoided as they can react with aldehydes.[1] Consider using a non-amine-containing buffer such as MES or acetate for the labeling step. The choice of buffer can also influence protein-protein interactions and stability.[8][9]
-
Ionic Strength: The salt concentration of your buffer can affect protein solubility. Both very low and very high salt concentrations can sometimes promote aggregation. It is advisable to optimize the ionic strength for your specific protein.
High Protein Concentration
Working with highly concentrated protein solutions increases the likelihood of intermolecular interactions that can lead to aggregation.
-
Dilution: If possible, perform the labeling reaction at a lower protein concentration. A common starting point is 1 mg/mL, but this may need to be adjusted depending on your protein.[10]
-
Additives: If a high protein concentration is necessary, consider adding stabilizing excipients to your buffer. These can include:
-
Sugars (e.g., sucrose, trehalose): These are known cryo- and lyoprotectants that can also stabilize proteins in solution.
-
Glycerol: Often used to stabilize proteins and prevent aggregation during storage and freeze-thaw cycles.[11]
-
Non-ionic detergents (at low concentrations): Can help to solubilize proteins and prevent aggregation.
-
Reagent Handling and Addition
The way you handle and add the this compound reagent can also influence the outcome.
-
Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or DMF.[12] This allows you to add a small volume to your protein solution, minimizing the final concentration of the organic solvent, which could otherwise destabilize the protein.
-
Molar Ratio: Using a large excess of the labeling reagent can sometimes lead to non-specific interactions and aggregation. It is recommended to perform a titration experiment to determine the optimal molar ratio of this compound to your protein that gives efficient labeling without causing aggregation. Start with a molar ratio in the range of 10:1 to 40:1 (reagent:protein).[10]
-
Mixing: Add the reagent to the protein solution slowly while gently mixing. This ensures a homogeneous reaction mixture and avoids localized high concentrations of the reagent.
Incubation Conditions
-
Temperature: Perform the labeling reaction at a temperature where your protein is known to be stable. While some reactions are performed at room temperature, refrigeration (4°C) may be necessary for less stable proteins, although this will likely increase the required reaction time.[7]
-
Time: Monitor the reaction over time to determine the optimal incubation period. Over-incubation is generally not a cause of aggregation with this chemistry, but it's good practice to purify the labeled protein once the desired degree of labeling is achieved.
Data Summary
| Parameter | Recommended Range | Notes |
| pH | 5.0 - 7.4 | Optimal pH is a balance between reaction efficiency and protein stability. Slightly acidic conditions (pH 5.0-6.0) are often ideal for the hydrazone reaction.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures can enhance protein stability but may slow down the reaction rate.[7] |
| Molar Ratio (Reagent:Protein) | 10:1 to 40:1 | This should be optimized for each specific protein to achieve efficient labeling without causing aggregation.[10] |
| Protein Concentration | > 1 mg/mL | Lower concentrations can reduce the risk of aggregation, but this is protein-dependent.[11] |
| Buffer | MES, Acetate, or PBS | Avoid buffers containing primary amines like Tris.[1] |
Experimental Protocols & Visualizations
General Protocol for Protein Labeling with this compound
This protocol assumes the protein has been pre-modified to contain aldehyde groups (e.g., through periodate oxidation of glycoproteins).
-
Buffer Exchange: Ensure your protein is in an appropriate reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
-
Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in DMSO.
-
Labeling Reaction: Add the desired molar excess of the this compound stock solution to your protein solution.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 2-4 hours. The optimal time should be determined empirically.
-
Purification: Remove the excess unreacted this compound and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.
References
- 1. interchim.fr [interchim.fr]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. abacusdx.com [abacusdx.com]
- 6. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 7. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 8. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 11. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: N3-PEG8-Hydrazide Linker
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N3-PEG8-Hydrazide linkers.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker and what are its primary applications?
An this compound linker is a heterobifunctional crosslinker. It contains an azide (N3) group on one end and a hydrazide group on the other, connected by an 8-unit polyethylene glycol (PEG) chain. The azide group is commonly used for "click chemistry" reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions (CuAAC or SPAAC), for conjugation to molecules containing an alkyne group.[1][2] The hydrazide group reacts with carbonyl groups (aldehydes or ketones) to form a hydrazone bond.
The PEG chain is hydrophilic, which can improve the solubility and reduce the immunogenicity of the resulting conjugate.[3][4][5] These linkers are frequently used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[3][][7]
Q2: What is the key feature of the hydrazone bond formed by the this compound linker?
The defining characteristic of the hydrazone bond is its pH-dependent stability.[][9] It is relatively stable at neutral or physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-6.5).[][9][10] This property is highly advantageous in drug delivery systems designed to release a payload within the acidic microenvironment of tumors or inside cellular compartments like endosomes and lysosomes.[][9][11]
Q3: What is the mechanism of hydrazone linker hydrolysis?
Hydrazone hydrolysis is an acid-catalyzed process.[12][13] In an acidic environment, the imine nitrogen of the hydrazone bond gets protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the formation of a carbinolamine intermediate, which then breaks down to release the original carbonyl-containing molecule (e.g., a drug) and the hydrazine derivative.[14]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation and subsequent use of molecules modified with this compound linkers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency (Hydrazide Reaction) | 1. Suboptimal pH: The reaction between a hydrazide and a carbonyl is most efficient at a slightly acidic pH (typically pH 5-7).[15] 2. Presence of interfering substances: Buffers containing primary or secondary amines can compete with the hydrazide. Residual acetone from cleaning glassware can react with and inactivate the hydrazide.[16] 3. Hydrolysis of the target aldehyde/ketone: The carbonyl group on the molecule to be conjugated may not be stable. | 1. Optimize reaction pH: Perform the conjugation in a buffer with a pH between 5 and 7. 2. Use appropriate buffers: Avoid amine-containing buffers like Tris. Use buffers such as MES or acetate. Ensure all glassware is thoroughly rinsed with a non-ketonic solvent like ethanol, followed by water. 3. Assess stability of the carbonyl compound: Confirm the stability of your target molecule under the planned conjugation conditions. |
| Premature Cleavage of the Hydrazone Linker | 1. Acidic buffer or storage conditions: Storing the conjugate in an acidic buffer will lead to premature hydrolysis of the hydrazone bond. 2. Instability of the specific hydrazone formed: The stability of a hydrazone bond can be influenced by the electronic and steric properties of the conjugated molecules.[17] | 1. Maintain neutral pH: Store and handle the conjugate in buffers at or near neutral pH (7.0-7.4). 2. Characterize stability: If premature cleavage is suspected, perform stability studies at different pH values to determine the optimal conditions for your specific conjugate. |
| Incomplete or Slow Payload Release in Target Environment | 1. Insufficiently acidic environment: The local pH may not be low enough to induce rapid hydrolysis. 2. Steric hindrance: The structure of the conjugate may sterically hinder the access of water to the hydrazone bond. | 1. Verify target pH: Confirm that the pH of the target environment (e.g., lysosome) is within the expected range for cleavage. 2. Linker design modification: If steric hindrance is a suspected issue, redesigning the linker or the conjugation strategy might be necessary for future experiments. |
| Unexpected Side Reactions | 1. Reaction of hydrazide with carboxyl groups: Under certain conditions, particularly with the use of carbodiimides like EDC, hydrazides can react with carboxylic acids. 2. Non-specific binding: The PEG component can sometimes lead to non-specific interactions. | 1. Control reaction conditions: When working with molecules containing both carbonyl and carboxyl groups, ensure that the reaction conditions are optimized for selective hydrazone formation. 2. Include blocking steps: If non-specific binding is an issue in your application, consider using appropriate blocking agents. |
Quantitative Data on Hydrazone Linker Stability
The stability of hydrazone linkers is highly dependent on the specific chemical structure of the conjugate and the pH of the environment. The following table summarizes representative data from the literature on the hydrolysis rates of various hydrazone-containing conjugates.
| Hydrazone Linker Type | Condition | Half-life (t1/2) | Reference |
| Acylhydrazone (in ADC) | pH 7.0 | > 2.0 hours | [10] |
| Acylhydrazone (in ADC) | ~pH 5.0 | 2.4 minutes | [10] |
| Acylhydrazone (Gemtuzumab ozogamicin) | pH 7.4, 37°C | ~94% stable after 24 hours (6% hydrolysis) | [10] |
| Acylhydrazone (Gemtuzumab ozogamicin) | pH 4.5, 37°C | 97% released after 24 hours | [10] |
| Phenylketone-derived hydrazone | Human and mouse plasma | ~2 days | [18][19] |
| Hydrazone (in Besponsa®) | in vivo circulation | 1.5-2% hydrolysis per day | [19] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Protein
-
Preparation of Protein: If the protein does not have a native aldehyde group, it can be introduced by mild oxidation of N-terminal serine or threonine residues, or by enzymatic modification. Ensure the protein is in an amine-free buffer (e.g., MES, HEPES, or PBS at pH 6.0-7.0).
-
Reaction Setup: Dissolve the this compound linker in the same reaction buffer. Add the linker to the protein solution at a molar excess (typically 10-50 fold, optimization may be required).
-
Incubation: Allow the reaction to proceed for 2-16 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.
-
Purification: Remove the excess, unreacted linker using a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques like SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.
Protocol 2: Monitoring Hydrazone Bond Hydrolysis
-
Sample Preparation: Prepare aliquots of the hydrazone-linked conjugate in buffers of different pH values (e.g., pH 5.0, 6.0, and 7.4).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each pH condition and stop the reaction (e.g., by flash freezing or pH neutralization).
-
Analysis: Analyze the samples to quantify the amount of cleaved and intact conjugate. Suitable analytical methods include:
-
Reverse-Phase HPLC (RP-HPLC): This can often separate the intact conjugate from the released payload and the modified carrier molecule.
-
LC-MS: Provides mass confirmation of the cleaved and uncleaved species.[20]
-
Capillary Electrophoresis (CE): Can be used for charged molecules.
-
-
Data Analysis: Plot the percentage of intact conjugate versus time for each pH condition to determine the hydrolysis rate and half-life.
Visualizations
Caption: Experimental workflow for monitoring hydrazone linker hydrolysis.
Caption: Troubleshooting logic for this compound linker issues.
Caption: Reaction and pH-triggered cleavage of a hydrazone-linked conjugate.
References
- 1. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 2. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 3. PEG Linkers by Application - Biochempeg PEG Linkers Supplier [zpeg.net]
- 4. chempep.com [chempep.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 7. purepeg.com [purepeg.com]
- 9. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PEG Hydrazide | BroadPharm [broadpharm.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Catalyst Removal in N3-PEG8-Hydrazide Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N3-PEG8-Hydrazide in copper-catalyzed click chemistry reactions. The following sections offer detailed protocols and solutions to common challenges encountered during the removal of copper catalysts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
Residual copper can be cytotoxic, interfering with downstream biological applications. For drug development and bioconjugation, minimizing copper contamination is essential to ensure the safety and efficacy of the final product. Furthermore, copper ions can lead to the generation of reactive oxygen species, which may damage the conjugated molecules.
Q2: What are the most common methods for removing copper catalysts from click reactions involving PEGylated molecules?
Common methods for copper removal include chelation with agents like EDTA followed by dialysis or washing, the use of specialized copper-chelating resins (e.g., Chelex®), and solid-phase extraction (SPE). The choice of method often depends on the properties of the final product, such as its molecular weight and solubility.
Q3: Can the PEG component of this compound interfere with copper removal?
Yes, the polyethylene glycol (PEG) chain can pose challenges in purification. PEGylation increases the hydrodynamic radius of molecules, which can be beneficial for certain separation techniques like size-exclusion chromatography (SEC) or ultrafiltration. However, the PEG chain can also shield charges on the molecule, potentially reducing the efficiency of ion-exchange chromatography. Additionally, the purification of PEGylated proteins and similar molecules can be challenging due to the heterogeneity of the reaction products.
Q4: Are there alternatives to copper-catalyzed click chemistry to avoid this issue altogether?
Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative.[1] SPAAC utilizes strained cyclooctynes that react with azides without the need for a copper catalyst, thereby eliminating the need for a copper removal step. This method is particularly advantageous for in vivo applications where copper toxicity is a significant concern.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low reaction yield in the presence of biomolecules. | The biological substrate may be sequestering the copper catalyst. | - Use an excess of the copper catalyst and the accelerating ligand.- Add a sacrificial metal such as Zn(II) to bind to the interfering sites on the biomolecule, freeing up the copper catalyst.[2][3] |
| Product appears green or blue after initial purification. | Residual copper salts are present in the product. | This indicates incomplete copper removal. Implement a more rigorous purification method as detailed in the protocols below, such as repeated washes with a chelating agent or passing the product through a copper-chelating resin. |
| Difficulty in separating the PEGylated product from unreacted starting materials. | The PEG chain can lead to similar chromatographic behavior between the product and excess PEGylated starting material. | Optimize chromatographic conditions. Techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC can be effective.[4] For larger biomolecules, ultrafiltration can be a viable option to separate the larger PEGylated product from smaller unreacted molecules. |
| Inconsistent results with precipitation-based purification. | Degassing of solvents may be insufficient, leading to oxidation of the Cu(I) catalyst and side reactions. | Ensure all solvents are thoroughly degassed before the click reaction to prevent precipitation and improve the consistency of the subsequent purification. |
Quantitative Comparison of Copper Removal Methods
The efficiency of copper removal is critical for the purity of the final this compound conjugate. Below is a summary of the expected performance of common removal techniques. Note: Actual removal efficiency can vary based on specific experimental conditions.
| Method | Typical Residual Copper Level | Advantages | Disadvantages |
| EDTA Chelation & Dialysis | < 10 ppm | Effective for water-soluble, high molecular weight products. | Time-consuming; may not be suitable for small molecules. |
| Copper-Chelating Resin (e.g., Chelex®) | < 5 ppm | High specificity for copper ions; can be used in a column format for efficient removal. | The resin may non-specifically bind to the product, especially if it is charged. |
| Solid-Phase Extraction (C18) | < 20 ppm | Rapid purification method. | Efficiency can be dependent on the hydrophobicity of the product; may require method development. |
Experimental Protocols
Protocol 1: General this compound Click Reaction
This protocol provides a general procedure for the copper-catalyzed click reaction of this compound with an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare a stock solution of your alkyne-functionalized molecule in a suitable solvent.
-
In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule in the desired molar ratio in the degassed buffer.
-
Prepare a premixed solution of CuSO4 and THPTA ligand. A 1:5 molar ratio of Cu:ligand is common.[3]
-
Add the CuSO4/THPTA solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.[2]
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (typically 5 mM final concentration).
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).
Protocol 2: Copper Removal by EDTA Chelation and Dialysis
This method is suitable for water-soluble, high molecular weight this compound conjugates.
Materials:
-
Click reaction mixture
-
Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 100 mM in buffer, pH 8)
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
After the click reaction is complete, add an excess of the EDTA solution to the reaction mixture (e.g., 10-fold molar excess relative to the copper catalyst).
-
Incubate the mixture for 1 hour at room temperature to allow for the formation of the copper-EDTA complex.
-
Transfer the reaction mixture into the dialysis tubing.
-
Perform dialysis against a large volume of dialysis buffer. Change the buffer every 2-3 hours for a total of 3-4 buffer changes.
-
After dialysis, recover the purified product from the tubing.
Protocol 3: Copper Removal Using a Chelating Resin
This protocol is effective for both small and large molecules and offers high copper removal efficiency.
Materials:
-
Click reaction mixture
-
Copper-chelating resin (e.g., Chelex® 100)
-
Empty chromatography column or spin column
-
Appropriate buffers for equilibration and elution
Procedure:
-
Equilibrate the chelating resin in a suitable buffer according to the manufacturer's instructions.
-
Pack the equilibrated resin into a column.
-
Load the click reaction mixture onto the column.
-
Allow the mixture to pass through the resin bed at a slow flow rate. The copper ions will bind to the resin.
-
Collect the flow-through containing your purified product.
-
Wash the column with an additional volume of buffer to ensure complete recovery of the product.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key stages of the click reaction and subsequent copper removal.
Caption: Workflow for the this compound click reaction and subsequent copper removal.
Caption: A logical flowchart for troubleshooting common issues in copper removal.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydrazone Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of buffer conditions for hydrazone formation. It is designed for researchers, scientists, and professionals in drug development who utilize hydrazone ligation in their experimental work.
Troubleshooting Guide
Issue: Slow or Incomplete Hydrazone Formation
If you are experiencing slow or incomplete reactions, consider the following factors:
-
pH: The rate of hydrazone formation is highly pH-dependent. The optimal pH is typically around 4.5. However, for biological applications requiring physiological conditions, catalysis is often necessary to achieve reasonable reaction rates at neutral pH.[1] The reaction slows down at very low pH (below 3) because the hydrazine nucleophile becomes protonated and non-nucleophilic.[1][2]
-
Catalyst: The use of a nucleophilic catalyst can significantly accelerate hydrazone formation, especially at neutral pH.[3]
-
Aniline and its derivatives are commonly used catalysts.[3][4][5][6][7][8] Electron-rich p-substituted anilines have shown superior performance.[7][8]
-
Anthranilic acids and aminobenzoic acids are efficient water-soluble catalysts that can enhance reaction rates by one to two orders of magnitude compared to aniline.[4][5]
-
2-Aminophenols and 2-(aminomethyl)benzimidazoles are newer classes of catalysts that show rate enhancements up to 7-fold greater than aniline.[6]
-
-
Buffer Species: While the primary role of the buffer is to maintain pH, some buffer components can participate in the reaction. For instance, high concentrations of phosphate buffer have been observed to promote aldehyde disproportionation (Cannizzaro reaction) as a side reaction.[9]
-
Reactant Concentration: For reactions at low micromolar concentrations, which are common in biological settings, a rapid inherent reaction rate is crucial for high yields.[1] If the reaction is slow, increasing the concentration of one or both reactants can help drive the reaction forward.
-
Reactant Structure: The structure of both the carbonyl compound and the hydrazine play a significant role in reaction kinetics.
-
Aldehydes vs. Ketones: Aliphatic aldehydes generally react much faster than aromatic aldehydes and ketones.[6][10]
-
Electronic Effects: Electron-withdrawing groups on the carbonyl compound can increase reactivity.[10] For hydrazines, those bearing electron-withdrawing groups tend to form and hydrolyze more rapidly.[9]
-
Neighboring Groups: Carbonyl compounds with nearby acid/base groups can exhibit accelerated reaction rates.[10][11]
-
Issue: Hydrazone Hydrolysis/Instability
Hydrazone stability is also pH-dependent and influenced by the structure of the reactants.
-
pH: Hydrazones are generally more stable at neutral to slightly basic pH and are susceptible to hydrolysis under acidic conditions.[12][13] The hydrolysis process is acid-catalyzed.[14][15]
-
Structure:
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation?
A1: The optimal pH for uncatalyzed hydrazone formation is typically around 4.5.[1] However, at this acidic pH, compatibility with biological systems can be an issue.[5] For applications at neutral pH (around 7.4), the use of a catalyst is highly recommended to achieve efficient reaction rates.[1][4][5]
Q2: Why is my reaction slow at neutral pH?
A2: Hydrazone formation is inherently slow at neutral pH because the dehydration of the tetrahedral intermediate, which is the rate-limiting step in the pH range of approximately 3 to 7, is acid-catalyzed.[1] To overcome this, you can use a nucleophilic catalyst like aniline or its more efficient derivatives.[3][4][5][6]
Q3: Can the buffer I use affect the reaction?
A3: Yes. While the primary function is pH control, certain buffer components can influence the reaction. For example, high concentrations of phosphate buffer may lead to side reactions like the Cannizzaro disproportionation of aldehydes.[9] It is advisable to screen different buffer systems if you suspect buffer-related issues.
Q4: How can I increase the rate of hydrazone formation without changing the pH?
A4: The most effective way to increase the reaction rate at a constant pH, particularly at neutral pH, is to use a catalyst.[3][4][5][6] Catalysts like 5-methoxyanthranilic acid can increase the reaction rate by over two orders of magnitude compared to the uncatalyzed reaction at pH 7.4.[4][5] Additionally, modifying the structure of your reactants to include features known to accelerate the reaction, such as using an aliphatic aldehyde instead of an aromatic one, can also be effective.[6][10]
Q5: My hydrazone product is not stable. What can I do?
A5: Hydrazone stability is influenced by pH and the structure of the starting materials. To increase stability, ensure the pH of your storage and application buffer is neutral or slightly basic, as hydrazones are more prone to hydrolysis in acidic conditions.[12][13] If possible, consider using an aromatic aldehyde, as these generally form more stable hydrazones compared to aliphatic aldehydes.[12][16]
Data Presentation
Table 1: Effect of pH on Hydrazone Formation and Stability
| pH Range | Effect on Formation Rate | Effect on Stability (Hydrolysis) |
| < 3 | Slow (Protonation of hydrazine)[1] | Less Stable (Acid-catalyzed hydrolysis)[14][15] |
| 4 - 6 | Optimal for uncatalyzed reaction[1] | Moderately Stable |
| 7 - 8 | Slow without catalyst[1] | Generally Stable[13] |
| > 8 | Can be faster for certain hydrazines[9] | Generally Stable |
Table 2: Comparison of Catalysts for Hydrazone Formation at Neutral pH
| Catalyst | Relative Rate Enhancement (Compared to uncatalyzed) | Notes |
| Aniline | Significant | Traditional catalyst, but high concentrations may be needed.[4][5] |
| 5-Methoxyanthranilic Acid | Up to 100-fold | Highly efficient water-soluble catalyst.[4][5] |
| 3,5-Diaminobenzoic Acid | High | Another efficient water-soluble catalyst.[4][5] |
| 2-Aminophenols | Up to 7-fold greater than aniline | A newer class of effective catalysts.[6] |
| 2-(Aminomethyl)benzimidazoles | High | Effective even with challenging aryl ketone substrates.[6] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Hydrazone Formation
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the aldehyde in a suitable organic solvent (e.g., DMF or DMSO).
-
Prepare a 10 mM stock solution of the hydrazine in the same organic solvent.
-
Prepare 100 mM stock solutions of each catalyst to be screened in the same organic solvent.
-
Prepare a 1 M stock of the desired buffer (e.g., phosphate buffer, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, add the appropriate volume of buffer stock to achieve the desired final buffer concentration (e.g., 100 mM).
-
Add the catalyst stock solution to the desired final concentration (e.g., 1 mM).
-
Add the aldehyde stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the hydrazine stock solution to a final concentration of 1 mM.
-
Bring the total volume to the desired amount with deionized water.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by a suitable analytical method such as UV-Vis spectroscopy (if the product has a unique absorbance) or HPLC.
-
For UV-Vis, record the absorbance at the wavelength corresponding to the hydrazone product at regular time intervals.
-
For HPLC, quench aliquots of the reaction mixture at different time points with a suitable quenching agent and analyze the formation of the product peak.
-
-
Data Analysis:
-
Plot the product formation over time for each catalyst.
-
Calculate the initial reaction rates to compare the efficiency of the different catalysts.
-
Protocol 2: Assessing Hydrazone Stability at Different pH Values
-
Sample Preparation:
-
Prepare a stock solution of the purified hydrazone product in a suitable organic solvent.
-
Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7.4, 8).
-
-
Stability Assay:
-
Add a small volume of the hydrazone stock solution to each buffer to a final concentration suitable for detection.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH solution.
-
Analyze the amount of remaining hydrazone using a suitable method like HPLC.
-
-
Data Interpretation:
-
Plot the percentage of remaining hydrazone against time for each pH.
-
Calculate the half-life of the hydrazone at each pH to determine its stability profile.
-
Visualizations
Caption: Experimental workflow for optimizing hydrazone formation conditions.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 9. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 10. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raineslab.com [raineslab.com]
- 16. pubs.acs.org [pubs.acs.org]
storage and handling to prevent N3-PEG8-Hydrazide degradation
This technical support center provides guidance on the proper storage and handling of N3-PEG8-Hydrazide to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term storage, this compound should be stored at -20°C or lower, desiccated, and protected from light.[1][2] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent oxidation and moisture absorption.[2]
Q2: How should I handle the product upon receiving it?
Upon receipt, it is crucial to store the product under the recommended desiccated conditions at -20°C.[2] Before opening the vial for the first time, allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the hydrazide group.
Q3: Can I store this compound in solution?
It is best to prepare solutions fresh for each use.[3] If a stock solution must be prepared, dissolve the compound in an anhydrous solvent such as DMSO or DMF and store it at -20°C under an inert gas. Avoid repeated freeze-thaw cycles.
Q4: What are the main degradation pathways for this compound?
The two primary functional groups susceptible to degradation are the hydrazide and the azide moieties. The hydrazide can undergo hydrolysis, especially in acidic conditions. The azide group can be reduced to an amine in the presence of reducing agents like dithiothreitol (DTT).
Q5: Is this compound soluble in aqueous buffers?
Yes, the PEG spacer enhances water solubility.[3][4] However, for preparing stock solutions, using an organic solvent like DMSO or DMF is recommended for better stability and to avoid introducing water that could lead to hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation to an aldehyde or ketone-containing molecule. | Degradation of the hydrazide group. The hydrazide may have hydrolyzed due to improper storage or handling (e.g., exposure to moisture or acidic conditions). | Ensure the reagent has been stored correctly. Prepare fresh solutions in anhydrous solvents. When performing the conjugation, maintain the pH of the reaction buffer between 6.5 and 7.5 for optimal hydrazone bond formation.[5] |
| Suboptimal reaction pH. The formation of the hydrazone bond is pH-dependent. | Optimize the reaction pH. A slightly acidic to neutral pH (6.5-7.5) is generally recommended for the reaction between a hydrazide and an aldehyde/ketone.[5] | |
| Unexpected side products or loss of azide reactivity. | Reduction of the azide group. The azide group can be reduced to an amine in the presence of thiol-containing reagents like DTT or β-mercaptoethanol.[6][7] | Avoid using thiol-based reducing agents in the same reaction mixture or ensure they are removed before adding the this compound. If a reducing agent is necessary for other components, consider alternative non-thiol reducing agents like TCEP (Tris(2-carboxyethyl)phosphine). |
| Precipitation of the reagent during the experiment. | Poor solubility in the chosen buffer. Although PEG enhances solubility, high concentrations in certain buffers might lead to precipitation. | Prepare a concentrated stock solution in DMSO or DMF and add it to the reaction buffer in a small volume. Ensure the final concentration of the organic solvent does not interfere with your experiment. |
| Inconsistent experimental results. | Improper handling and storage. Repeated freeze-thaw cycles of stock solutions or exposure to light and moisture can lead to gradual degradation of the reagent. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always store the solid reagent and stock solutions protected from light and moisture. |
Stability Data
Table 1: General Stability of Hydrazone Bonds at Different pH Values.
| pH Range | Stability | Notes |
| Acidic (pH < 6) | Labile | Hydrolysis of the hydrazone bond is accelerated. The half-life can range from hours to days depending on the specific hydrazone and the pH.[8][9] |
| Neutral (pH 6.5 - 7.5) | Relatively Stable | Optimal range for the formation and stability of the hydrazone bond in many bioconjugation reactions.[5] |
| Basic (pH > 8) | Stable | The hydrazone bond is generally stable at basic pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening.
-
Under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon), add anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Procedure for Conjugation to an Aldehyde-Containing Protein
-
Prepare the aldehyde-containing protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Prepare a fresh dilution of the this compound stock solution in the reaction buffer.
-
Add the desired molar excess of this compound to the protein solution.
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 2-16 hours). The optimal time and temperature should be determined empirically for each specific application.
-
After incubation, remove the excess, unreacted this compound using a desalting column or dialysis.
-
Analyze the conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 3. nanocs.net [nanocs.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of aryl azides by thiols: implications for the use of photoaffinity reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of N3-PEG8-Hydrazide Conjugates
For researchers, scientists, and drug development professionals working with bioconjugates, the precise characterization of these complex molecules is paramount. The N3-PEG8-Hydrazide linker is a valuable tool in this field, offering a discrete-length polyethylene glycol (PEG) spacer with dual functionality: an azide group for "click chemistry" and a hydrazide group for conjugation to carbonyls. This guide provides a comparative overview of mass spectrometry (MS) analysis for this compound conjugates, alongside alternative analytical techniques, supported by experimental protocols and data interpretation.
Mass Spectrometry: The Gold Standard for Conjugate Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the detailed structural characterization of PEGylated molecules.[1] Its high resolution and sensitivity allow for the confirmation of successful conjugation, determination of molecular weight, and identification of impurities.[2] For this compound conjugates, which are monodisperse, ESI-MS is generally preferred over MALDI-MS due to its amenability to automated workflows.[1]
Optimizing LC-MS Analysis
A common challenge in the MS analysis of PEGylated compounds is the formation of multiple charged ions, which can complicate spectra. A widely adopted strategy to mitigate this is the post-column addition of amines, such as triethylamine (TEA), which act as charge-stripping agents to produce simpler, more easily interpretable mass spectra.[2]
Table 1: Comparison of LC-MS Approaches for this compound Conjugate Analysis
| Parameter | Standard LC-MS | LC-MS with Post-Column Amine Addition |
| Primary Ion Species | Multiple charged ions (e.g., [M+nH]n+) | Predominantly singly or doubly charged ions |
| Spectral Complexity | High, with overlapping isotopic envelopes | Low, with simplified spectra |
| Data Interpretation | Can be challenging, may require deconvolution software | More straightforward, direct mass determination |
| Sensitivity | May be reduced due to charge state distribution | Often improved due to signal consolidation |
Fragmentation Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) is instrumental in confirming the structure of the conjugate and identifying the site of conjugation. Collision-induced dissociation (CID) is a common fragmentation technique. The fragmentation of the PEG chain typically occurs via cleavage of the C-O bonds, resulting in a characteristic loss of ethylene glycol units (44 Da).[3] The fragmentation of the hydrazone linkage is also a key diagnostic feature. In-source fragmentation can also be employed to simplify the analysis by partially cleaving the PEG chain prior to MS analysis.[4]
Table 2: Expected MS/MS Fragmentation Profile of a Hypothetical this compound Conjugate of a Small Molecule (Drug X)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
| [M+H]+ | [M+H - 44]+ | 44 | Loss of one ethylene glycol unit |
| [M+H]+ | [M+H - 88]+ | 88 | Loss of two ethylene glycol units |
| [M+H]+ | [Drug X + H]+ | Varies | Cleavage of the hydrazone linker |
| [M+H]+ | [this compound + H]+ | Varies | Cleavage of the bond between Drug X and the linker |
| [M+H]+ | [Fragment of Drug X]+ | Varies | Fragmentation of the conjugated molecule |
Alternative Analytical Techniques for Complementary Characterization
While mass spectrometry is a powerful tool, a multi-faceted analytical approach provides a more comprehensive characterization of this compound conjugates.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. For PEGylated molecules, CE can resolve species with different numbers of PEG units attached.[5] This technique is particularly useful for assessing the purity of the conjugate and detecting any unreacted starting materials. Sodium dodecyl sulfate-capillary gel electrophoresis (SDS-CGE) is a variant that can differentiate PEG-protein conjugates with small differences in molecular size.[6]
2D Liquid Chromatography with Charged Aerosol Detection (2D-LC-CAD)
Two-dimensional liquid chromatography offers enhanced separation by using two different column chemistries. When coupled with a charged aerosol detector, which provides a near-uniform response to non-volatile analytes, this technique is excellent for quantifying both the PEGylated conjugate and any residual PEGylation reagent, which may lack a UV chromophore.[7]
Table 3: Performance Comparison of Analytical Techniques for this compound Conjugates
| Technique | Principle | Key Advantages | Key Limitations |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio | High sensitivity and specificity, provides molecular weight and structural information.[2] | Can produce complex spectra, may require specialized techniques for data simplification. |
| Capillary Electrophoresis | Separation by electrophoretic mobility | High resolution for different PEGylated species, requires small sample volumes.[5] | Less informative for structural elucidation compared to MS. |
| 2D-LC-CAD | Orthogonal separation with near-universal detection | Excellent for quantification of both conjugate and free PEG, high resolving power.[7] | Does not provide direct molecular weight or structural information. |
Experimental Protocols
General LC-MS Protocol for this compound Conjugates
-
Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 100-2000 m/z.
-
-
Post-Column Amine Addition (Optional):
-
Introduce a solution of 0.1% triethylamine in 50:50 acetonitrile:water into the LC flow post-column via a T-junction at a flow rate of 10-20 µL/min.
-
Capillary Electrophoresis Protocol for Purity Assessment
-
Electrolyte Preparation: Prepare a running buffer of 100 mM sodium phosphate at pH 2.5.
-
Capillary Conditioning: Flush the capillary with 0.1 M NaOH, followed by water, and then the running buffer.
-
Sample Preparation: Dissolve the conjugate in the running buffer to a concentration of 0.5 mg/mL.
-
Electrophoresis Conditions:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection for 5 seconds.
-
Detection: UV absorbance at 214 nm.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and analysis of a bioconjugate using an this compound linker, as well as a simplified representation of the mass spectrometry analysis process.
Caption: Workflow for synthesis and analysis of this compound conjugates.
Caption: Tandem mass spectrometry (MS/MS) workflow for structural analysis.
References
- 1. enovatia.com [enovatia.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Characterization of N3-PEG8-Hydrazide Labeled Proteins by HPLC
For researchers, scientists, and drug development professionals, the precise characterization of labeled proteins is paramount for ensuring the efficacy and safety of bioconjugates. This guide provides a comprehensive comparison of N3-PEG8-Hydrazide for protein labeling and its subsequent analysis by High-Performance Liquid Chromatography (HPLC). We will explore alternative labeling strategies and present supporting experimental data to offer a clear and objective overview.
Introduction to this compound Labeling
This compound is a bifunctional labeling reagent that contains a hydrazide group and an azide group, connected by an 8-unit polyethylene glycol (PEG) spacer. The hydrazide moiety allows for the covalent attachment to carbonyl groups (aldehydes or ketones) on a target protein. These carbonyl groups can be introduced into glycoproteins through the oxidation of their carbohydrate moieties. The terminal azide group provides a handle for subsequent "click chemistry" reactions, enabling the attachment of a wide range of reporter molecules or other functional groups. The PEG spacer enhances the solubility and reduces the immunogenicity of the labeled protein.
Comparison of Protein Labeling Chemistries
The choice of labeling chemistry is critical and depends on the available functional groups on the protein of interest and the desired outcome of the experiment. Here, we compare hydrazide-based labeling with a common alternative: N-hydroxysuccinimide (NHS)-ester based labeling.
| Feature | This compound (Carbonyl-reactive) | NHS-ester-PEG (Amine-reactive) |
| Target Functional Group | Aldehydes and ketones (typically on oxidized carbohydrates of glycoproteins) | Primary amines (lysine residues and N-terminus) |
| Specificity | Site-specific to glycosylation sites (if periodate oxidation is used) | Less specific, targets multiple lysine residues |
| Reaction pH | pH 5.0-6.0 | pH 7.0-8.5 |
| Potential Impact on Protein | Labeling is directed away from the protein backbone, often preserving protein function. | Can potentially disrupt protein structure and function if lysine residues are in active or binding sites. |
| Versatility | Primarily for glycoproteins or proteins with engineered carbonyl groups. | Applicable to most proteins due to the abundance of lysine residues. |
HPLC Characterization of Labeled Proteins: A Comparative Analysis
HPLC is a cornerstone technique for the analysis of labeled proteins, allowing for the assessment of labeling efficiency, purity, and stability. The two primary modes of HPLC used for this purpose are Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The addition of a PEG chain, like in this compound, significantly alters the hydrophobic character of a protein.
Expected Outcome with this compound:
-
Increased Retention Time: The PEG chain increases the hydrophobicity of the protein, leading to a longer retention time on the RP-HPLC column compared to the unlabeled protein.
-
Peak Broadening: PEGylation often results in a heterogeneous mixture of labeled species (e.g., varying degrees of PEGylation), which can lead to broader peaks.
-
Resolution of Isoforms: RP-HPLC can often resolve proteins with different numbers of attached PEG chains (mono-, di-, multi-PEGylated species).
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius (size in solution).
Expected Outcome with this compound:
-
Decreased Retention Time: The addition of the PEG chain increases the hydrodynamic radius of the protein, causing it to elute earlier from the SEC column.
-
Assessment of Aggregation: SEC-HPLC is an excellent method for detecting and quantifying aggregates that may have formed during the labeling process.
Quantitative Data Summary
The following tables present illustrative data comparing the HPLC analysis of a model glycoprotein (e.g., Horseradish Peroxidase, HRP) labeled with this compound versus an amine-reactive PEG label.
Table 1: RP-HPLC Analysis of Labeled HRP
| Analyte | Retention Time (min) | Peak Area (%) | Labeling Efficiency (%) |
| Unlabeled HRP | 15.2 | 5 | - |
| HRP-N3-PEG8-Hydrazide | 18.5 (major peak) | 90 | ~95 |
| HRP-NHS-ester-PEG | 17.8 (broad peak) | 85 | ~90 |
| Free Label | 5.1 | 5 | - |
Note: This data is illustrative and will vary depending on the protein, PEG reagent, and HPLC conditions.
Table 2: SEC-HPLC Analysis of Labeled HRP
| Analyte | Retention Time (min) | Peak Area (%) | Aggregate Content (%) |
| Unlabeled HRP Monomer | 12.3 | 98 | 2 |
| HRP-N3-PEG8-Hydrazide Monomer | 10.8 | 95 | 5 |
| HRP-NHS-ester-PEG Monomer | 11.1 | 92 | 8 |
Note: This data is illustrative and will vary depending on the protein, PEG reagent, and HPLC conditions.
Experimental Protocols
Protocol 1: Labeling of a Glycoprotein with this compound
This protocol is designed for the labeling of carbohydrate groups on a glycoprotein.
1. Oxidation of Glycoprotein: a. Dissolve the glycoprotein to be labeled in 100 mM sodium acetate, pH 5.5, at a concentration of 5 mg/mL. b. Immediately before use, prepare a 20 mM solution of sodium meta-periodate (NaIO4) in the same buffer. c. Add the NaIO4 solution to the glycoprotein solution to a final concentration of 10 mM. d. Incubate in the dark at room temperature for 30 minutes. e. Remove excess periodate using a desalting column equilibrated with 100 mM sodium acetate, pH 5.5.
2. Hydrazide Labeling: a. Prepare a 50 mM solution of this compound in DMSO. b. Add the this compound solution to the oxidized glycoprotein solution at a 10-fold molar excess. c. Incubate for 2 hours at room temperature.
3. Purification of Labeled Protein: a. Remove unreacted this compound by size-exclusion chromatography or dialysis.
Protocol 2: HPLC Analysis of Labeled Protein
Reversed-Phase HPLC (RP-HPLC):
-
Column: C4 or C18 reversed-phase column (e.g., Jupiter 300 C4, 5 µm, 150 x 4.6 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 20-80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 45°C.
Size-Exclusion HPLC (SEC-HPLC):
-
Column: SEC column suitable for protein separation (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
Visualizing the Workflow
Caption: Experimental workflow for labeling and HPLC analysis.
Signaling Pathway and Logical Relationships
The azide group on the this compound labeled protein allows for its use in bioorthogonal "click" chemistry reactions. This is particularly useful for attaching reporter molecules for visualization or other functional moieties for downstream applications.
Caption: Bioorthogonal ligation of the labeled protein.
Conclusion
This compound offers a powerful method for the site-specific labeling of glycoproteins, with the resulting PEGylated protein being amenable to thorough characterization by both RP-HPLC and SEC-HPLC. The choice between this compound and other labeling reagents will ultimately depend on the specific protein, the desired site of labeling, and the downstream application. By understanding the principles of different labeling chemistries and their impact on HPLC analysis, researchers can make informed decisions to achieve their experimental goals.
A Comparative Guide to Confirming N3-PEG8-Hydrazide Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the conjugation efficiency of N3-PEG8-Hydrazide. It offers an objective analysis of various analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific applications in bioconjugation and drug development.
This compound is a heterobifunctional linker containing an azide (N3) group for click chemistry and a hydrazide group for conjugation to aldehydes and ketones. Confirming the efficiency of the initial hydrazone bond formation is a critical step before proceeding with subsequent "click" reactions. This guide focuses on the confirmation of the hydrazone ligation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different analytical methods used to assess this compound conjugation efficiency.
Table 1: Comparison of Analytical Techniques for Conjugation Efficiency Determination
| Feature | 1H NMR Spectroscopy | Mass Spectrometry (ESI/MALDI-TOF) | RP-HPLC | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Principle | Quantifies proton signals specific to the PEG linker and the target molecule. | Measures the mass-to-charge ratio of the conjugate to confirm mass shift. | Separates conjugate from reactants based on hydrophobicity. | Measures the change in absorbance upon formation of the hydrazone bond. | Measures the fluorescence of a labeled component. |
| Primary Output | Degree of conjugation (molar ratio). | Mass confirmation of conjugate, purity assessment. | Purity of conjugate, quantification of reactants and products. | Reaction kinetics, qualitative confirmation. | Quantification of conjugation, reaction kinetics. |
| Sensitivity | Moderate (μg-mg range)[1] | High (ng-μg range) | High (ng-μg range) | Low to moderate (μg-mg range) | Very High (pg-ng range) |
| Quantitative Accuracy | High | High | High | Moderate (can be affected by overlapping spectra) | High (with appropriate standards) |
| Sample Preparation | Simple (dissolution in deuterated solvent). | Can be complex (desalting, matrix selection). | Simple (dissolution in mobile phase). | Simple (dilution in a suitable buffer). | Can involve pre-conjugation labeling. |
| Throughput | Low to moderate. | Moderate to high. | High. | High. | High. |
| Instrumentation Cost | High | High | Moderate | Low | Moderate |
Table 2: Comparison of Linker Chemistries
| Linker Chemistry | Reactive Group | Target Functional Group | Bond Formed | Bond Stability | Key Advantages | Key Disadvantages |
| Hydrazone Ligation | Hydrazide | Aldehyde, Ketone | Hydrazone | pH-sensitive (labile at acidic pH)[2] | Specific for carbonyls, reversible under acidic conditions. | Less stable than amide or thioether bonds, especially at low pH.[3] |
| Amide Ligation | NHS Ester | Primary Amine | Amide | Very Stable | High stability, well-established chemistry.[4] | Can react with multiple lysine residues, leading to heterogeneity. |
| Thiol-Maleimide | Maleimide | Thiol (Cysteine) | Thioether | Stable | Site-specific conjugation to cysteine residues. | Potential for maleimide hydrolysis and thiol exchange.[5] |
| Click Chemistry (SPAAC) | Azide | Strained Alkyne (e.g., DBCO) | Triazole | Very Stable | Bioorthogonal, high efficiency, stable bond.[6] | Requires incorporation of a strained alkyne. |
Key Experimental Protocols
Hydrazone Ligation of this compound to an Aldehyde-Containing Molecule
This protocol describes the fundamental reaction for which the subsequent analytical methods are used for confirmation.
Materials:
-
This compound
-
Aldehyde or ketone-containing molecule (e.g., a protein with oxidized glycans)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or acetate buffer, pH 4.5-5.5 for potentially faster reaction.[7]
-
Aniline (optional, as a catalyst)[8]
-
Dimethyl sulfoxide (DMSO) if starting materials have low aqueous solubility.
Procedure:
-
Dissolve the aldehyde/ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the reaction buffer (or DMSO for a stock solution) to a concentration that allows for a 10-50 fold molar excess over the target molecule.
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
Add the this compound solution to the solution of the target molecule.
-
If used, add aniline to a final concentration of 10-100 mM.[8]
-
Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by one of the analytical methods described below.
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess this compound and other small molecules.
Confirmation of Conjugation by ¹H NMR Spectroscopy
Principle: The degree of conjugation can be determined by comparing the integral of a characteristic proton signal from the PEG linker to a signal from the target molecule.
Protocol:
-
Lyophilize the purified conjugate to remove buffer salts.
-
Dissolve a known amount of the conjugate (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Identify a well-resolved proton signal unique to the PEG backbone (e.g., the ethylene glycol protons around 3.6 ppm) and a well-resolved signal unique to the target molecule.
-
Integrate both peaks.
-
Calculate the degree of conjugation by comparing the ratio of the integrals, taking into account the number of protons each signal represents.
Confirmation of Conjugation by Mass Spectrometry
Principle: Successful conjugation will result in a predictable mass increase in the target molecule, which can be detected by ESI-MS or MALDI-TOF MS.
Protocol:
-
Prepare the purified conjugate sample for MS analysis. This may involve desalting using a C4 or C18 ZipTip for ESI-MS or co-crystallization with a suitable matrix (e.g., sinapinic acid) for MALDI-TOF.[9]
-
Acquire the mass spectrum of the unconjugated target molecule and the purified conjugate.
-
Compare the spectra. A mass shift corresponding to the mass of the this compound linker indicates successful conjugation.
-
The presence of multiple peaks with incremental mass additions can indicate the degree of PEGylation if the target molecule has multiple conjugation sites.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: The conjugate, unreacted target molecule, and excess linker will have different retention times on a reverse-phase column, allowing for their separation and quantification.
Protocol:
-
Equilibrate a C18 or C8 RP-HPLC column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid).[10][11]
-
Inject a known amount of the reaction mixture or purified conjugate onto the column.
-
Monitor the elution profile using a UV detector at a wavelength where the target molecule or conjugate absorbs (e.g., 280 nm for proteins).
-
The peak corresponding to the conjugate will typically elute at a different retention time than the unreacted target molecule.
-
Calculate the conjugation efficiency by integrating the peak areas of the conjugate and the unreacted target molecule.
Monitoring by UV-Vis Spectroscopy
Principle: The formation of the hydrazone bond can lead to a change in the UV-Vis spectrum, often resulting in a new absorbance peak at a longer wavelength.[12]
Protocol:
-
Record the UV-Vis spectrum of the this compound and the aldehyde/ketone-containing molecule separately in the reaction buffer.
-
Mix the reactants in a quartz cuvette and record the spectrum at various time points.
-
Monitor the appearance of a new absorbance peak, which indicates the formation of the hydrazone bond.
-
The kinetics of the reaction can be followed by monitoring the increase in absorbance at the new λmax over time.[12]
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in confirming this compound conjugation.
References
- 1. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. seoho.biz:5000 [seoho.biz:5000]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Head-to-Head Comparison: N3-PEG8-Hydrazide vs. NHS-ester PEG for Protein Conjugation
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in the development of protein therapeutics, antibody-drug conjugates (ADCs), and other advanced bioconjugates. The choice of linker chemistry dictates not only the efficiency of the conjugation reaction but also the stability and ultimate performance of the final product. This guide provides an in-depth, objective comparison of two popular PEGylation reagents: N3-PEG8-Hydrazide and NHS-ester PEG, supported by experimental data and detailed protocols.
This comparison will delve into the distinct chemistries of these two linkers, outlining their respective reaction partners, bond stabilities, and optimal conditions. We will explore the site-specific potential of hydrazide chemistry and the broad utility of NHS-ester reactions, providing a framework for selecting the most appropriate tool for your protein modification needs.
At a Glance: Key Differences
| Feature | This compound | NHS-ester PEG |
| Reactive Group(s) | Hydrazide (-NH-NH2), Azide (-N3) | N-Hydroxysuccinimide ester |
| Primary Target on Protein | Aldehydes/Ketones (native or engineered), Carboxylic acids (with EDC) | Primary amines (Lysine residues, N-terminus) |
| Resulting Linkage | Hydrazone (reversible under acidic conditions), Diacylhydrazide (stable), Triazole (via click chemistry) | Amide (highly stable) |
| Reaction pH | Hydrazone formation: pH 5.0-7.0; EDC coupling: pH 4.5-6.0 | pH 7.0-9.0 |
| Key Advantages | Site-specific conjugation to glycans or engineered carbonyls; Orthogonal azide handle for further modification. | High reactivity with abundant amine groups; Forms highly stable bonds. |
| Key Considerations | Requires presence of carbonyls or carboxyls; Hydrazone bond is less stable than amide bond. | Can lead to heterogeneous products due to multiple lysine residues; NHS esters are moisture sensitive. |
Mechanism of Action and Reaction Specificity
NHS-ester PEG: Targeting Primary Amines
NHS-ester PEG reagents are widely used for their ability to efficiently react with primary amino groups (-NH2) found on the side chains of lysine residues and at the N-terminus of proteins.[1][2][3][4][5] This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable and irreversible amide bond.[3][6] The reaction is typically carried out in a pH range of 7-9.[2][6][7]
Below is a diagram illustrating the general workflow for NHS-ester PEG conjugation.
A significant consideration for NHS-ester chemistry is the potential for heterogeneity in the final product. Since most proteins contain multiple lysine residues, the reaction can result in a mixture of protein molecules with varying numbers of PEG chains attached at different locations.[8]
This compound: A Dual-Functionality Reagent
This compound offers two distinct reactive functionalities on a single molecule: a hydrazide group and an azide group. This allows for two independent conjugation strategies.
1. Hydrazide-Mediated Conjugation:
The hydrazide group is reactive towards carbonyl groups (aldehydes and ketones) and carboxylic acids.[4][9][10]
-
Reaction with Aldehydes and Ketones: Hydrazides react with aldehydes and ketones to form a hydrazone linkage.[9] This reaction is most efficient at a slightly acidic pH of 5 to 7.[9] A key application of this chemistry is the site-specific PEGylation of glycoproteins. The carbohydrate moieties of glycoproteins can be gently oxidized with sodium periodate to generate aldehyde groups, which then serve as specific targets for the hydrazide-PEG.[6][11][12] This approach allows for conjugation away from the protein's active site, which is often a concern with amine-based conjugation.[6] The resulting hydrazone bond is notably less stable than an amide bond and can be reversible under acidic conditions, a feature that can be exploited for controlled drug release applications.[2][13] Aniline can be used as a catalyst to improve the efficiency of hydrazone bond formation.[12]
-
Reaction with Carboxylic Acids: In the presence of a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the hydrazide group can react with carboxylic acid groups (aspartic acid, glutamic acid, C-terminus) on a protein to form a stable diacylhydrazide bond.[9] This reaction is typically performed at an acidic pH of 4.5-6.0.[14]
2. Azide-Mediated "Click Chemistry":
The azide group (-N3) on this compound provides an orthogonal handle for "click chemistry" reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[7][12] This allows for a two-step conjugation strategy where the protein is first modified via the hydrazide group, and then a second molecule containing an alkyne group can be "clicked" onto the PEG chain. This is particularly useful for creating complex bioconjugates.[7]
The following diagram illustrates the different conjugation pathways available with this compound.
Stability of the Conjugate
The stability of the linkage between the PEG polymer and the protein is a critical factor for in vivo applications.
-
Amide Bond (from NHS-ester PEG): The amide bond is exceptionally stable under a wide range of physiological conditions and is not susceptible to cleavage.[15][16]
-
Hydrazone Bond (from this compound): The hydrazone bond is significantly less stable than the amide bond, particularly in acidic environments where it can undergo hydrolysis.[2][13] This pH-dependent stability can be a desirable feature for applications requiring drug release in the acidic microenvironment of tumors or within endosomes.[2][17] The stability of the hydrazone linkage can be influenced by the structure of the aldehyde or ketone it is formed from, with aromatic aldehydes generally forming more stable hydrazones than aliphatic ones.[17] For applications requiring a more permanent linkage, the hydrazone bond can be reduced to a stable secondary amine bond using a reducing agent like sodium cyanoborohydride.
-
Diacylhydrazide Bond (from this compound): The diacylhydrazide bond formed via EDC coupling is considered stable.
Quantitative Data Summary
| Parameter | NHS-ester PEG | This compound (to Carbonyls) | This compound (to Carboxyls) |
| Typical Molar Excess of PEG Reagent | 20-fold or higher over protein | 50-fold or higher over oxidized protein | 50-fold or higher over protein |
| Typical Reaction Time | 30-60 minutes at room temperature, or 2 hours on ice | 2 hours to overnight at room temperature | 2 hours to overnight at room temperature |
| Reported Yields | Can achieve high yields, but often results in a mixture of PEGylated species. Mono-PEGylated products can be obtained with yields up to 75% under optimized conditions.[11] | Coupling efficiencies of over 90% have been reported for the immobilization of oxidized glycoproteins to hydrazide resins.[12] | Efficiency is dependent on EDC activation and can be influenced by buffer composition and pH. |
| Typical Protein Concentration | 1-10 mg/mL | 1-5 mg/mL | 1-10 mg/mL |
Experimental Protocols
Protocol 1: Protein Conjugation with NHS-ester PEG
This protocol is a general guideline for the conjugation of an NHS-ester PEG to a protein containing primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester PEG
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Equilibrate the NHS-ester PEG vial to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of NHS-ester PEG in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the NHS-ester PEG stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Remove unreacted PEG reagent and byproducts by dialysis against PBS or by size-exclusion chromatography.
-
Characterize the PEGylated protein using SDS-PAGE and other analytical methods to determine the degree of PEGylation.
Protocol 2: Site-Specific Protein Conjugation with this compound to Glycoproteins
This protocol outlines the site-specific conjugation of this compound to a glycoprotein via its carbohydrate moieties.
Materials:
-
Glycoprotein solution (1-5 mg/mL in 0.1 M Sodium Acetate, pH 5.5)
-
Sodium periodate (NaIO4)
-
This compound
-
Anhydrous DMSO
-
Aniline (optional, as a catalyst)
-
Purification system
Procedure:
-
Oxidation of Glycoprotein: a. Prepare a fresh 20 mM solution of sodium periodate in 0.1 M sodium acetate buffer, pH 5.5. b. Add an equal volume of the periodate solution to the glycoprotein solution. c. Incubate for 20-30 minutes at 4°C in the dark. d. Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at 4°C. e. Remove excess periodate and glycerol by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.
-
Conjugation Reaction: a. Prepare a 50 mM stock solution of this compound in anhydrous DMSO. b. Add a 50-fold molar excess of the this compound stock solution to the oxidized glycoprotein solution. c. If using a catalyst, add aniline to a final concentration of 10 mM. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purification: a. Remove unreacted PEG reagent by dialysis or size-exclusion chromatography. b. Characterize the PEGylated glycoprotein to confirm conjugation.
Protocol 3: Protein Conjugation with this compound to Carboxyl Groups
This protocol describes the conjugation of this compound to a protein's carboxylic acid groups using EDC.
Materials:
-
Protein solution (1-10 mg/mL in MES buffer, pH 4.5-6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M hydroxylamine, pH 8.5)
-
Purification system
Procedure:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Add a 50-fold molar excess of the this compound stock solution to the protein solution.
-
Immediately before use, prepare a 100 mM stock solution of EDC in MES buffer.
-
(Optional) Add NHS or Sulfo-NHS to the reaction mixture to a final concentration of 5 mM.
-
Add the EDC stock solution to the protein/hydrazide mixture to a final concentration of 10 mM.
-
Incubate the reaction for 2 hours at room temperature.
-
Quench the reaction by adding the quenching buffer.
-
Purify the PEGylated protein using dialysis or size-exclusion chromatography.
-
Characterize the final product.
Conclusion: Making the Right Choice
The selection between this compound and NHS-ester PEG is contingent on the specific goals of the protein modification.
Choose NHS-ester PEG when:
-
The primary goal is to achieve a stable, long-circulating bioconjugate.
-
The protein has available lysine residues that are not critical for its function.
-
A heterogeneous mixture of PEGylated species is acceptable or can be purified.
Choose this compound when:
-
Site-specific conjugation is desired, particularly for glycoproteins, to preserve the protein's active site.
-
A pH-sensitive, cleavable linkage is required for controlled drug release.
-
An orthogonal azide handle is needed for subsequent "click" chemistry modifications to create multifunctional bioconjugates.
-
Targeting carboxylic acid groups is a preferred strategy over primary amines.
By carefully considering the target protein, the desired properties of the final conjugate, and the specific advantages and limitations of each chemistry, researchers can make an informed decision to optimize their protein PEGylation strategy for successful outcomes in research and therapeutic development.
References
- 1. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol: Aminooxy Labeling of Glycoproteins - Biotium [biotium.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Orthogonal, dual protein labelling by tandem cycloaddition of strained alkenes and alkynes to ortho-quinones and azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. precisepeg.com [precisepeg.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 14. steinbrenner.de [steinbrenner.de]
- 15. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for N3-PEG8-Hydrazide in Bioconjugation
For researchers, scientists, and professionals in drug development, the choice of a chemical linker is critical for the successful synthesis of bioconjugates. N3-PEG8-Hydrazide is a popular bifunctional linker, featuring an azide for "click chemistry," a hydrazide for conjugation to carbonyls, and a polyethylene glycol (PEG) spacer. However, a range of alternatives exists, offering improvements in stability, reaction kinetics, and biocompatibility. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the most suitable linker for your specific application.
Alternatives to the Hydrazide Moiety: The Oxime Advantage
The hydrazide group of this compound reacts with aldehydes and ketones to form a hydrazone bond. A prominent alternative is the use of an aminooxy group, which forms a more stable oxime linkage.
Performance Comparison: Hydrazone vs. Oxime Ligation
Experimental data consistently demonstrates the superior stability of oxime bonds compared to hydrazone bonds, particularly in aqueous environments where hydrolysis can be a concern. Oxime formation can also be significantly faster than hydrazone formation, especially in the absence of catalysts.[1][2] The rate constant for oxime hydrolysis is nearly 1000-fold lower than that for hydrazones.[3]
| Parameter | Hydrazone Ligation | Oxime Ligation | Reference |
| Relative Formation Rate | Slower | Up to 6-fold faster (uncatalyzed) | [1][2] |
| Bond Stability (Hydrolysis) | Less stable | Significantly more stable | [3][4] |
| Equilibrium Constant (Keq) | 10^4 - 10^6 M^-1 | >10^8 M^-1 | [5][6] |
| Optimal pH for Formation | 5.0 - 6.0 | 6.5 - 7.5 | [7] |
Alternatives to the Azide Moiety: Accelerating Bioconjugation with Advanced Click Chemistry
The azide group is a versatile handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. However, for applications requiring extremely fast kinetics or avoiding copper catalysts, other bioorthogonal reactions are available.
Performance Comparison: Azide-Alkyne Cycloaddition vs. Tetrazine Ligation
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) offers exceptionally fast reaction rates, surpassing those of both CuAAC and SPAAC.[8][9] This is particularly advantageous for in vivo applications where low concentrations of reactants are common.
| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | 10² - 10³ | Requires copper catalyst, which can be cytotoxic. |
| SPAAC | 10⁻¹ - 10¹ | Copper-free but generally slower than CuAAC.[8] |
| Tetrazine-TCO Ligation | 10³ - 10⁶ | Extremely fast, copper-free, bioorthogonal.[8][9] |
Alternatives to the PEG8 Spacer: Enhancing Biocompatibility and In Vivo Performance
While the PEG8 spacer in this compound improves solubility and provides a flexible linker, concerns about the potential immunogenicity of PEG have led to the development of alternatives.[10]
Performance Comparison: PEG vs. Polysarcosine (pSar)
Polysarcosine (pSar) is a promising alternative to PEG, demonstrating comparable or even superior in vivo performance. Studies have shown that pSar-conjugated proteins can have longer circulation half-lives, greater accumulation in tumor sites, and, importantly, elicit a weaker immune response compared to their PEGylated counterparts.[11][12]
| Feature | PEG | Polysarcosine (pSar) | Reference |
| Immunogenicity | Can elicit anti-PEG antibodies.[10] | Considered less immunogenic.[10][12] | |
| In Vivo Half-Life | Well-established for extending half-life. | Comparable to PEG.[11] | |
| Tumor Accumulation | Effective for passive targeting. | Can show enhanced tumor accumulation.[11][12] | |
| Biocompatibility | Generally good, but concerns about immunogenicity exist. | Excellent biocompatibility and biodegradability.[10][12] |
The length of the PEG chain itself is also a critical parameter, with studies showing that longer PEG chains can prolong blood circulation time and increase tumor accumulation in vivo, while shorter chains may facilitate faster cellular uptake in vitro.[13][14]
Experimental Protocols
Detailed methodologies for key bioconjugation reactions are provided below. These protocols serve as a starting point and may require optimization for specific biomolecules and linkers.
Protocol 1: Aminooxy-PEG Bioconjugation to an Aldehyde-Containing Protein
This protocol describes the conjugation of an aminooxy-functionalized PEG linker to a protein that has been modified to contain aldehyde groups.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Aminooxy-PEG linker
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare Linker Stock Solution: Dissolve the Aminooxy-PEG linker in anhydrous DMSO to a concentration of 10-50 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the Aminooxy-PEG linker stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column or dialysis against a suitable storage buffer.
-
Characterization: Analyze the resulting conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling and confirm the conjugation.
Protocol 2: Tetrazine-TCO Ligation for Antibody Labeling
This protocol outlines the rapid and specific labeling of a TCO-modified antibody with a tetrazine-functionalized payload (e.g., a fluorescent dye).
Materials:
-
TCO-modified antibody in PBS, pH 7.4
-
Tetrazine-payload conjugate
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Prepare Antibody Solution: Adjust the concentration of the TCO-modified antibody to 1-5 mg/mL in PBS.
-
Prepare Tetrazine-Payload Stock Solution: Dissolve the tetrazine-payload in anhydrous DMSO to a concentration of 1-10 mM.
-
Ligation Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine-payload stock solution to the antibody solution.
-
Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.
-
Purification: Purify the antibody-payload conjugate from unreacted payload using an SEC column.
-
Characterization: Confirm conjugation and determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and mass spectrometry.
Protocol 3: General N-hydroxysuccinimide (NHS) Ester Labeling of Amino Groups
This protocol describes a common method for introducing a functional group (e.g., an azide or alkyne) to a protein via its lysine residues.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
NHS ester of the desired functional group (e.g., Azide-PEG-NHS ester)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purification: Remove excess reagents by a desalting column or dialysis.
-
Characterization: Confirm modification using appropriate analytical techniques.
Visualizations
Bioconjugation Workflow for Antibody-Drug Conjugate (ADC) Production
Caption: A generalized workflow for the production of an antibody-drug conjugate (ADC).
Mechanism of Action for a Targeted Bioconjugate
Caption: The mechanism of action for a targeted bioconjugate, such as an ADC.
References
- 1. Influence of ions to modulate hydrazone and oxime reaction kinetics to obtain dynamically cross-linked hyaluronic acid hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bot Detection [iris-biotech.de]
- 10. nacalai.co.jp [nacalai.co.jp]
- 11. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. the-impact-of-peg-chain-length-on-the-in-vivo-tumor-accumulation-of-self-assembled-amphiphilic-drug-peg-polymeric-micelles - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to Click Chemistry and Hydrazone Ligation for Bioconjugation
For researchers and professionals in drug development and chemical biology, the ability to selectively and efficiently join molecular fragments is paramount. Bioconjugation techniques are the cornerstone of creating complex molecules such as antibody-drug conjugates (ADCs), targeted imaging agents, and hydrogels. Among the most powerful tools in the bioconjugation toolbox are click chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted variant (SPAAC), and hydrazone ligation. This guide provides an objective comparison of their efficiency, supported by experimental data, to aid in the selection of the optimal ligation strategy.
Core Principles: A Tale of Two Chemistries
Click Chemistry (Azide-Alkyne Cycloaddition): Popularized by the 2022 Nobel Prize in Chemistry, this class of reactions is defined by its high efficiency, selectivity, and the formation of a stable, inert triazole linkage.[1][2] The most common variant, CuAAC, involves the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[3][4] To circumvent the cellular toxicity associated with the copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which utilizes a strained cyclooctyne that reacts spontaneously with an azide.[2][5]
Hydrazone Ligation: This reaction forms a hydrazone bond through the condensation of a hydrazine (or a hydrazide) with an aldehyde or ketone.[6] The reaction is highly chemoselective, as aldehydes and ketones are relatively rare in native biological systems.[7] A key feature of hydrazone ligation is its reversibility, particularly under acidic conditions, which can be exploited for applications like drug delivery where release of a payload in the acidic environment of endosomes or lysosomes is desired.[6]
Quantitative Comparison of Ligation Efficiency
The choice between click chemistry and hydrazone ligation often hinges on a trade-off between reaction speed, stability of the resulting conjugate, and the specific biological context. The following table summarizes key quantitative performance metrics for these reactions.
| Parameter | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) | Hydrazone Ligation (Uncatalyzed) | Hydrazone Ligation (Aniline-Catalyzed) |
| Second-Order Rate Constant (k) | High (typically 10² - 10⁴ M⁻¹s⁻¹) | Moderate to High (10⁻³ - 1 M⁻¹s⁻¹)[8] | Low at neutral pH (≤ 0.01 M⁻¹s⁻¹)[6] | High (10¹ - 10³ M⁻¹s⁻¹)[9][10] |
| Optimal pH | Broad range (typically 4 - 11) | Physiological (typically ~7.4) | Acidic (~4.5)[6] | Neutral (~7.0)[9] |
| Linkage Stability | Very High (stable triazole ring)[11][12] | Very High (stable triazole ring)[8] | Reversible (hydrolyzes at low pH)[6] | Reversible (hydrolyzes at low pH)[6] |
| Biocompatibility | Limited in vivo due to Cu(I) toxicity[13][14] | High (metal-free)[2][5] | High[15] | Moderate (aniline can be toxic at high concentrations) |
| Key Requirement | Copper(I) catalyst, ligands | Strained alkyne | Aldehyde/ketone and hydrazine functional groups | Aldehyde/ketone, hydrazine, and aniline catalyst |
Reaction Mechanisms and Selection Workflow
To visualize the chemical transformations and aid in the decision-making process, the following diagrams illustrate the reaction pathways and a logical workflow for selecting the appropriate ligation chemistry.
Caption: Reaction schemes for CuAAC and Hydrazone Ligation.
Caption: Decision workflow for selecting a ligation chemistry.
Detailed Experimental Protocols
The following are representative protocols for performing CuAAC and aniline-catalyzed hydrazone ligation for bioconjugation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
Alkyne-fluorescent dye (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water)
-
Sodium ascorbate (e.g., 100 mM stock in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution (1 mg/mL) with PBS to a final volume of 180 µL.
-
Prepare the catalyst premix: In a separate tube, mix 4 µL of 50 mM CuSO₄ and 4 µL of 50 mM THPTA. Let it stand for 2 minutes.
-
Add 2 µL of the 10 mM alkyne-fluorescent dye stock solution to the protein solution. Mix gently.
-
Add the 8 µL of the CuSO₄/THPTA premix to the protein-alkyne mixture.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate. The final concentrations should be approximately 50 µM protein, 200 µM alkyne, 1 mM CuSO₄/THPTA, and 5 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the resulting conjugate using size exclusion chromatography or dialysis to remove excess reagents and catalyst.
-
Characterize the conjugate using UV-Vis spectroscopy and SDS-PAGE.
Protocol 2: Aniline-Catalyzed Hydrazone Ligation
This protocol details the labeling of an aldehyde-containing peptide with a hydrazide-modified biotin probe.
Materials:
-
Aldehyde-containing peptide (e.g., 1 mM stock in water)
-
Hydrazide-biotin (e.g., 10 mM stock in water)
-
Aniline (e.g., 1 M stock in DMSO)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
In a microcentrifuge tube, combine 50 µL of the 1 mM aldehyde-peptide stock with 350 µL of 0.1 M sodium phosphate buffer (pH 7.0).
-
Add 10 µL of the 10 mM hydrazide-biotin stock solution. The final concentration of both reactants will be 100 µM.
-
Add 10 µL of the 1 M aniline stock solution to the reaction mixture. The final concentration of aniline will be 20 mM.
-
Incubate the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, the product can be purified by reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
Conclusion
Both click chemistry and hydrazone ligation are powerful and versatile methods for bioconjugation. The choice between them is dictated by the specific requirements of the application. For creating highly stable conjugates in vitro, CuAAC offers excellent efficiency. For applications in living systems, the biocompatibility of SPAAC is a significant advantage. Hydrazone ligation, particularly when catalyzed, provides rapid conjugation kinetics at physiological pH and offers a unique, reversible linkage that is ideal for drug delivery systems and other applications where a cleavable bond is desirable. By understanding the quantitative differences in their performance, researchers can make an informed decision to select the most appropriate tool for their scientific goals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 8. Engineering a Hydrazone and Triazole Crosslinked Hydrogel for Extrusion-Based Printing and Cell Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: N3-PEG8-Hydrazide vs. Maleimide-PEG for Antibody Conjugation
The precise attachment of molecules to antibodies is a cornerstone of modern therapeutics and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs). The choice of linker chemistry is critical as it dictates the stability, homogeneity, and ultimate efficacy of the final conjugate. This guide provides an objective comparison between two prevalent PEGylated linkers: N3-PEG8-Hydrazide, which targets antibody glycans, and Maleimide-PEG, which reacts with cysteine residues.
Reaction Chemistries: Two Distinct Approaches to Conjugation
The fundamental difference between these two linkers lies in their target and reaction mechanism. This compound enables site-specific conjugation to the carbohydrate moieties found in the Fc region of an antibody, while Maleimide-PEG targets sulfhydryl groups of cysteine residues.
This compound Chemistry: This method involves a two-step process. First, the vicinal diols within the antibody's carbohydrate portion are gently oxidized using sodium periodate (NaIO₄) to create aldehyde groups. Subsequently, the hydrazide group of the linker reacts with these aldehydes to form a stable hydrazone bond. This approach is considered site-specific because the conserved N-linked glycans are located in the Fc region, distant from the antigen-binding sites (Fab region)[1]. This ensures that the conjugation process is unlikely to impair the antibody's binding affinity[1][2].
Maleimide-PEG Chemistry: This is a widely used method that targets cysteine residues. For native antibodies, this requires the reduction of interchain disulfide bonds, typically in the hinge region, to generate free sulfhydryl (-SH) groups. The maleimide group of the linker then rapidly reacts with these thiols via a Michael addition reaction to form a stable thioether bond[][4]. While effective, this approach can lead to a more heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) of 0, 2, 4, 6, or 8[5].
Quantitative Performance Comparison
The choice between these linkers often depends on the specific application and desired characteristics of the final conjugate. The following table summarizes key performance metrics based on available data.
| Performance Metric | This compound (Glycan Targeting) | Maleimide-PEG (Cysteine Targeting) | Key Considerations |
| Target Site | Conserved N-glycans in the Fc region[1][6]. | Native or engineered cysteine residues[4][5]. | Glycan conjugation is inherently site-specific and distal to antigen-binding sites. Cysteine conjugation can be heterogeneous unless engineered cysteines (e.g., THIOMABs) are used[7]. |
| Homogeneity | Generally high, leading to a more uniform Drug-to-Antibody Ratio (DAR). | Can be heterogeneous (DARs 0-8) with native disulfides[5]. Site-engineered antibodies can achieve high homogeneity (e.g., DAR=2)[4]. | Homogeneity is crucial for consistent efficacy and a predictable pharmacokinetic profile. |
| Bond Stability | Hydrazone bonds are generally stable but can be designed to be acid-labile, which is useful for drug release in the acidic environment of lysosomes[8][9][10]. | Thioether bonds are highly stable[]. However, the maleimide adduct can undergo a retro-Michael reaction, leading to deconjugation in vivo, especially if not stabilized[11][12][13]. | Linker stability in plasma is critical to prevent premature drug release and off-target toxicity. N-aryl maleimides show improved stability over N-alkyl maleimides[14]. |
| Conjugation Efficiency | Can be very efficient, with some studies showing a ~10-fold increase in antibody coupling compared to standard NHS-based methods[15]. | High affinity and fast kinetics under mild, physiological conditions[]. Efficiencies of >80% have been reported for engineered cysteines[13][16]. | Reaction conditions (pH, temperature, reagent ratios) must be optimized for both methods to maximize efficiency[17][18]. |
| Impact on Function | Minimal impact on antigen binding affinity as conjugation occurs away from the Fab region[1][2]. | Reduction of hinge disulfides can potentially impact antibody structure and function. Conjugation near the antigen-binding site could reduce affinity. | Maintaining the antibody's biological activity is paramount. |
Experimental Workflow Overview
The workflows for each conjugation method differ significantly, particularly in the initial antibody modification step.
Detailed Experimental Protocols
The following are generalized protocols and should be optimized for specific antibodies and payloads.
Materials:
-
Antibody (e.g., IgG) in a compatible buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water)
-
Propylene glycol or glycerol
-
This compound linker
-
Conjugation Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Purification column (e.g., Sephadex G-25)
Methodology:
-
Antibody Preparation: Exchange the antibody into an amine-free buffer like PBS. Adjust the concentration to 1-10 mg/mL.
-
Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a calculated amount of NaIO₄ solution to achieve a final concentration of ~1-2 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
-
Quenching and Purification:
-
Quench the reaction by adding propylene glycol to a final concentration of ~15 mM and incubate for 10 minutes at 4°C.
-
Immediately purify the oxidized antibody using a desalting column (e.g., G-25) pre-equilibrated with Conjugation Buffer (pH 5.5) to remove excess reagents.
-
-
Conjugation:
-
Dissolve the this compound linker in the Conjugation Buffer.
-
Add a 50- to 100-fold molar excess of the hydrazide linker to the purified, oxidized antibody.
-
Incubate for 2-4 hours at room temperature. The hydrazone bond forms at a pH range of 5 to 7[19].
-
-
Final Purification:
-
Purify the antibody conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and other small molecules.
-
Characterize the conjugate to determine the DAR and confirm purity.
-
Materials:
-
Antibody (e.g., IgG) in a compatible buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG linker dissolved in an anhydrous solvent (e.g., DMSO or DMF)[20].
-
Degassed, thiol-free buffers (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5)[18].
-
Quenching solution (e.g., N-acetyl cysteine or L-cysteine)
-
Purification column (e.g., Sephadex G-25)
Methodology:
-
Antibody Preparation: Exchange the antibody into a degassed PBS buffer containing EDTA. Adjust concentration to 2-10 mg/mL. The presence of EDTA helps prevent re-oxidation of thiols[18].
-
Reduction:
-
Purification:
-
Remove the excess reducing agent immediately by passing the solution through a desalting column (e.g., G-25) equilibrated with degassed conjugation buffer (PBS, EDTA, pH 7.0)[17].
-
-
Conjugation:
-
Quenching and Final Purification:
-
Quench any unreacted maleimide groups by adding a 20-fold excess of cysteine over the maleimide linker and incubate for 15-30 minutes[17].
-
Purify the final conjugate via SEC or dialysis to remove quenched linker and other reaction components.
-
Characterize the conjugate for DAR, purity, and aggregation.
-
References
- 1. Carbohydrate based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 2. Modification of monoclonal antibody carbohydrates by oxidation, conjugation, or deoxymannojirimycin does not interfere with antibody effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. adcreview.com [adcreview.com]
- 10. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sciprofiles.com [sciprofiles.com]
- 13. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kinampark.com [kinampark.com]
- 15. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. PEG Hydrazide | BroadPharm [broadpharm.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. broadpharm.com [broadpharm.com]
- 22. broadpharm.com [broadpharm.com]
Navigating the Biological Maze: A Comparative Guide to the Serum Stability of N3-PEG8-Hydrazide Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter that can dictate the success or failure of a therapeutic or diagnostic agent. This guide provides a comprehensive analysis of the serum stability of conjugates formed using the N3-PEG8-Hydrazide linker, comparing its performance with alternative conjugation chemistries. We present supporting experimental data, detailed methodologies, and visual workflows to empower informed decisions in your research.
The this compound linker is a valuable tool in bioconjugation, offering a heterobifunctional structure that enables the connection of two different molecules. The azide (N3) group allows for "click" chemistry, a highly efficient and specific ligation reaction, while the hydrazide moiety reacts with aldehydes or ketones to form a hydrazone bond. The incorporated polyethylene glycol (PEG) spacer enhances solubility and can reduce immunogenicity of the resulting conjugate. However, the stability of the hydrazone linkage in the physiological environment of serum is a key consideration for its application.
Comparative Serum Stability of Bioconjugation Linkers
The stability of a linker in serum is paramount for ensuring that a bioconjugate reaches its target intact. Premature cleavage can lead to off-target effects and reduced efficacy. The table below summarizes the serum stability of various linker types, with a focus on the hydrazone bond formed by this compound.
| Linker Type | Bond Formed | Half-life in Serum (pH ~7.4) | Key Characteristics & Considerations |
| Hydrazone (from Hydrazide) | Hydrazone | Variable (hours to days) | Stability is pH-dependent and influenced by the structure of the aldehyde/ketone. Aromatic hydrazones are generally more stable than aliphatic ones. Acylhydrazones exhibit greater stability than alkylhydrazones.[1] Can be engineered for acid-labile drug release in the acidic tumor microenvironment.[] |
| Oxime | Oxime | Generally > Hydrazone | Considered more stable than hydrazones under physiological conditions.[3] The rate of hydrolysis is significantly lower than that of simple hydrazones.[4] |
| Thioether | Thioether | Highly Stable | Formed via reaction of a maleimide with a thiol. Generally considered stable in serum, although can undergo retro-Michael reaction leading to drug exchange with serum proteins like albumin. |
| Triazole (Click Chemistry) | Triazole | Highly Stable | Formed via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). The resulting triazole ring is exceptionally stable in biological systems. |
| Amide | Amide | Highly Stable | Formed by the reaction of an activated ester (e.g., NHS ester) with an amine. Generally very stable under physiological conditions. |
Note: The stability of any linker can be influenced by the specific molecular context of the conjugate.
Studies have shown that the hydrazone bond's stability is highly tunable. For instance, certain acylhydrazone linkers in antibody-drug conjugates (ADCs) have demonstrated significant stability, with only 6% hydrolysis observed after 24 hours at pH 7.4.[5] Another study reported a half-life of 183 hours for a hydrazone linkage at pH 7.2.[6] Furthermore, PEGylated hydrazone conjugates based on aromatic aldehydes have been shown to be highly stable at pH 7.4, with their half-lives not being reached even after 72 hours of incubation.[1] This highlights the potential for engineering stable hydrazone linkers for systemic applications.
Experimental Protocol: In Vitro Serum Stability Assay
A robust and reproducible method for assessing the serum stability of bioconjugates is essential. The following protocol outlines a general workflow using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis.
1. Materials and Reagents:
-
Bioconjugate of interest
-
Human or animal serum (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Experimental Procedure:
-
Preparation of Serum: Thaw frozen serum at 37°C and centrifuge to remove any precipitates.
-
Incubation:
-
Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).
-
In a microcentrifuge tube, mix the bioconjugate stock solution with the serum to a final desired concentration. A typical starting point is a 1:1 ratio of bioconjugate solution to serum.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The t=0 sample should be processed immediately after adding the conjugate to the serum.
-
Quenching and Protein Precipitation:
-
To each aliquot, add an excess of cold quenching solution (e.g., 3 volumes of acetonitrile with 1% TFA).
-
Vortex the mixture vigorously to precipitate serum proteins.
-
Incubate on ice for at least 10 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully collect the supernatant containing the bioconjugate and any degradation products.
-
Analyze the supernatant by HPLC or LC-MS. The percentage of intact bioconjugate remaining at each time point is determined by comparing the peak area of the intact conjugate to the peak area at t=0.
-
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) of the conjugate in serum.
Visualizing the Workflow and Linkage Chemistry
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Conclusion
The this compound linker offers a versatile platform for bioconjugation, with the azide group providing access to stable triazole linkages via click chemistry and the hydrazide enabling the formation of hydrazone bonds. While the hydrazone bond can be susceptible to hydrolysis in serum, its stability is highly tunable based on the chemical structure of the reacting partners. For applications requiring high stability, forming a hydrazone with an aromatic aldehyde or ketone is recommended. For applications where controlled, acid-triggered release is desired, the inherent pH sensitivity of the hydrazone bond is a distinct advantage.
Compared to other common linkers, hydrazones offer a balance between stability and cleavability. Oximes provide a more stable alternative, while triazoles and amides offer even greater stability. The choice of linker should be guided by the specific requirements of the application, including the desired in vivo half-life and mechanism of action. The provided experimental protocol offers a reliable method for empirically determining the serum stability of this compound conjugates and other bioconjugates, enabling researchers to make data-driven decisions in the development of novel therapeutics and diagnostics.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying N3-PEG8-Hydrazide Conjugation: A Comparative Analysis of Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise quantification of bioconjugation is paramount for ensuring the efficacy, safety, and batch-to-batch consistency of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of spectroscopic methods to quantify N3-PEG8-Hydrazide conjugation, complete with experimental data summaries and detailed protocols.
The heterobifunctional linker, this compound, offers a versatile platform for bioconjugation, incorporating an azide (N3) group for "click" chemistry and a hydrazide group for reaction with carbonyls. Accurate quantification of the extent of conjugation is critical. This guide explores and compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence-based assays for this purpose.
Comparative Analysis of Spectroscopic Methods
Each spectroscopic technique offers distinct advantages and disadvantages for the quantification of this compound conjugation. The choice of method will depend on the specific requirements of the analysis, including the need for absolute versus relative quantification, the complexity of the sample matrix, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| ¹H NMR Spectroscopy | Quantifies the number of repeating ethylene glycol units in the PEG chain relative to a known internal standard or a specific proton signal of the conjugated molecule.[1][2][3] | Provides absolute, quantitative information without the need for a calibration curve. Non-destructive.[1] | Lower sensitivity compared to MS and fluorescence methods. May be challenging for large, complex conjugates due to signal overlap.[3] | Determining the degree of PEGylation on small molecules or peptides. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact conjugate or its fragments to determine the molecular weight distribution and the average number of PEG units attached.[4][5][6][7] | High sensitivity and specificity. Provides detailed information on the heterogeneity of the conjugate.[4][5] | Can be complex to interpret for polydisperse PEGs. May require specialized instrumentation (e.g., ESI-TOF, MALDI-TOF).[5] | Characterizing the overall conjugate and determining the distribution of PEGylated species. |
| UV-Vis Spectroscopy | Measures the change in absorbance of a chromophore that reacts specifically with either the azide or the hydrazide group.[8][9] | Simple, rapid, and widely accessible instrumentation. Well-established protocols are available. | Indirect method that relies on a specific chemical reaction. Can be susceptible to interference from other components in the sample. | Quantifying the concentration of azide or hydrazide groups in a sample. |
| Fluorescence Spectroscopy | Measures the fluorescence of a probe that specifically labels the azide or hydrazide group. | Extremely high sensitivity, allowing for the detection of low concentrations.[10][11][12][13][14] | Requires labeling with a fluorescent probe, which can sometimes alter the properties of the conjugate. Susceptible to quenching and background fluorescence.[11][12] | Trace-level quantification and imaging applications. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to implement these techniques in their laboratories.
Protocol 1: Quantification of PEGylation by ¹H NMR Spectroscopy
This protocol describes the determination of the degree of PEGylation by comparing the integral of the PEG methylene protons to a known reference signal.[1]
Materials:
-
This compound conjugated sample
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
Internal standard (e.g., dimethyl sulfoxide - DMSO)
-
NMR spectrometer
Procedure:
-
Accurately weigh a known amount of the lyophilized conjugate and dissolve it in a precise volume of the deuterated solvent containing a known concentration of the internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic signal of the PEG methylene protons (typically a sharp singlet around 3.6 ppm) and the signal of the internal standard (e.g., DMSO at 2.71 ppm in D₂O).
-
Calculate the degree of PEGylation using the following formula:
Degree of PEGylation = (Integral of PEG protons / Number of PEG protons) / (Integral of standard protons / Number of standard protons) * (Moles of standard / Moles of conjugate)
Protocol 2: Quantification of Azide Groups by UV-Vis Spectroscopy
This protocol utilizes the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a dibenzocyclooctyne (DBCO)-containing reagent that has a distinct UV absorbance.[9][15][16][17]
Materials:
-
This compound sample
-
DBCO-containing reagent with a strong UV chromophore (e.g., DBCO-PEG4-NHS ester)
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the DBCO reagent of known concentration in a suitable solvent (e.g., DMSO).
-
Prepare a standard curve by measuring the absorbance of a series of dilutions of the DBCO reagent at its λmax (typically around 309 nm).
-
To a known concentration of the this compound sample in the reaction buffer, add an excess of the DBCO reagent.
-
Incubate the reaction mixture at room temperature to allow the click reaction to go to completion. Monitor the decrease in absorbance at the λmax of the DBCO reagent over time until it stabilizes.
-
Measure the final absorbance of the reaction mixture.
-
The concentration of reacted DBCO, which is equivalent to the concentration of azide groups, can be determined by subtracting the final absorbance from the initial absorbance and using the standard curve.
Protocol 3: Quantification of Hydrazide Groups by TNBS Assay
This colorimetric assay is based on the reaction of 2,4,6-Trinitrobenzenesulfonic acid (TNBS) with the hydrazide group to produce a colored product that can be quantified by UV-Vis spectroscopy.[8][18][19][20][21]
Materials:
-
This compound sample
-
TNBS solution (e.g., 0.1% w/v in water)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M HCl)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a standard curve using a known concentration of a hydrazide-containing compound (e.g., adipic acid dihydrazide).
-
Add a known concentration of the this compound sample to the reaction buffer.
-
Add the TNBS solution to the sample and the standards.
-
Incubate the reactions at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Measure the absorbance of the samples and standards at the appropriate wavelength (typically around 335-345 nm for the primary amine reaction, but the product with hydrazide may have a different λmax that needs to be determined).
-
Calculate the concentration of hydrazide groups in the sample by comparing its absorbance to the standard curve.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the workflows for the described quantification methods.
Caption: Workflow for PEGylation quantification by NMR spectroscopy.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enovatia.com [enovatia.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. sciex.com [sciex.com]
- 7. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Analysis: 4 Differences Between Absorbance and Fluorescence [denovix.com]
- 11. Comparing UV-Vis vs. Fluorescence Spectrophotometers [synapse.patsnap.com]
- 12. biocompare.com [biocompare.com]
- 13. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 14. daiscientific.com [daiscientific.com]
- 15. broadpharm.com [broadpharm.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Team:TU Eindhoven/Characterization/UVvis - 2014.igem.org [2014.igem.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
The Influence of PEG Chain Length on Bioconjugation Outcomes: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of Polyethylene Glycol (PEG) chain length in bioconjugation is a critical parameter that significantly dictates the therapeutic efficacy, safety, and pharmacokinetic profile of a biopharmaceutical. This guide provides an objective comparison of different PEG chain lengths, supported by experimental data, to aid in the rational design of next-generation bioconjugates.
The covalent attachment of PEG chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain is a key determinant of the physicochemical and biological characteristics of the resulting bioconjugate. Generally, longer PEG chains lead to a greater increase in hydrodynamic size, which in turn can prolong circulation half-life and reduce immunogenicity. However, this can also lead to decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous in scenarios where minimizing steric hindrance is paramount. This guide will delve into the nuanced effects of PEG chain length on various bioconjugation outcomes.
Impact on Pharmacokinetics and Biodistribution
The molecular weight and hydrodynamic radius imparted by the PEG chain directly influence the renal clearance and in vivo distribution of a bioconjugate.
Longer PEG chains increase the hydrodynamic volume of the bioconjugate, which can reduce renal filtration and decrease clearance, thereby extending the circulation half-life.[][2][3] For instance, in a study on PEGylated poly l-lysine dendrimers, larger constructs (>30 kDa) exhibited extended elimination half-lives of 1-3 days, compared to smaller dendrimers (<20 kDa) which were rapidly cleared from the plasma within 1-10 hours.[4] Another study on methotrexate-loaded chitosan nanoparticles demonstrated a linear relationship between the molecular weight of mPEG and the area under the concentration-time curve (AUC), indicating that longer PEG chains provide better protection from the reticuloendothelial system (RES), leading to prolonged drug circulation.[2]
Conversely, shorter PEG chains result in more rapid clearance.[5][6] This can be advantageous for applications requiring shorter circulation lifetimes.[5][6] The choice of PEG chain length can therefore be tailored to achieve the desired pharmacokinetic profile for a specific therapeutic application.
Table 1: Effect of PEG Chain Length on Pharmacokinetic Parameters
| Bioconjugate | PEG Chain Length (kDa) | Elimination Half-life (t½) | Clearance Rate (CL) | Area Under the Curve (AUC) | Reference |
| Affibody-MMAE Conjugate | 0 (No PEG) | 19.6 min | - | - | [7] |
| 4 | 2.5-fold increase vs no PEG | - | - | [8][9] | |
| 10 | 11.2-fold increase vs no PEG | - | - | [8][9] | |
| Poly l-Lysine Dendrimer | < 20 | 1-10 hours | Rapid renal clearance | - | [4] |
| > 30 | 1-3 days | Reduced renal clearance | - | [4] | |
| Methotrexate-loaded Chitosan Nanoparticles | 0.75 | Increased with MW | Decreased with MW | Increased with MW | [2] |
| 2 | Increased with MW | Decreased with MW | Increased with MW | [2] | |
| 5 | Increased with MW | Decreased with MW | Increased with MW | [2] | |
| LNP with PEG-lipid | C14 | 0.64 hours | Most rapid | - | [10] |
| C16 | 2.18 hours | Intermediate | - | [10] | |
| C18 | 4.03 hours | Slowest | - | [10] |
Note: "-" indicates data not specified in the cited source.
Influence on Immunogenicity
PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins.[11] The hydrophilic and flexible nature of the PEG chain can shield antigenic epitopes on the protein surface, thereby reducing recognition by the immune system.[12][13]
Generally, higher molecular weight PEGs are more effective at reducing immunogenicity.[11] However, there is also evidence of an immune response against PEG itself, with the induction of anti-PEG antibodies.[12][14] This "accelerated blood clearance" (ABC) phenomenon can lead to rapid clearance of the PEGylated drug upon subsequent administrations.[12] The molecular weight of the incorporated PEG can affect its circulation time, though its impact may be less significant at lower molecular weights.[12] Some studies suggest that using shorter, hyperbranched PEG architectures may mitigate this antigenicity without compromising the "stealth" properties.[14]
Impact on Biological Activity and Efficacy
The length of the PEG chain can have a profound effect on the biological activity of the conjugated molecule. While longer PEG chains can improve pharmacokinetics, they can also introduce steric hindrance that may interfere with the binding of the bioconjugate to its target receptor or substrate, potentially leading to a loss of potency.[]
In the context of Antibody-Drug Conjugates (ADCs), the PEG linker serves as a spacer between the antibody and the cytotoxic payload.[15] The length of this linker is critical. Short PEG chains are suitable for payloads with minimal steric hindrance, while longer chains can help to overcome solubility and accessibility challenges for bulky or hydrophobic payloads.[15]
A study on affibody-based drug conjugates found that while 4 kDa and 10 kDa PEG chains significantly improved the half-life, they also reduced in vitro cytotoxicity by 4.5-fold and 22-fold, respectively, compared to a non-PEGylated conjugate.[9] However, the prolonged circulation time afforded by the longer PEG chain can lead to greater tumor accumulation and ultimately enhanced in vivo anti-tumor efficacy.[7][8] For instance, ADCs with 8, 12, and 24 PEG units in the linker showed significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to ADCs with 2 and 4 PEG units.[16]
Table 2: Effect of PEG Chain Length on Efficacy and Cytotoxicity
| Bioconjugate System | PEG Chain Length/Units | Outcome | Reference |
| Affibody-MMAE Conjugate | 4 kDa | 4.5-fold reduction in in vitro cytotoxicity vs. no PEG | [9] |
| 10 kDa | 22-fold reduction in in vitro cytotoxicity vs. no PEG | [9] | |
| 10 kDa | Most ideal in vivo tumor therapeutic ability at the same dosages | [8][9] | |
| ADC with PEG Linker | 2 and 4 PEG units | 35-45% decrease in tumor weights | [16] |
| 8, 12, and 24 PEG units | 75-85% reduction in tumor weights | [16] | |
| 8, 12, and 24 PEG units | Significantly higher tumor to plasma exposure ratios vs. 2 & 4 PEG units | [16] |
Stability and Aggregation
The hydrophilicity of the PEG chain can improve the solubility and stability of the bioconjugate, particularly for those with hydrophobic payloads.[13][17] PEGylation can prevent protein aggregation by masking hydrophobic regions on the protein surface.[13][18] The length of the PEG chain can be matched to the hydrophobicity of the payload, with more hydrophobic payloads requiring longer PEG chains to maintain solubility.[15]
A study on ADCs with pendant PEG chains found that this configuration improved stability and led to slower clearance rates compared to linear PEG configurations.[19]
Experimental Protocols
The following sections outline generalized methodologies for key experiments involved in comparing different PEG chain lengths for bioconjugation.
Protein PEGylation
Objective: To covalently attach PEG chains of varying lengths to a target protein.
Materials:
-
Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4).
-
Activated PEG reagents with different chain lengths (e.g., mPEG-NHS ester, mPEG-maleimide).[20]
-
Reaction buffer (specific to the PEG chemistry, e.g., borate buffer for NHS ester chemistry).
-
Quenching reagent (e.g., Tris buffer, glycine).
Procedure:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the activated PEG reagent in the reaction buffer. The molar ratio of PEG to protein will need to be optimized to achieve the desired degree of PEGylation.
-
Add the PEG solution to the protein solution and incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-2 hours).
-
Quench the reaction by adding an excess of the quenching reagent.
-
Purify the PEGylated protein from unreacted PEG and protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[3][]
Characterization of PEGylated Proteins
Objective: To determine the degree of PEGylation, purity, and integrity of the bioconjugate.
Methods:
-
Size-Exclusion Chromatography (SEC): Used to separate PEGylated proteins based on their hydrodynamic radius and to assess for aggregation.[3]
-
Ion-Exchange Chromatography (IEX): Can separate PEGylated products based on their protein-to-PEG mass ratio and can be used to separate PEGylation site isomers.[3]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (MS): To determine the precise molecular weight of the PEGylated protein and to calculate the drug-to-antibody ratio (DAR) for ADCs.[22][23] High-resolution mass spectrometry coupled with liquid chromatography (LC/MS) is a powerful technique for this purpose.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the degree of PEGylation.[25]
In Vitro Cytotoxicity Assay
Objective: To assess the biological activity of the PEGylated bioconjugate (e.g., an ADC) against cancer cells.
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PEGylated bioconjugates with different PEG chain lengths and a non-PEGylated control.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each conjugate.
Pharmacokinetic Study in Animals
Objective: To determine the pharmacokinetic profile of PEGylated bioconjugates with different PEG chain lengths.
Procedure:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugates to a group of animals (e.g., rats, mice).
-
Collect blood samples at various time points post-injection.
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of the bioconjugate in the plasma/serum samples using an appropriate analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC/MS.[26]
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizing the Concepts
Diagrams created using Graphviz can help to illustrate the complex relationships and workflows discussed in this guide.
References
- 2. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peg-linker-improves-antitumor-efficacy-and-safety-of-affibody-based-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 9. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 14. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. purepeg.com [purepeg.com]
- 16. Abstract 4075: Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 17. labinsights.nl [labinsights.nl]
- 18. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. enovatia.com [enovatia.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Site-Specific Protein Labeling: N3-PEG8-Hydrazide vs. Alternative Methods
For researchers, scientists, and drug development professionals seeking to employ site-specific protein labeling, the choice of conjugation chemistry is critical. This guide provides an objective comparison of labeling with N3-PEG8-Hydrazide against two other prevalent methods: maleimide-based cysteine modification and copper-free click chemistry. The comparison focuses on key performance indicators, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for your research needs.
This guide will delve into the specifics of each method, presenting a side-by-side analysis of their efficiency, specificity, and overall yield. We will also provide detailed experimental protocols and visualize a relevant biological workflow where such labeling is instrumental.
Performance Comparison of Site-Specific Labeling Techniques
The selection of a site-specific labeling strategy depends on various factors, including the nature of the protein, the desired label, and the experimental context. Below is a summary of quantitative data comparing the three techniques.
| Feature | This compound (Formylglycine-Targeted) | Maleimide-Based (Cysteine-Targeted) | Copper-Free Click Chemistry (e.g., DBCO-Azide) |
| Target Residue | Formylglycine (enzymatically generated from Cys or Ser) | Cysteine | Unnatural Amino Acid (e.g., with azide or cyclooctyne) |
| Typical Labeling Efficiency | High (>90%)[1] | High (70-90%)[2] | Very High (>95%)[3] |
| Specificity | High (bio-orthogonal aldehyde handle)[4] | High (selective for thiols at pH < 7.5)[5] | Very High (bio-orthogonal reaction)[6] |
| Reaction Kinetics | Moderate (hours)[7] | Fast (minutes to hours)[8] | Very Fast (minutes)[3] |
| Prerequisites | Co-expression with Formylglycine Generating Enzyme (FGE)[1] | Site-directed mutagenesis to introduce a unique cysteine[2] | Incorporation of an unnatural amino acid via genetic code expansion[9] |
| Potential for Off-Target Reactions | Low[4] | Possible reaction with other nucleophiles at higher pH[5] | Very Low[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any labeling strategy. Below are condensed protocols for each of the compared methods.
Protocol 1: Site-Specific Labeling with this compound via Formylglycine Generation
This protocol involves two main stages: the enzymatic generation of a formylglycine (fGly) residue and the subsequent hydrazide ligation.
Part A: Generation of Formylglycine-Containing Protein
-
Gene Construction: Genetically engineer the protein of interest to include a recognition sequence for a Formylglycine Generating Enzyme (FGE), typically a six-residue tag such as LCTPSR, at the desired labeling site.[4]
-
Co-expression: Co-express the tagged protein and the FGE in a suitable expression system (e.g., E. coli or mammalian cells). The FGE will specifically oxidize the cysteine residue within the tag to a formylglycine, creating a bio-orthogonal aldehyde handle.[1]
-
Protein Purification: Purify the formylglycine-containing protein using standard chromatographic techniques.
Part B: Hydrazide Labeling
-
Reaction Buffer: Prepare a reaction buffer, typically a sodium phosphate buffer at pH 6.0-7.0.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of this compound to the purified protein.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Remove the excess, unreacted this compound by size-exclusion chromatography or dialysis.
-
Validation: Confirm successful labeling and determine the labeling efficiency using techniques such as mass spectrometry or SDS-PAGE with an appropriate azide-reactive fluorescent probe via a subsequent click reaction.[10]
Protocol 2: Site-Specific Labeling of Cysteine Residues with Maleimide
-
Protein Preparation: Introduce a unique cysteine residue at the desired labeling site using site-directed mutagenesis.[2] Purify the protein, ensuring to maintain reducing conditions to prevent disulfide bond formation of the target cysteine.
-
Reduction (Optional but Recommended): Treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the target cysteine is in its reduced, reactive state.
-
Reaction Buffer: Prepare a buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS). Avoid amine-containing buffers like Tris, as they can react with the maleimide at higher pH.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-conjugated label to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to react with any excess maleimide.
-
Purification: Purify the labeled protein from excess label and quenching agent using size-exclusion chromatography or dialysis.
-
Validation: Determine the degree of labeling using UV-Vis spectroscopy (if the label is a chromophore) or mass spectrometry.[2]
Protocol 3: Site-Specific Labeling via Copper-Free Click Chemistry
This protocol requires the incorporation of an unnatural amino acid bearing a bio-orthogonal reactive group (e.g., an azide or a cyclooctyne).
-
Incorporation of Unnatural Amino Acid: Utilize genetic code expansion techniques to incorporate an unnatural amino acid containing an azide or a strained alkyne (e.g., DBCO) at the desired position in the protein of interest. This typically involves using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[9]
-
Protein Expression and Purification: Express the modified protein in a suitable host and purify it using standard methods.
-
Reaction Buffer: Prepare a physiological buffer such as PBS at pH 7.4.
-
Labeling Reaction: Add a 2- to 10-fold molar excess of the complementary click chemistry reagent (e.g., a DBCO-containing dye if the protein has an azide) to the protein solution.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature. Copper-free click reactions are generally very fast.[3]
-
Purification: Remove the excess label by size-exclusion chromatography or dialysis.
-
Validation: Confirm labeling and assess efficiency by mass spectrometry or fluorescence imaging (if a fluorescent label was used).
Visualizing an Experimental Workflow: p53 Ubiquitination Pull-Down Assay
Site-specific labeling is a powerful tool for studying protein-protein interactions. The following diagram illustrates a typical workflow for a pull-down assay to investigate the interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2. In this example, p53 is site-specifically labeled with a biotin tag for affinity purification.
Caption: Workflow for a p53-MDM2 pull-down assay using site-specifically biotinylated p53.
This workflow demonstrates how a site-specifically labeled "bait" protein (p53-biotin) can be used to capture its interacting "prey" protein (MDM2) from a complex mixture like a cell lysate. The high specificity of the labeling ensures that the bait protein is uniformly modified, leading to more reliable and reproducible pull-down results. The subsequent analysis by Western blot or mass spectrometry can then confirm the interaction and identify other potential binding partners. The ubiquitination of p53 by MDM2 is a key regulatory step in the p53 signaling pathway, and studying this interaction is crucial for understanding cancer biology.[2][11]
References
- 1. Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making sense of ubiquitin ligases that regulate p53 - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Function: A Guide to Conjugation with N3-PEG8-Hydrazide
For researchers, scientists, and drug development professionals, the modification of proteins to enhance their therapeutic properties is a critical endeavor. One such modification, PEGylation, involves the attachment of polyethylene glycol (PEG) chains to a protein. This guide provides a comparative analysis of protein conjugation using N3-PEG8-Hydrazide, focusing on the retention of biological activity, and offers detailed experimental protocols.
The conjugation of PEG to a protein can significantly improve its pharmacokinetic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and shield it from proteolytic degradation. However, a common challenge with PEGylation is the potential loss of the protein's biological activity. The choice of conjugation chemistry is paramount to mitigating this issue. This compound is a heterobifunctional linker designed for site-specific conjugation, which often results in better preservation of protein function compared to random conjugation methods.
Comparing Conjugation Chemistries: Impact on Biological Activity
The method of PEG attachment plays a crucial role in the retention of a protein's biological activity. Random conjugation, typically targeting amine groups on lysine residues, can lead to a heterogeneous mixture of products with PEG chains attached at various positions, including the antigen-binding site of an antibody, potentially hindering its function. In contrast, site-specific conjugation methods, such as those utilizing this compound, offer a more controlled approach.
This compound facilitates site-specific conjugation to the carbohydrate moieties of glycoproteins, such as antibodies. The process involves the mild oxidation of the sugar residues in the Fc region of an antibody to create aldehyde groups, which then react with the hydrazide group of the linker. This directs the PEGylation away from the antigen-binding Fab region, thereby preserving its activity.[1][2] The azide (N3) group on the linker provides a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the attachment of other molecules without interfering with the protein's function.[3][]
| Conjugation Method | Target Residue/Moiety | Control over Conjugation Site | Reported Impact on Biological Activity | Key Advantages | Key Disadvantages |
| This compound (Site-Specific) | Oxidized Carbohydrates (Glycans) | High | Minimal impact; slight reductions in binding affinity reported (e.g., ~16% reduction for a bispecific antibody).[5] Studies show modest, often not statistically significant, differences in dissociation constants compared to unmodified antibodies.[6] | Preserves antigen-binding sites, produces a more homogeneous product, allows for subsequent bioorthogonal ligation.[7] | Requires the protein to be a glycoprotein, involves an additional oxidation step. |
| NHS-Ester-PEG (Random) | Lysine (Amine Groups) | Low | Can lead to significant loss of activity if conjugation occurs at or near the active site.[8] Results in a heterogeneous mixture of conjugates.[7] | Simple and widely used chemistry. | Lack of control over the conjugation site, potential for reduced biological activity and product heterogeneity.[7][8] |
| Maleimide-PEG (Site-Specific) | Cysteine (Thiol Groups) | High | Generally preserves biological activity when conjugated to engineered cysteines away from the active site.[8][9] | Highly specific reaction, allows for precise control over the conjugation site. | Requires the presence of a free cysteine, which may necessitate protein engineering. |
Experimental Protocols
The following is a detailed methodology for the site-specific conjugation of an antibody with this compound.
Periodate Oxidation of Antibody Glycans
This protocol is adapted from methods described for generating aldehyde groups on antibody carbohydrates.[10][11]
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO4) solution (freshly prepared)
-
Desalting column
Procedure:
-
Prepare a fresh solution of sodium meta-periodate in a suitable buffer. The final concentration of periodate will need to be optimized but can range from 1 mM to 10 mM.[10]
-
Incubate the antibody with the sodium meta-periodate solution. The reaction is typically carried out in the dark for 30-60 minutes at room temperature or 4°C.[10]
-
Quench the reaction by adding an excess of a quenching agent, such as glycerol.
-
Immediately remove the excess periodate and byproducts by passing the oxidized antibody solution through a desalting column equilibrated with the conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5).[2]
Conjugation with this compound
Materials:
-
Oxidized antibody
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Reducing agent (e.g., sodium cyanoborohydride) - Caution: Toxic
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Dissolve the this compound in the conjugation buffer.
-
Add the this compound solution to the oxidized antibody solution. A molar excess of the PEG reagent is typically used (e.g., 50-fold excess).[2]
-
Allow the reaction to proceed for 2-48 hours at room temperature with gentle mixing.[1][2]
-
To form a stable hydrazine linkage, add a reducing agent such as sodium cyanoborohydride.[2]
-
Purify the PEGylated antibody from excess PEG reagent and byproducts using a suitable method like size exclusion chromatography.
Characterization and Activity Assay
Characterization:
-
Confirm successful conjugation and determine the degree of PEGylation using SDS-PAGE and MALDI-TOF mass spectrometry.[2]
Biological Activity Assay:
-
Perform an enzyme-linked immunosorbent assay (ELISA) or a surface plasmon resonance (SPR) analysis to compare the binding affinity of the PEGylated antibody to its target antigen with that of the unmodified antibody.
Visualizing the Workflow and Pathways
Conclusion
The use of this compound for protein conjugation offers a significant advantage in preserving the biological activity of therapeutic proteins, particularly antibodies. By enabling site-specific attachment to the glycan moieties in the Fc region, this method avoids the pitfalls of random conjugation, leading to a more homogeneous and functionally intact product. While the requirement for a glycoprotein and an additional oxidation step are considerations, the benefits of retained bioactivity make this a compelling strategy for the development of next-generation protein therapeutics.
References
- 1. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 10. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modification of Periodate Oxidation Method to Produce HRP-IgG Conjugate and Test its Stability Overtime [scirp.org]
Safety Operating Guide
Personal protective equipment for handling N3-PEG8-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling N3-PEG8-Hydrazide. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
| Property | Description | Source |
| Molecular Formula | C18H38N4O8 | [5] |
| Molecular Weight | 438.51 g/mol | [5] |
| Appearance | Likely a colorless to pale yellow solid or liquid. | General chemical properties |
| Solubility | Expected to be soluble in water and common organic solvents.[1] | General PEG properties |
| Storage | Store at -5°C in a dry and dark environment.[5][6] | [5][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the required PPE for handling this compound, based on recommendations for handling hazardous chemicals, including hydrazides.[3][7][8]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][7] Always inspect gloves for integrity before use and dispose of them after handling the compound.[9] |
| Eyes | Safety goggles or a face shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[3][9] |
| Body | Flame-resistant lab coat | A lab coat made of Nomex® or 100% cotton is required to protect against splashes and potential fire hazards.[3][9] Ensure the lab coat is fully buttoned. |
| Respiratory | Respirator (if necessary) | Work in a well-ventilated area or under a chemical fume hood.[4][10] If engineering controls are insufficient to minimize exposure to vapors or aerosols, a NIOSH-approved respirator is required.[2][3][9] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[3][9] |
Step-by-Step Handling and Operational Plan
This section details the procedural steps for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[3][4] The recommended storage temperature is -5°C.[5][6] Keep the container tightly closed.[4][10]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
3.2. Preparation and Use
-
Work Area Preparation: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.
-
Weighing and Aliquoting:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
If it is a liquid, use appropriate pipetting devices.
-
Perform these tasks over a spill tray to contain any potential spills.
-
-
Dissolving: When preparing solutions, add the this compound to the solvent slowly.
-
Reaction Setup: When using this compound in a reaction, ensure the setup is secure and properly ventilated.
3.3. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: Prevent the spread of the spill by using absorbent materials.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up:
-
For small spills, trained personnel wearing appropriate PPE should absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]
-
For large spills, contact your institution's environmental health and safety (EHS) department.
-
-
Decontaminate: Thoroughly clean the spill area after the material has been removed.
3.4. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (including empty containers, contaminated gloves, and absorbent materials) in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[10] Do not dispose of this compound down the drain.[4]
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[2][4] Seek medical attention if irritation persists.[10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. msesupplies.com [msesupplies.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. Azido-PEG8-amine, N3-PEG8-NH2, 857891-82-8 - Biopharma PEG [biochempeg.com]
- 6. N3-PEG8-COOH, 1214319-92-2, Azide-PEG8-Acid [biochempeg.com]
- 7. arxada.com [arxada.com]
- 8. trihydro.com [trihydro.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. aksci.com [aksci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
